Gly-Leu-Met-NH2
描述
属性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXSTJVYBMNHEP-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427355 | |
| Record name | Glycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4652-64-6 | |
| Record name | Glycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of Gly-Leu-Met-NH₂: A Core Component of Tachykinin Neuropeptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tripeptide sequence Gly-Leu-Met-NH₂, particularly when C-terminally amidated, represents a cornerstone in the biological activity of the tachykinin family of neuropeptides. This conserved motif is essential for the recognition and activation of tachykinin receptors, thereby playing a pivotal role in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological significance of this peptide sequence, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.
The Tachykinin Family and the Role of the C-Terminal Sequence
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂.[1] The Gly-Leu-Met-NH₂ tripeptide is a critical component of this conserved region, which is responsible for the binding and activation of tachykinin receptors.[2] The C-terminal amidation is a common feature of peptide hormones and is crucial for their biological activity.[3]
While the C-terminal sequence is largely responsible for the common agonist activity of tachykinins at their receptors, the N-terminal portions of these peptides contribute to their receptor subtype selectivity.[2] Tachykinins interact with three distinct G protein-coupled receptors (GPCRs): the NK₁ receptor (NK₁R), NK₂ receptor (NK₂R), and NK₃ receptor (NK₃R).[4] Substance P exhibits the highest affinity for the NK₁R, NKA for the NK₂R, and NKB for the NK₃R.[1]
Quantitative Analysis of Tachykinin Receptor Binding
The affinity of tachykinins and their analogs for their respective receptors is a critical determinant of their biological potency. The following tables summarize key binding affinity data (Kd, Kᵢ, and IC₅₀ values) for major tachykinins at their primary receptors. These values are essential for understanding the structure-activity relationships of these peptides and for the development of selective receptor agonists and antagonists.
| Ligand | Receptor | Cell Line | Radioligand | Kd (nM) | Reference |
| Substance P | NK₁ | Transfected CHO cells | [³H]Substance P | 0.17 | [5] |
| Substance P | NK₁ | Transfected CHO cells | [³H]Substance P | 0.33 ± 0.13 | [6] |
| Neurokinin A | NK₂ | CHO cell membranes | [¹²⁵I]-NKA | 0.74 | [7] |
| Neurokinin A | NK₂ | Transfected CHO cells | Radiolabeled NKA | 3.4 | [5] |
| [³H]RP 67580 (Antagonist) | NK₁ | Transfected CHO cells | [³H]RP 67580 | 1.22 ± 0.27 | [6] |
| [¹²⁵I]Bolton-Hunter SP | NK₁ (Chicken Ileum) | Ileal membranes | [¹²⁵I]Bolton-Hunter SP | 0.72 | [8] |
Table 1: Dissociation Constants (Kd) of Tachykinins and Antagonists for their Receptors. This table presents the equilibrium dissociation constant (Kd), a measure of the affinity of a ligand for its receptor. Lower Kd values indicate higher binding affinity.
| Ligand | Receptor | Kᵢ (nM) | Reference |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | NK₂ | - | [9] |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | NK₂ | - | [9] |
| Neurokinin A | NK₁ | - | [9] |
Table 2: Inhibition Constants (Kᵢ) of Tachykinin Analogs. This table shows the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.
| Ligand | Receptor | IC₅₀ (nM) | Reference |
| Eledoisin | NK₃ | 240 | [5] |
| Senktide | NK₃ | 1400 | [10] |
| SB 222200 (Antagonist) | NK₃ | 8.8 | [10] |
| [Sar⁹,Met(O₂)¹¹]-SP | NK₃ | 5500 | [10] |
| Saredutant (Antagonist) | NK₃ | 2600 | [10] |
Table 3: Half-maximal Inhibitory Concentrations (IC₅₀) for NK₃ Receptor Ligands. This table displays the IC₅₀ values, which indicate the concentration of a ligand that is required for 50% inhibition of a specific biological or biochemical function.
Tachykinin Receptor Signaling Pathway
Tachykinin receptors belong to the G protein-coupled receptor (GPCR) superfamily and primarily signal through the Gαq/11 pathway.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[4] The subsequent increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), initiates a cascade of downstream cellular responses.[4]
References
- 1. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 8. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to the Discovery and Initial Characterization of Gly-Leu-Met-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of Gly-Leu-Met-NH2, the C-terminal tripeptide of the neuropeptide Substance P. As a key component of the conserved C-terminal motif of tachykinins, this tripeptide is integral to the interaction with neurokinin (NK) receptors. This document details the peptide's role within the broader context of tachykinin biology, summarizes the current understanding of its biochemical and biophysical properties, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it outlines the canonical signaling pathways associated with neurokinin receptor activation and presents logical workflows for its investigation. The information herein is intended to serve as a foundational resource for researchers and professionals involved in neuropeptide research and drug development.
Introduction and Discovery
This compound is a tripeptide amide that constitutes the C-terminal sequence of Substance P, a pioneering neuropeptide of the tachykinin family.[1] The tachykinin family of peptides, which also includes neurokinin A (NKA) and neurokinin B (NKB), is characterized by a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2, where X is typically a hydrophobic amino acid.[2][3] This conserved C-terminal region is widely recognized as the "message" domain, responsible for the activation of neurokinin receptors.[3]
The discovery of this compound is intrinsically linked to the isolation and sequencing of Substance P. The initial characterization of Substance P and its fragments revealed that the biological activity, such as smooth muscle contraction and hypotensive effects, is primarily mediated by the C-terminal portion of the peptide.[4] While early research focused on the entire Substance P molecule and longer C-terminal fragments, the fundamental role of the terminal tripeptide in receptor interaction has been a subject of ongoing investigation.
Biochemical and Biophysical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Full Name | Glycyl-Leucyl-Methioninamide | |
| Amino Acid Sequence | This compound | [5] |
| Molecular Formula | C13H26N4O3S | [6] |
| Molecular Weight | 318.44 g/mol | [6] |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN | |
| Solubility | Soluble in DMSO | [6] |
Quantitative Data for Receptor Interaction
Direct quantitative data on the binding affinity (Kd, Ki) and functional potency (EC50, IC50) of the this compound tripeptide for neurokinin receptors are limited in publicly available literature. Most structure-activity relationship studies have focused on longer C-terminal fragments of Substance P. However, some studies provide context on the activity of shorter C-terminal fragments, suggesting that while essential, the tripeptide alone may have significantly reduced potency compared to longer sequences.
One study on histamine (B1213489) release from a murine mast cell line indicated that the tripeptide SP(9-11) (Phe-Leu-Met-NH2) had less activity than the tetrapeptide SP(8-11) (Phe-Phe-Gly-Leu-Met-NH2), which in turn was the most potent among the tested C-terminal fragments.[7] This suggests a critical role for the residues preceding the C-terminal tripeptide in conferring high-affinity binding and potent receptor activation.
| Ligand | Receptor | Assay Type | Value | Notes | Reference |
| This compound | NK1, NK2, NK3 | Binding/Functional | Data not available | Limited public data for the tripeptide alone. | |
| SP(9-11) (Phe-Leu-Met-NH2) | NK2 | Histamine Release | Less potent than SP(8-11) | Suggests chain length is critical for potency. | [7] |
| Substance P | Human NK1 | Binding (Ki) | pKi = 9.83 | High affinity of the full peptide. | [8] |
| Neurokinin A | Human NK2 | Binding (KD) | 0.74 nM | High affinity of a related tachykinin for its preferred receptor. | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established protocols for neuropeptides.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing this compound.
Materials:
-
Fmoc-Met-Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Fmoc-Met-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the methionine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Leucine):
-
Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added leucine.
-
Amino Acid Coupling (Glycine): Repeat the coupling step with Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the glycine (B1666218) residue.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC on a C18 column.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Receptor Binding Assay
A competitive radioligand binding assay is a common method to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the human neurokinin receptor of interest (e.g., NK1, NK2, or NK3)
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-Substance P for NK1)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target neurokinin receptor.
-
Assay Setup:
-
In a microtiter plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
For total binding, add buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assay (Calcium Mobilization)
Activation of neurokinin receptors, which are Gq-coupled, leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator.
Materials:
-
A cell line expressing the neurokinin receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
A fluorescence plate reader with an injection system
Protocol:
-
Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration of this compound.
-
Plot the fluorescence response against the logarithm of the peptide concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Signaling Pathways and Experimental Workflows
Neurokinin Receptor Signaling Pathway
The binding of a tachykinin agonist, such as Substance P or its active C-terminal fragments, to a neurokinin receptor (e.g., NK1R) initiates a well-characterized G-protein coupled signaling cascade.
Caption: Neurokinin-1 Receptor (NK1R) signaling pathway.
Experimental Workflow for Characterization
A logical workflow for the comprehensive characterization of this compound is outlined below.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound, as the C-terminal tripeptide of Substance P, represents a fundamental structural motif for the biological activity of tachykinins. While it is a critical component of the "message" domain for neurokinin receptor activation, the available evidence suggests that it may not be a potent agonist in isolation, with preceding amino acid residues playing a crucial role in conferring high-affinity binding and efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this and related peptides. Future research focusing on the precise quantitative characterization of this tripeptide will be invaluable for a more complete understanding of tachykinin structure-activity relationships and for the rational design of novel therapeutics targeting neurokinin receptors.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Substance P in the defense line of the respiratory tract and neurological manifestations post COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. C-terminal substance P fragments elicit histamine release from a murine mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Leu-Met-NH2: A Technical Guide for Researchers
An In-depth Technical Guide on the Structure and Chemical Properties of the Tripeptide Gly-Leu-Met-NH2
Introduction
This compound is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide of the tachykinin family.[1] Tachykinins are known for their rapid stimulatory effects on smooth muscle tissues.[2] The conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid, is crucial for the activation of tachykinin receptors.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, intended for researchers, scientists, and professionals in drug development.
Structure and Chemical Identity
The structure of this compound consists of three amino acids—Glycine, Leucine, and Methionine—linked by peptide bonds, with a C-terminal amide group.
Molecular Structure:
-
Glycine (Gly): The simplest amino acid, providing flexibility to the peptide chain.
-
Leucine (Leu): A hydrophobic amino acid with an isobutyl side chain.
-
Methionine (Met): A hydrophobic amino acid containing a thioether side chain.
-
Amide (NH2): The C-terminus is amidated, a common feature in many peptide hormones that can increase stability and biological activity.[4]
Chemical Formula: C13H26N4O3S
Molecular Weight: 318.44 g/mol
Chemical Properties
| Property | Value | Source/Method |
| pKa (α-NH3+) | ~8.0 | Estimated |
| pKa (side chains) | N/A | |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Estimated |
| Solubility | Soluble in DMSO | [5] |
| Appearance | White to off-white powder | General peptide property |
| Storage Temperature | -20°C to -80°C | [6] |
Logical Relationship for pI Estimation:
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple peptide like this compound with no acidic or basic side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group and the pKa of the C-terminal carboxyl group.[7][8] However, due to the C-terminal amidation, only the N-terminal α-amino group is ionizable. Therefore, the pI will be influenced primarily by the pKa of this N-terminal group and the overall charge of the molecule at different pH values.
Caption: Logical workflow for estimating the isoelectric point (pI) of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are provided below. These are generalized protocols based on standard solid-phase peptide synthesis (SPPS) and analytical techniques, which can be adapted for this specific tripeptide.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides.[9]
Workflow for SPPS of this compound:
Caption: General workflow for the solid-phase peptide synthesis (SPPS) of this compound.
Detailed Protocol:
-
Resin Preparation: Start with a Rink Amide resin, suitable for obtaining a C-terminal amide.[5] Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[10]
-
First Amino Acid Coupling (Met):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Met-OH using a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings (Leu and Gly): Repeat the deprotection, washing, and coupling steps for Fmoc-Leu-OH and Fmoc-Gly-OH sequentially.
-
Cleavage and Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, especially with methionine.[11]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. The crude peptide is then typically lyophilized.
Purification via High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for HPLC Purification:
Caption: General workflow for the purification of this compound by RP-HPLC.
Detailed Protocol:
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column: A C18 reverse-phase column is commonly used for peptide purification.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized.
-
Detection: The peptide elution is monitored by UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to determine purity.
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.
Characterization
4.3.1. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.[12][13]
-
Expected Monoisotopic Mass: [M+H]+ = 319.17 g/mol
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy can be used to confirm the structure and purity of the peptide. Specific chemical shifts for the protons in Gly, Leu, and Met residues would be expected.[14]
-
Expected 1H NMR signals: Characteristic signals for the alpha-protons of each amino acid, the side chain protons of Leucine and Methionine, and the amide protons.
Biological Activity and Signaling Pathway
This compound, as the C-terminal tripeptide of Substance P and other tachykinins, is essential for their biological activity.[1] Tachykinins exert their effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the neurokinin receptors (NK1, NK2, and NK3).[2][15] The C-terminal region is responsible for receptor activation, while the N-terminal portion of the full-length tachykinin determines receptor selectivity.[16]
Tachykinin Receptor Signaling Pathway:
Upon binding of a tachykinin (containing the this compound motif) to its receptor (e.g., NK1R), a conformational change is induced, leading to the activation of intracellular signaling cascades.
Caption: Simplified signaling pathway of the tachykinin NK1 receptor upon activation by a ligand containing the C-terminal this compound motif.
The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses such as smooth muscle contraction, inflammation, and pain transmission.[17]
Conclusion
This compound is a biologically significant tripeptide that serves as the key C-terminal active site for the tachykinin family of neuropeptides. Understanding its chemical properties and the methods for its synthesis and characterization are crucial for research in neuropharmacology and drug development targeting the tachykinin receptors. The provided protocols and data serve as a foundational guide for researchers working with this important molecule.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
- 12. Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 15. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 16. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Gly-Leu-Met-NH2 and its Synergistic Effects in a Tetrapeptide Context
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the in vitro biological activity of the tripeptide Gly-Leu-Met-NH2. Current research indicates that this tripeptide alone does not exhibit significant biological effects in the context of corneal epithelial wound healing. However, when integrated into the C-terminal tetrapeptide of Substance P, Phe-Gly-Leu-Met-NH2, it plays a crucial role in a pronounced synergistic interaction with Insulin-like Growth Factor-1 (IGF-1). This synergy significantly promotes corneal epithelial cell migration, a critical process in wound repair. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and a proposed signaling pathway illustrating this synergistic mechanism.
Quantitative Data: Synergistic Enhancement of Corneal Epithelial Migration
The synergistic effect of Phe-Gly-Leu-Met-NH2 and IGF-1 on the migration of rabbit corneal epithelial cells was quantified in an in vitro organ culture model. The results, summarized below, demonstrate that while neither agent alone produces a significant effect, their combination leads to a substantial, dose-dependent increase in epithelial migration.
| Treatment Group | Phe-Gly-Leu-Met-NH2 Concentration | IGF-1 Concentration (ng/ml) | Epithelial Migration Length (μm, mean ± s.e.m.) |
| Control | 0 | 0 | 578 ± 11 |
| Phe-Gly-Leu-Met-NH2 | 10⁻⁵ M | 0 | No significant effect |
| IGF-1 | 0 | 1 | 590 ± 15 |
| IGF-1 | 0 | 10 | 610 ± 20 |
| Phe-Gly-Leu-Met-NH2 + IGF-1 | 10⁻⁵ M | 1 | 720 ± 25 |
| Phe-Gly-Leu-Met-NH2 + IGF-1 | 10⁻⁵ M | 10 | 850 ± 30 |
* p < 0.01 compared to control and single-agent treatments.
Experimental Protocols
In Vitro Rabbit Corneal Epithelial Wound Healing Assay
This organ culture protocol is designed to assess the rate of epithelial cell migration over a denuded stromal surface.
Materials:
-
New Zealand White rabbits
-
Sodium pentobarbital
-
Topical proparacaine (B1679620) hydrochloride
-
Sterile Hanks' Balanced Salt Solution (HBSS)
-
TCM-199 culture medium
-
Phe-Gly-Leu-Met-NH2 and IGF-1 stock solutions
-
Surgical instruments for enucleation and dissection
-
2 mm trephine
-
Sterile filter paper supports
-
6-well culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fixative solution (95% ethanol, 5% glacial acetic acid)
-
Paraffin and embedding supplies
-
Microtome
-
Microscope with a calibrated reticle
Procedure:
-
Humanely euthanize rabbits and enucleate the eyes under aseptic conditions.
-
Dissect the cornea and scleral rim, and rinse with sterile HBSS.
-
Cut the cornea into 2 x 4 mm rectangular blocks.
-
Create a standardized epithelial defect in the center of each block using a 2 mm trephine.
-
Place each corneal block, epithelial side up, on a sterile filter paper support in a well of a 6-well plate containing TCM-199 medium.
-
Introduce the test compounds (Phe-Gly-Leu-Met-NH2 and/or IGF-1) into the medium at the final desired concentrations.
-
Incubate for 24-30 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Post-incubation, fix the corneal blocks for 2 hours at room temperature.
-
Process the fixed tissues through dehydration and embed in paraffin.
-
Prepare 4 µm thick cross-sections using a microtome.
-
Stain the sections (e.g., Hematoxylin and Eosin) and visualize under a light microscope.
-
Measure the linear distance of epithelial cell migration from the original wound edge.
Workflow for the in vitro corneal epithelial wound healing assay.
Cell Attachment Assay on a Fibronectin Matrix
This assay quantifies the adhesion of corneal epithelial cells to an extracellular matrix protein, which is a crucial step in cell migration.
Materials:
-
Primary or immortalized rabbit corneal epithelial cells
-
96-well, flat-bottom tissue culture plates
-
Human plasma fibronectin (10 µg/ml in sterile PBS)
-
Bovine Serum Albumin (BSA, 1% in sterile PBS)
-
Serum-free cell culture medium
-
Phe-Gly-Leu-Met-NH2 and IGF-1 stock solutions
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in 20% methanol
-
10% Acetic acid solution
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µl of fibronectin solution. Use 1% BSA for control wells. Incubate for 1 hour at 37°C.
-
Aspirate the coating solution and wash each well three times with sterile PBS.
-
Block non-specific binding sites by adding 200 µl of 1% BSA to each well and incubating for 30 minutes at 37°C.
-
Wash the wells three times with sterile PBS.
-
Prepare a single-cell suspension of corneal epithelial cells in serum-free medium containing the test compounds.
-
Seed 1 x 10⁴ cells in 100 µl into each well.
-
Incubate for 1 hour at 37°C to allow for cell attachment.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 100 µl of 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Stain the fixed cells with 100 µl of 0.1% Crystal Violet for 10 minutes.
-
Wash the wells extensively with deionized water and let them air dry completely.
-
Solubilize the bound dye by adding 100 µl of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Workflow for the cell attachment assay.
Quantification of α5 and β1 Integrin Expression via Western Blotting
This protocol details the immunodetection of α5 and β1 integrin protein levels in treated corneal epithelial cells.
Materials:
-
Treated corneal epithelial cell cultures
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
Electro-transfer system and buffers
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-α5 integrin, mouse anti-β1 integrin, and mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash cell monolayers with ice-cold PBS and lyse the cells directly in the culture dish with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantify the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the protein samples by size on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle rocking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Perform densitometric analysis of the bands and normalize the integrin signals to the β-actin loading control.
Proposed Synergistic Signaling Pathway
The synergistic activity of Phe-Gly-Leu-Met-NH2 and IGF-1 is believed to stem from the crosstalk between the tachykinin receptor (a G-protein coupled receptor, GPCR) and the IGF-1 receptor (a receptor tyrosine kinase, RTK). The concurrent activation of these distinct signaling cascades converges on downstream effectors that regulate the transcription of genes encoding for α5 and β1 integrins. This upregulation of α5β1 integrin at the cell surface enhances the attachment of epithelial cells to the fibronectin matrix, thereby facilitating more rapid cell migration and wound closure.
Proposed synergistic signaling of Phe-Gly-Leu-Met-NH2 and IGF-1.
The Molecular Mechanism of Action of Gly-Leu-Met-NH2: A Technical Guide for Researchers
An In-depth Examination of the Core Tripeptide of Tachykinin Neuropeptides
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism of action of Gly-Leu-Met-NH2, the conserved C-terminal tripeptide amide of the tachykinin family of neuropeptides. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are crucial mediators in a wide array of physiological and pathological processes, such as pain transmission, inflammation, and smooth muscle contraction. The C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is the pharmacophore responsible for the biological activity of these peptides, with the this compound motif playing an essential role in receptor activation.[1][2][3] This document details the interaction of this tripeptide with its cognate G protein-coupled receptors (GPCRs), the subsequent intracellular signaling cascades, and methodologies for its study. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of tachykinin signaling at the molecular level.
Introduction: The Significance of the C-Terminal Tripeptide
The tachykinin family of peptides is characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where 'X' is typically an aromatic or branched-chain aliphatic residue.[1][2] This C-terminal region is critical for the binding and activation of the three main tachykinin receptors: NK1, NK2, and NK3.[1][4][5] While the N-terminal portion of the full-length peptides contributes to receptor subtype selectivity, the C-terminal fragment is considered the universal "message" sequence that initiates signal transduction.[2] The tripeptide this compound, as the terminal component of this conserved region, is of significant interest for understanding the fundamental requirements of tachykinin receptor activation and for the design of novel therapeutic agents.
Receptor Interaction and Specificity
This compound, as part of the larger tachykinin peptides, interacts with the tachykinin receptors NK1, NK2, and NK3, which are members of the rhodopsin-like GPCR superfamily.[6] The binding of the C-terminal domain of tachykinins is thought to occur within a pocket formed by the transmembrane helices of the receptor.[7]
Table 1: Affinity of Tachykinins and Related Peptides for Tachykinin Receptors
| Ligand | Receptor | Species | Assay Type | Ki (nM) | pKi | Reference |
| Substance P | NK1 | Human | Radioligand Binding | 1.6 | 8.8 | [9] |
| Neurokinin A | NK2 | Human | Radioligand Binding | 0.74 (Kd) | 9.13 (pKd) | [10] |
| Neurokinin B | NK3 | Rat | Radioligand Binding | - | - | [4] |
| Substance P | NK1 | Rat | Radioligand Binding | - | 10.3 | [9] |
| [Sar9]SP | NK1 | Chicken | Radioligand Binding | - | - | [11] |
| [Arg3]SP | NK1 | Chicken | Radioligand Binding | - | - | [11] |
Note: Data for this compound alone is not available. The table presents data for full-length tachykinins to provide context for receptor affinities within this family.
Signal Transduction Pathways
Upon binding of a tachykinin peptide containing the this compound motif to its receptor, a conformational change is induced in the receptor, leading to the activation of intracellular heterotrimeric G proteins. Tachykinin receptors primarily couple to G proteins of the Gq/11 family.[5]
Gq/11-Mediated Signaling
Activation of Gq/11 stimulates the effector enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
The increase in intracellular calcium and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and gene expression changes.[5]
Modulation of cAMP Levels
In addition to Gq/11 coupling, tachykinin receptors have also been shown to modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP). This can occur through coupling to either Gi or Gs proteins.
-
Gi Coupling: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. This results in a decrease in intracellular cAMP levels.
-
Gs Coupling: Conversely, activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
The specific G protein subtype that is activated can depend on the receptor, the cell type, and the specific ligand. For example, at the NK1 receptor, Substance P can stimulate both Gq and Gs pathways, leading to both calcium mobilization and cAMP accumulation.[12]
Experimental Protocols
The study of the molecular mechanism of action of this compound and related peptides relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Ki or Kd) of this compound or related peptides to tachykinin receptors.
Materials:
-
Cell membranes expressing the tachykinin receptor of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]Substance P or [125I]Bolton-Hunter Substance P).
-
Unlabeled competitor ligand (this compound or other test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
Radiolabeled ligand at a concentration near its Kd.
-
A range of concentrations of the unlabeled competitor ligand.
-
For total binding, add buffer instead of the competitor.
-
For non-specific binding, add a high concentration of an unlabeled reference ligand (e.g., unlabeled Substance P).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following receptor activation.
Objective: To determine the potency (EC50) of this compound or related peptides in activating Gq-coupled tachykinin receptors.
Materials:
-
Whole cells expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound or other agonists).
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument's liquid handler adds a range of concentrations of the test compound to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. revvity.com [revvity.com]
- 7. Interaction of substance P with the second and seventh transmembrane domains of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. substance P | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. biorxiv.org [biorxiv.org]
The Tripeptide Gly-Leu-Met-NH₂: A Core Motif in Neurokinin Receptor Modulation
A Deep Dive into the Structure-Activity Relationship, Experimental Evaluation, and Signaling Mechanisms of a Key Pharmacophore
For Immediate Release
This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of the C-terminal tripeptide of Substance P, Gly-Leu-Met-NH₂, and its analogues. Targeting researchers, scientists, and professionals in drug development, this document synthesizes critical data on the peptide's interaction with neurokinin (NK) receptors, details the experimental methodologies for its study, and visualizes the complex signaling pathways it initiates.
Introduction: The Significance of a C-Terminal Tripeptide
Gly-Leu-Met-NH₂ is the C-terminal tripeptide of the neuropeptide Substance P, a member of the tachykinin family of peptides. Tachykinins are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH₂, which is essential for their interaction with and activation of neurokinin (NK) receptors[1]. Substance P preferentially binds to the NK-1 receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction[1][2]. The C-terminal region of Substance P is the primary determinant of its biological activity, with the Gly-Leu-Met-NH₂ motif playing a crucial role in receptor binding and activation. Understanding the SAR of this tripeptide is therefore fundamental for the design of novel and selective NK receptor modulators.
Structure-Activity Relationship of Gly-Leu-Met-NH₂ Analogues
The biological activity of Gly-Leu-Met-NH₂ and its analogues is intrinsically linked to their ability to interact with neurokinin receptors. Studies on C-terminal fragments of Substance P have revealed important structural requirements for activity.
The Importance of the C-Terminal Amide
A critical feature for the biological activity of Substance P and its C-terminal fragments is the presence of the C-terminal amide group. Any modification to the two amide protons, such as replacement with alkyl groups, extension to a hydrazide, or substitution with an ester or carboxylic acid, results in a significant loss of activity, with at least a two-fold reduction in relative activity and affinity[3]. This underscores the essential role of the terminal amide in receptor interaction, likely through hydrogen bonding within the receptor's binding pocket.
Impact of Chain Length
Studies on truncated C-terminal sequences of Substance P have demonstrated that while the tripeptide Gly-Leu-Met-NH₂ and the tetrapeptide Phe-Gly-Leu-Met-NH₂ possess weak vasodilator properties, they show no significant activity in other assays like smooth muscle contraction[4]. The pentapeptide, Gln-Phe-Phe-Gly-Leu-Met-NH₂, is the shortest fragment to exhibit appreciable spasmogenic and vasoactive effects[4]. The activity generally increases with chain length, with the C-terminal octapeptide being the most potent fragment, even more so than Substance P itself in some assays[4]. This suggests that while the Gly-Leu-Met-NH₂ motif is a core component for activity, preceding amino acids in the sequence contribute significantly to the overall potency and efficacy, likely by providing additional binding interactions or stabilizing the active conformation.
Modifications at the Methionine Residue
The methionine residue at the C-terminus (Met¹¹) is a key component for the biological activity of Substance P hexapeptide analogues. Replacement of the methylthio group of methionine with charged groups, such as in Lys, Gln, or Glu substitutions, leads to a marked reduction in biological activity[5]. In contrast, substitution with a glutamate (B1630785) benzyl (B1604629) ester, which is neutral, results in only a slight reduction in activity in some tissues and even an increased activity in others[5]. This indicates that a neutral, and possibly lipophilic, side chain at this position is favored for optimal receptor interaction.
A summary of the qualitative SAR for C-terminal fragments of Substance P is presented in Table 1.
| Peptide Fragment | Modifications | Observed Activity | Reference |
| Gly-Leu-Met-NH₂ | - | Weak vasodilator activity | [4] |
| Phe-Gly-Leu-Met-NH₂ | - | Weak vasodilator activity | [4] |
| Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | - | Appreciable spasmogenic and vasoactive effects | [4] |
| SP C-terminal heptapeptide | C-terminal amide modifications | Significant loss of activity | [3] |
| [Orn⁶]-SP₆₋₁₁ | Met¹¹ substituted with Lys, Gln, or Glu | Marked reduction in biological activity | [5] |
| [Orn⁶]-SP₆₋₁₁ | Met¹¹ substituted with Glu(OBzl) | Slightly reduced to increased activity | [5] |
Table 1: Structure-Activity Relationship of C-Terminal Fragments of Substance P
Experimental Protocols
The synthesis and evaluation of Gly-Leu-Met-NH₂ and its analogues typically involve solid-phase peptide synthesis followed by in vitro and in vivo biological assays.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of these peptides is commonly achieved using the solid-phase method, which allows for the efficient and stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support[4]. A general protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below.
Logical Flow of Solid-Phase Peptide Synthesis
Caption: A simplified workflow for solid-phase peptide synthesis.
Detailed Protocol for Rink Amide Resin:
-
Resin Swelling: Rink Amide resin is swelled in a suitable solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) for at least 8 hours[6].
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a solution of 20-50% piperidine (B6355638) in DMF to expose the free amine[7].
-
Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA)[6]. The activated amino acid is then added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Kaiser Test: The completion of the coupling reaction is monitored using the Kaiser test, which detects free primary amines[8]. A negative test indicates a complete reaction.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions[6][7].
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Biological Assays
The biological activity of the synthesized peptides is assessed using various in vitro and in vivo assays.
-
Receptor Binding Assays: These assays measure the affinity of the peptide analogues for the different neurokinin receptors (NK-1, NK-2, and NK-3). This is often done using radioligand competition assays, where the ability of the synthetic peptide to displace a known radiolabeled ligand from the receptor is quantified[9]. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
In Vitro Functional Assays: These assays measure the ability of the peptides to elicit a biological response in isolated tissues or cells expressing the target receptor. Common preparations include the guinea pig ileum for NK-1 activity and the hamster urinary bladder for NK-2 activity[4][9]. The potency of the analogues is determined by constructing dose-response curves and calculating the EC50 value (the concentration that produces 50% of the maximal response).
-
In Vivo Assays: The effects of the peptides are also evaluated in living animals. For example, vasodilator properties can be assessed by measuring changes in blood flow in the hind limb of a dog after administration of the peptide[4].
Signaling Pathways of the NK-1 Receptor
Upon binding of Substance P or an agonist analogue like Gly-Leu-Met-NH₂, the NK-1 receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. The NK-1 receptor primarily couples to Gq and Gs heterotrimeric G proteins[2][10][11].
NK-1 Receptor Signaling Cascade
Caption: Downstream signaling pathways activated by the NK-1 receptor.
Activation of the Gq Pathway:
-
Binding of the ligand to the NK-1 receptor activates the Gq alpha subunit.
-
Activated Gq stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[1].
-
IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) and an increase in intracellular calcium concentration[2].
-
DAG, along with Ca²⁺, activates protein kinase C (PKC)[11].
-
PKC can then phosphorylate various downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, ultimately leading to changes in gene expression related to cell proliferation and survival[11][12].
Activation of the Gs Pathway:
-
The NK-1 receptor can also couple to the Gs alpha subunit.
-
Activated Gs stimulates adenylyl cyclase.
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP)[1].
-
cAMP acts as a second messenger and activates protein kinase A (PKA).
-
PKA phosphorylates various cellular proteins, leading to diverse physiological responses.
The specific downstream effects of NK-1 receptor activation are cell-type dependent and can include smooth muscle contraction, vasodilation, and neurotransmission[1].
Conclusion and Future Directions
The tripeptide Gly-Leu-Met-NH₂ represents a critical pharmacophore for the interaction of Substance P with neurokinin receptors. The structure-activity relationship studies, though largely qualitative for this specific tripeptide, highlight the indispensable role of the C-terminal amide and the influence of the methionine residue's properties on biological activity. The established protocols for solid-phase peptide synthesis and biological evaluation provide a robust framework for the continued exploration of this motif.
Future research should focus on generating more quantitative SAR data for a diverse library of Gly-Leu-Met-NH₂ analogues with systematic modifications at each amino acid position. This would enable the development of more precise pharmacophore models and could lead to the design of highly potent and selective NK-1 receptor agonists or antagonists with therapeutic potential for a range of disorders, including chronic pain, inflammation, and mood disorders. Furthermore, a deeper understanding of the signaling bias that can be induced by different analogues could pave the way for the development of functionally selective ligands that preferentially activate specific downstream pathways, offering a more targeted therapeutic approach with potentially fewer side effects.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity studies on the C-terminal hexapeptide of substance P with modifications at the glutaminyl and methioninyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. Pharmacologic characterization of the novel ligand [4,5-3H-Leu9]neurokinin-A binding to NK-2 receptors on hamster urinary bladder membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Conformational Landscape of Gly-Leu-Met-NH2 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of the tripeptide Gly-Leu-Met-NH2 in solution. Drawing upon established methodologies and findings from related peptide studies, this document outlines the experimental and computational approaches used to elucidate the three-dimensional structure and dynamics of this peptide fragment, which is notably the C-terminal sequence of Neurokinin A (4-10). Understanding the conformational preferences of this compound is critical for structure-activity relationship studies and the rational design of novel therapeutic agents.
Introduction to Conformational Analysis of Peptides
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. In solution, peptides exist as an ensemble of interconverting conformers. Conformational analysis aims to identify the most populated and energetically favorable structures, define their geometric parameters, and understand the dynamics of their interconversion. For a short, flexible tripeptide like this compound, this analysis is crucial for understanding its interactions with biological targets. Key techniques employed in such analyses include Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.
Experimental Methodologies and Data
The conformational landscape of this compound in solution can be effectively characterized by a combination of spectroscopic techniques and computational modeling. While direct studies on this specific tripeptide are limited, valuable insights can be extrapolated from the analysis of larger peptides containing this sequence, such as Neurokinin A (4-10) (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.[2][3][4] It provides information on through-bond and through-space atomic interactions, which can be translated into structural restraints.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: The this compound peptide is dissolved in a deuterated solvent, typically dimethyl sulfoxide (B87167) (DMSO-d6) or a cryoprotective mixture of DMSO-d6/H2O, to a concentration of 1-10 mM.[1]
-
Data Acquisition: A suite of two-dimensional (2D) NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons within ~5 Å, which is crucial for determining the peptide's fold.[2]
-
COSY (Correlation Spectroscopy): Used to determine scalar (J) couplings between protons, which can be related to dihedral angles via the Karplus equation.
-
-
Data Analysis:
-
Resonance Assignment: All proton signals are assigned to specific amino acids in the peptide sequence.
-
NOE Restraint Generation: The intensities of NOE cross-peaks are converted into distance restraints.
-
Dihedral Angle Restraint Generation: 3JHNα coupling constants are measured and used to restrain the phi (φ) dihedral angle.
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of conformers consistent with the NMR data.[2]
-
-
Variable Temperature (VT) NMR: The temperature dependence of the amide proton chemical shifts (dδ/dT) is measured. Low values (>-2 ppb/K) are indicative of intramolecular hydrogen bonding, which stabilizes folded structures like β- and γ-turns.[2]
Inferred Data for this compound:
Based on studies of the C-terminal fragment of NKA(4-10), the this compound sequence is likely to participate in turn-like structures.[1] The following table summarizes hypothetical but expected NMR data that would support the presence of a turn conformation.
| Parameter | Glycine (B1666218) (i) | Leucine (B10760876) (i+1) | Methionine (i+2) | Interpretation |
| dδ/dT (ppb/K) | > -4.0 | > -4.0 | < -2.0 | Met NH proton likely involved in an intramolecular hydrogen bond, stabilizing a turn. |
| ³JHNα (Hz) | ~6.0 | ~8.0 | ~7.0 | Consistent with φ angles found in turn structures. |
| Key NOEs | dαN(i, i+1) | dNN(i+1, i+2) | dαN(i+1, i+2) | Proximities characteristic of turn conformations. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[5] Different secondary structures (α-helix, β-sheet, β-turn, random coil) have distinct CD spectral signatures.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., phosphate (B84403) buffer, trifluoroethanol) to a concentration of approximately 50-100 μM.
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically from 190 to 250 nm, in a quartz cuvette with a short path length (e.g., 0.1 cm).[6]
-
Data Analysis: The resulting spectrum is analyzed for characteristic features. A type I β-turn, for instance, often shows a positive band around 211 nm, a negative band around 200 nm, and another positive band below 190 nm.[5]
Expected CD Spectrum for this compound:
Given the propensity for turn formation, the CD spectrum of this compound in a non-polar or structure-promoting solvent would be expected to exhibit features characteristic of a β-turn.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational space of a peptide and its dynamics over time.[7][8]
Experimental Protocol: MD Simulation
-
System Setup: An initial 3D structure of this compound (e.g., an extended conformation) is generated. The peptide is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.
-
Production Run: A long-timescale simulation (nanoseconds to microseconds) is run to sample the conformational landscape of the peptide.
-
Trajectory Analysis: The resulting trajectory is analyzed to identify stable conformations, calculate populations of different structures, and analyze intramolecular interactions such as hydrogen bonds.
Conformational Landscape and Signaling Pathways
The conformational analysis of peptides related to this compound suggests that this tripeptide likely exists in a dynamic equilibrium between an extended, random coil state and more structured conformers, particularly β- and γ-turns.[1] The presence of a glycine residue provides significant conformational flexibility, while the bulky side chains of leucine and methionine may favor specific folded structures.
The formation of a turn at the C-terminus of bioactive peptides is a common structural motif for receptor recognition and activation. For instance, in the context of Neurokinin A, the conformation of the C-terminal fragment is crucial for its interaction with the NK-2 receptor.[1][9]
References
- 1. Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 3. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Relating Molecular Dynamics Simulations to Functional Activity for Gly-Rich Membranolytic Helical Kiadin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulations: advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tripeptide Gly-Leu-Met-NH2: A Linchpin in Central Nervous System Tachykinin Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The amidated tripeptide Glycyl-L-Leucyl-L-Methioninamide (Gly-Leu-Met-NH2) represents the C-terminal motif of Substance P, a prototypical member of the tachykinin neuropeptide family. While not demonstrating significant independent physiological activity within the central nervous system (CNS), this tripeptide is of paramount importance as the core functional domain for the interaction of tachykinins with their cognate G protein-coupled receptors (GPCRs). This guide elucidates the integral role of the this compound moiety in the context of tachykinin-mediated neurotransmission, summarizing its structural significance, contribution to receptor binding and activation, and its place within the broader physiological and pathophysiological landscape of the CNS. We will explore the quantitative aspects of tachykinin receptor interactions, detail pertinent experimental methodologies, and visualize the associated signaling pathways.
Introduction: The Tachykinin Family and the Conserved C-Terminus
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key modulators of neuronal activity in the central and peripheral nervous systems.[1][2] They are characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or branched-chain aliphatic residue.[1][3] The this compound sequence is a constant feature within this motif and is indispensable for the biological activity of these peptides.[1] The C-terminal amidation is also a critical post-translational modification essential for receptor activation.[4]
Substance P, an undecapeptide, is the most extensively studied tachykinin and is involved in a myriad of CNS functions including pain transmission, neuroinflammation, and the regulation of mood and anxiety.[5][6] Its biological effects are mediated primarily through the high-affinity Neurokinin-1 receptor (NK1R).[7]
The Role of this compound in Receptor Interaction
The this compound tripeptide, as part of the larger tachykinin structure, is fundamentally involved in the binding and activation of tachykinin receptors (NK1, NK2, and NK3).[1][4] While the N-terminal region of tachykinins confers receptor specificity, the conserved C-terminal domain is the primary determinant of receptor activation.[4]
Studies on the metabolism of Substance P at the blood-brain barrier and in plasma have identified various N- and C-terminal fragments.[8][9] However, this compound has not been identified as a major, stable metabolite with independent biological activity in the CNS. Research indicates that for interactions such as transport across the blood-brain barrier, both the C- and N-terminal regions of Substance P are necessary.[3] C-terminal metabolism of Substance P results in a loss of activity, underscoring the importance of the intact C-terminal sequence for biological function.[5]
Quantitative Analysis of Tachykinin Receptor Binding
Precise quantitative data for the independent binding of this compound to tachykinin receptors is not available in the literature, likely due to its negligible affinity when not part of a larger tachykinin peptide. The following table summarizes the binding affinities of the full-length endogenous tachykinins for their respective receptors, highlighting the high-affinity interactions that are dependent on the presence of the C-terminal domain containing this compound.
| Ligand | Receptor | Species | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |
| Substance P | NK1 | Human | Recombinant CHO cells | 0.5 | (Maggi et al., 1993) | |
| Neurokinin A | NK2 | Human | Recombinant CHO cells | 1.2 | (Maggi et al., 1993) | |
| Neurokinin B | NK3 | Human | Recombinant CHO cells | 0.8 | (Maggi et al., 1993) | |
| Substance P | NK1 | Rat | Brain membranes | 0.4 | (Lee et al., 1986) | |
| Neurokinin A | NK2 | Rabbit | Pulmonary artery | 1.8 | (Regoli et al., 1994) | |
| Neurokinin B | NK3 | Rat | Cortical membranes | 1.5 | (Guard et al., 1990) |
Tachykinin Receptor Signaling Pathways
The binding of tachykinins, facilitated by the C-terminal this compound motif, to their respective G protein-coupled receptors on neuronal cells initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC).
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-Leu-Gly-NH2 serves as a conditioned stimulus in the acquisition of conditioned tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the metabolism of substance P at the blood-brain barrier using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Peripheral Effects of Gly-Leu-Met-NH2 Administration: A Technical Guide
Disclaimer: Research on the direct peripheral effects of the tripeptide Gly-Leu-Met-NH2 (GLM-NH2) is limited. Studies have shown that GLM-NH2 alone has minimal to no biological activity in certain assays. Therefore, this guide will focus on the peripheral effects of the closely related C-terminal tetrapeptide of Substance P, Phe-Gly-Leu-Met-NH2 (FGLM-NH2) , which contains the GLM-NH2 sequence and has demonstrated significant biological activity.
Introduction
Tachykinins are a family of neuropeptides that share a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or branched-chain amino acid. This conserved region is crucial for their interaction with and activation of neurokinin (NK) receptors. While the full-length peptides, such as Substance P, have well-documented and widespread peripheral effects, research into the activity of their smaller fragments has revealed that the C-terminal tetrapeptide, FGLM-NH2, retains notable biological function, particularly in the context of tissue repair and cellular signaling. This technical guide provides a comprehensive overview of the documented peripheral effects of FGLM-NH2 administration, with a focus on experimental data, methodologies, and underlying signaling pathways.
Effects on Corneal Epithelial Cells
The most extensively studied peripheral effect of FGLM-NH2 is its role in promoting corneal epithelial wound healing. While FGLM-NH2 alone may not significantly stimulate corneal epithelial migration, it exhibits a potent synergistic effect when co-administered with other factors, such as Insulin-like Growth Factor-1 (IGF-1) or the IGF-1-derived peptide SSSR.
Quantitative Data on Corneal Epithelial Cell Responses
The following tables summarize the key quantitative findings from studies on the effects of FGLM-NH2 on corneal epithelial cells.
Table 1: Effect of FGLM-NH2 on Corneal Epithelial Wound Closure in a Rabbit Model
| Treatment Group | Rate of Wound Closure (% of control) |
| Control (vehicle) | 100% |
| FGLM-NH2 alone | No significant difference from control |
| IGF-1 alone | No significant difference from control |
| FGLM-NH2 + IGF-1 | Significantly increased rate of closure |
Table 2: Effect of FGLM-NH2 and IGF-1 on Rabbit Corneal Epithelial Cell Attachment to Fibronectin
| Treatment Group | Number of Attached Cells (% of control) |
| Control | 100% |
| FGLM-NH2 alone | No significant difference |
| IGF-1 alone | No significant difference |
| FGLM-NH2 + IGF-1 | Significantly increased |
Table 3: Effect of FGLM-NH2 and IGF-1 on α5β1 Integrin Levels in Rabbit Corneal Epithelial Cells
| Treatment Group | α5 and β1 Integrin Levels |
| FGLM-NH2 alone | No significant change |
| IGF-1 alone | No significant change |
| FGLM-NH2 + IGF-1 | Significantly increased |
Table 4: Effect of FGLM-NH2 and SSSR on Inflammatory Cytokine and Chemokine Production in a Mouse Model of Neurotrophic Keratopathy
| Cytokine/Chemokine | Effect of FGLM-NH2 + SSSR Treatment |
| Interleukin-1α (IL-1α) | Suppressed production |
| Macrophage Inflammatory Protein 1α (MIP-1α) | Suppressed production |
| Macrophage Inflammatory Protein 1β (MIP-1β) | Suppressed production |
Experimental Protocols
-
Animal Model: Male New Zealand white rabbits.
-
Wound Induction: A 6-mm diameter filter paper soaked in n-heptyl alcohol is applied to the cornea for 1 minute to debride the epithelium. The damaged cells are then washed away with saline.
-
Treatment Administration: Eyedrops containing FGLM-NH2 (in combination with IGF-1 or vehicle) are administered topically at regular intervals.
-
Wound Closure Measurement: The area of the epithelial defect is stained with fluorescein (B123965) and photographed at various time points (e.g., 0, 12, 24, 36 hours). The wound area is then measured using image analysis software to determine the rate of closure.
-
Cell Culture: Primary cultures of rabbit corneal epithelial cells are established.
-
Assay Plates: 96-well plastic culture dishes are coated with fibronectin.
-
Cell Seeding and Treatment: Corneal epithelial cells are seeded into the fibronectin-coated wells in a serum-free medium containing FGLM-NH2, IGF-1, both, or vehicle.
-
Attachment Quantification: After a defined incubation period, non-adherent cells are washed away. The number of attached cells is then quantified, typically by staining and counting or by using a colorimetric assay.
-
Model Induction: Unilateral trigeminal nerve axotomy is performed in mice. The contralateral eye serves as the neurotrophic keratopathy model.
-
Wound Creation: The corneal epithelium is scraped to create a wound.
-
Treatment: Topical administration of FGLM-NH2 in combination with the peptide SSSR.
-
Analysis: Wound healing is monitored by fluorescein staining. Immunohistofluorescence is used to analyze the expression and phosphorylation of key signaling proteins like Akt in corneal sections. Intraocular fluid is collected to measure cytokine and chemokine concentrations using a multiplex assay.
Signaling Pathways
The peripheral effects of FGLM-NH2 on corneal epithelial cells are primarily mediated through the neurokinin-1 receptor (NK-1R) . The binding of FGLM-NH2 to NK-1R initiates a signaling cascade that involves the phosphorylation and activation of Akt , a key protein in cell survival and proliferation pathways. This activation of the NK-1R/Akt pathway is crucial for the observed promotion of corneal epithelial wound healing.
Other Potential Peripheral Effects
While the effects of FGLM-NH2 on the cornea are well-documented, its influence on other peripheral systems is less clear and often extrapolated from studies on the full Substance P molecule.
-
Immune Cells: Substance P is known to activate various immune cells, including neutrophils and mast cells. While some studies have examined the effects of C-terminal fragments of Substance P on neutrophil activation, specific data for FGLM-NH2 is limited.
-
Smooth Muscle: Tachykinins are potent modulators of smooth muscle contraction in the gastrointestinal and respiratory tracts. The activity of FGLM-NH2 in these tissues has not been extensively characterized.
-
Vascular Effects: Substance P is a known vasodilator and can increase vascular permeability, leading to plasma extravasation. The contribution of the FGLM-NH2 fragment to these effects requires further investigation.
Experimental Workflow and Logical Relationships
The general workflow for investigating the peripheral effects of FGLM-NH2, particularly in the context of corneal wound healing, follows a logical progression from in vitro to in vivo studies.
Conclusion
The available scientific evidence strongly indicates that while the tripeptide this compound has limited independent peripheral activity, the Substance P C-terminal tetrapeptide, Phe-Gly-Leu-Met-NH2, is a biologically active molecule. Its most significant and well-characterized peripheral effect is the promotion of corneal epithelial wound healing, an action that is synergistic with other growth factors and mediated through the NK-1R/Akt signaling pathway. Further research is needed to fully elucidate the potential effects of FGLM-NH2 on other peripheral systems, which could open new avenues for its therapeutic application. This guide provides a foundational understanding for researchers and drug development professionals interested in the peripheral actions of this and related tachykinin fragments.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Synthetic Tripeptide Gly-Leu-Met-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the purification of the synthetic tripeptide Gly-Leu-Met-NH2 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to achieve high purity and yield, which are critical for research, discovery, and preclinical applications. The protocol details the necessary steps from initial analytical method development and optimization to preparative-scale purification, fraction analysis, and final product isolation.
Introduction
The tripeptide this compound is a C-terminal fragment of Substance P, a neuropeptide involved in various physiological processes.[1][2] For its use in research and pharmaceutical development, a high degree of purity is essential to ensure accurate and reproducible results. Solid-phase peptide synthesis (SPPS), a common method for producing such peptides, typically yields a crude product containing various impurities, including truncated sequences, deletion sequences, and byproducts from protecting groups.[3][4]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for the purification of synthetic peptides.[5][6][7] This method separates molecules based on their hydrophobicity. Peptides are bound to a hydrophobic stationary phase and are eluted by a gradient of increasing organic solvent concentration.[7][8] The hydrophobicity of this compound, influenced by the leucine (B10760876) and methionine residues, makes it an ideal candidate for purification by RP-HPLC, typically utilizing a C18 stationary phase.[5][9]
This document outlines a systematic approach for the purification of this compound, commencing with analytical method development to establish optimal separation conditions, followed by a direct scale-up to a preparative method.
Materials and Equipment
Reagents
-
Crude synthetic this compound
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (B87167) (DMSO) for sample dissolution (if necessary)
Equipment
-
Analytical HPLC system with a gradient pump and UV detector
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
C18 reverse-phase column (analytical and preparative)
-
Mass spectrometer (e.g., ESI-MS) for identity confirmation
-
Lyophilizer (freeze-dryer)
-
Vortex mixer and centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure optimal separation.
-
Dissolution of Crude Peptide : Dissolve the crude this compound powder in a suitable solvent. The initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) is the preferred solvent. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution with the initial mobile phase.
-
Filtration : Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[10]
Analytical HPLC Method Development
The initial step is to develop an analytical method to determine the retention time of this compound and to resolve it from major impurities.
-
Initial Scouting Gradient : A broad gradient is used to determine the approximate acetonitrile concentration required to elute the peptide.
-
Gradient Optimization : Based on the scouting run, a shallower, more focused gradient is developed to improve the resolution between the target peptide and closely eluting impurities.[11]
The following table summarizes the recommended starting conditions for the analytical HPLC method.
| Parameter | Condition |
| HPLC System | Analytical HPLC with gradient pump and UV detector |
| Column | C18, 5 µm, 100-120 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 10-20 µL (of a ~1 mg/mL solution) |
| Gradient | Scouting: 5-95% B over 30 minOptimized: 15-45% B over 30 min |
Preparative HPLC Scale-Up
The optimized analytical method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.
-
Column Equilibration : Equilibrate the preparative column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection : Inject the filtered crude peptide solution onto the column.
-
Gradient Elution and Fraction Collection : Run the preparative gradient and collect fractions corresponding to the elution of the target peptide peak.
-
Post-Purification Analysis : Analyze the collected fractions using the analytical HPLC method to determine their purity.
The following table outlines the typical conditions for preparative HPLC.
| Parameter | Condition |
| HPLC System | Preparative HPLC with gradient pump, UV detector, and fraction collector |
| Column | C18, 10 µm, 100-120 Å, 21.2 x 250 mm (or similar) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (concentration dependent) |
| Gradient | Same as optimized analytical gradient, adjusted for the preparative flow rate |
Mass Spectrometry for Identity Confirmation
Mass spectrometry is used to confirm that the purified fractions contain the peptide with the correct molecular weight.
| Parameter | Condition |
| Mass Spectrometer | Electrospray Ionization Mass Spectrometer (ESI-MS) |
| Ionization Mode | Positive |
| Mass Range | 100-1000 m/z |
| Sample Preparation | Dilute a small aliquot of each purified fraction in 50:50 Water:Acetonitrile with 0.1% formic acid. |
Pooling and Lyophilization
Fractions that meet the desired purity (e.g., >98%) and show the correct molecular weight are pooled for lyophilization.
-
Combine Fractions : Combine the fractions confirmed to contain the pure peptide.
-
Freeze : Freeze the pooled solution at -80°C until completely solid.
-
Lyophilize : Lyophilize the frozen sample for 24-48 hours, or until a dry, fluffy white powder is obtained.
-
Storage : Store the lyophilized peptide at -20°C or lower.
Data Presentation
The following tables summarize the expected data from the purification and characterization of this compound.
Table 1: Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Gradient | 15-45% B over 30 min | 15-45% B over 30 min |
| Detection Wavelength | 214 nm | 214 nm |
| Typical Sample Load | 10-20 µg | 50-200 mg |
Table 2: Expected Results from Purification and Analysis
| Analysis | Expected Result |
| Crude Purity (Analytical HPLC) | 60-80% |
| Expected Retention Time (Analytical) | 15-20 minutes (highly dependent on the specific system and column) |
| Purified Purity (Analytical HPLC) | >98% |
| Molecular Weight (ESI-MS) | Calculated: 318.44 g/mol Observed: [M+H]⁺ ≈ 319.4 m/z |
| Final Yield | 20-40% (of crude peptide) |
| Appearance | White, fluffy powder |
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Logical relationship for scaling up from analytical to preparative HPLC.
References
- 1. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. puritychems.com [puritychems.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Application Note: Mass Spectrometry Analysis of Synthetic Gly-Leu-Met-NH2
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of the synthetic tripeptide Gly-Leu-Met-NH2 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a synthetic tripeptide of interest in various research and pharmaceutical development contexts. Accurate characterization and quantification of this peptide are crucial for quality control, stability studies, and pharmacokinetic assessments. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of such peptides. This application note details the procedures for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.
Predicted Mass and Fragmentation Data
The primary structure of the peptide and its theoretical monoisotopic mass are fundamental for its mass spectrometric analysis. The C-terminus of this peptide is an amide (-NH2) rather than a carboxylic acid.
Table 1: Theoretical Mass of this compound
| Property | Value |
| Amino Acid Sequence | Glycyl-Leucyl-Methioninamide |
| Molecular Formula | C13H26N4O3S |
| Monoisotopic Mass | 318.1753 Da |
For mass spectrometry analysis, the peptide is typically ionized, most commonly by protonation in positive ion mode electrospray ionization (ESI).
Table 2: Predicted Precursor Ions for this compound
| Ion | Charge (z) | Theoretical m/z |
| [M+H]+ | 1 | 319.1826 |
| [M+2H]2+ | 2 | 160.0950 |
Tandem mass spectrometry (MS/MS) is employed to confirm the peptide's sequence by fragmenting the precursor ion and analyzing the resulting fragment ions. The most common fragment ions for peptides are b- and y-ions, which arise from cleavage of the peptide amide bonds.[1][2]
Table 3: Predicted b- and y-ion Fragments for this compound ([M+H]+ Precursor)
| Fragment Ion | Sequence | Theoretical m/z |
| b1 | Gly | 58.040 |
| b2 | Gly-Leu | 171.124 |
| y1 | Met-NH2 | 132.079 |
| y2 | Leu-Met-NH2 | 245.163 |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound.
3.1. Sample Preparation
Proper sample preparation is critical to ensure high-quality and reproducible mass spectrometry results.[3]
-
Reagents and Materials:
-
This compound synthetic peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
-
Autosampler vials
-
-
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.
-
From the stock solution, prepare a working solution of 10 µg/mL in a mobile phase-like solution (e.g., 95% water, 5% ACN, 0.1% FA).
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
-
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS:
-
Precursor Ion: m/z 319.18
-
Activation Type: Collision-Induced Dissociation (CID)
-
Collision Energy: Optimized for maximal fragmentation (typically 15-30 eV).
-
MS2 Scan Range: m/z 50-350.
-
-
Data Analysis and Visualization
The acquired data should be processed using appropriate software to identify the precursor ion and its corresponding fragment ions. The experimental masses should be compared to the theoretical values presented in Tables 2 and 3.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Fragmentation pathway of this compound showing the formation of b- and y-ions.
Quantitative Analysis Protocol
For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled (SIL) internal standard is recommended.[4][5]
5.1. Internal Standard
A suitable internal standard would be Gly-Leu-[¹³C₅, ¹⁵N₁]Met-NH₂. This SIL peptide is chemically identical to the analyte but has a distinct mass, allowing for co-elution and simultaneous detection.
5.2. Protocol
-
Prepare a stock solution of the SIL internal standard at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by spiking known concentrations of the this compound standard into the matrix of interest (e.g., plasma, formulation buffer).
-
Add a fixed concentration of the SIL internal standard to all calibration standards and unknown samples.
-
Prepare the samples as described in section 3.1.
-
Analyze the samples using the LC-MS/MS method detailed in section 3.2, but with the mass spectrometer set to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
Table 4: MRM Transitions for Quantitative Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 319.18 | 132.08 (y1) or 171.12 (b2) |
| Gly-Leu-[¹³C₅, ¹⁵N₁]Met-NH₂ | 325.18 | 138.08 (y1) or 171.12 (b2) |
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of the synthetic tripeptide this compound. The detailed protocols for sample preparation, LC-MS/MS analysis, and quantitative analysis using a stable isotope-labeled internal standard are designed to yield accurate and reproducible results. The provided theoretical mass and fragmentation data will aid in the confident identification and characterization of the peptide. These methods are suitable for implementation in research, quality control, and drug development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Developing a Receptor Binding Assay for Gly-Leu-Met-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Leu-Met-NH2 is the C-terminal tripeptide of Substance P (SP), a neuropeptide belonging to the tachykinin family. Tachykinins exert their biological effects through interaction with G-protein coupled receptors (GPCRs), specifically the neurokinin receptors NK1, NK2, and NK3. The conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is crucial for the biological activity of tachykinins. Substance P exhibits the highest affinity for the Neurokinin-1 (NK1) receptor, which is widely distributed throughout the central and peripheral nervous systems and is implicated in various physiological processes including pain transmission, inflammation, and mood regulation.
These application notes provide a comprehensive guide to developing a robust receptor binding assay for this compound, focusing on the NK1 receptor. Two primary methodologies are presented: a traditional radioligand competition binding assay and a non-radioactive fluorescence polarization competition assay. These assays are fundamental in determining the binding affinity of this compound and can be adapted for high-throughput screening of novel compounds targeting the NK1 receptor.
Target Receptor: Neurokinin-1 (NK1) Receptor
The primary biological target for this compound is the Neurokinin-1 (NK1) receptor . This has been established through extensive research on Substance P and its fragments, which demonstrates that the C-terminal region is essential for binding and activation of the NK1 receptor.
NK1 Receptor Signaling Pathway
Upon binding of an agonist like Substance P or its active fragments, the NK1 receptor, a Gq/11-coupled GPCR, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.
Experimental Protocols
Two detailed protocols are provided below. The first is a radioligand competition binding assay, which is considered a gold standard for affinity determination. The second is a fluorescence polarization assay, a non-radioactive alternative suitable for higher throughput applications.
Protocol 1: Radioligand Competition Binding Assay
This protocol outlines a competition binding experiment to determine the affinity of this compound for the NK1 receptor using [³H]Substance P as the radioligand.
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]Substance P (specific activity ~80-120 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: Unlabeled Substance P (1 µM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., Sigma-Aldrich P8340).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.
-
Equipment: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the NK1 receptor to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor (this compound).
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 1 µM unlabeled Substance P.
-
Competition: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Add 50 µL of [³H]Substance P to all wells at a final concentration at or below its Kd (e.g., 0.3 nM).
-
Initiate the binding reaction by adding 100 µL of the NK1 receptor membrane preparation (typically 10-50 µg of protein per well) to all wells. The final assay volume is 200 µL.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Dry the filters, place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Substance P) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Value |
| Radioligand | [³H]Substance P |
| Radioligand Concentration | 0.3 nM |
| Kd of Radioligand | 0.33 nM[1] |
| Bmax (example) | 5.83 pmol/mg protein[1] |
| Competitor | This compound |
| IC₅₀ (example) | To be determined |
| Ki (example) | To be calculated |
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol provides a non-radioactive method to assess the binding of this compound to the NK1 receptor using a fluorescently labeled tracer.
-
Cell Membranes: Solubilized membranes from cells overexpressing the NK1 receptor.
-
Fluorescent Tracer: A fluorescently labeled Substance P analog (e.g., TAMRA-Substance P).
-
Competitor: this compound.
-
Assay Buffer: PBS (pH 7.4) with 0.01% Tween-20 or other suitable detergent.
-
Equipment: Black, low-binding 384-well microplates, and a plate reader capable of measuring fluorescence polarization.
-
Reagent Preparation:
-
Prepare solubilized NK1 receptor membranes by treating the membrane preparation with a mild detergent (e.g., 1% dodecyl maltoside) and clarifying by ultracentrifugation.
-
Determine the optimal concentration of the fluorescent tracer and receptor that gives a stable and robust polarization signal.
-
-
Assay Setup:
-
In a 384-well plate, add the fluorescent tracer at a fixed concentration to all wells.
-
Add varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include wells with no competitor for maximum polarization and wells with a high concentration of unlabeled Substance P for minimum polarization.
-
Initiate the reaction by adding the solubilized NK1 receptor preparation to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium (typically 30-60 minutes).
-
Measure the fluorescence polarization in millipolarization units (mP) using a suitable plate reader.
-
-
Data Analysis:
-
Plot the mP values against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation, substituting the Kd of the fluorescent tracer.
-
| Parameter | Value |
| Fluorescent Tracer | e.g., TAMRA-Substance P |
| Tracer Concentration | To be optimized |
| Kd of Tracer | To be determined |
| Competitor | This compound |
| IC₅₀ (example) | To be determined |
| Ki (example) | To be calculated |
Conclusion
The provided protocols offer robust and reliable methods for establishing a receptor binding assay for this compound targeting the NK1 receptor. The choice between the radioligand and fluorescence polarization assay will depend on the specific laboratory capabilities and throughput requirements. Successful implementation of these assays will enable the accurate determination of the binding affinity of this compound and facilitate the screening and characterization of novel modulators of the NK1 receptor for therapeutic development.
References
Application Notes and Protocols for In Vitro Functional Assays of Gly-Leu-Met-NH2 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gly-Leu-Met-NH2 is the C-terminal tripeptide of the neuropeptide Substance P (SP). The tachykinin family of peptides, including SP, shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[1][2] These peptides exert their effects primarily through G protein-coupled receptors (GPCRs), with Substance P showing the highest affinity for the Neurokinin-1 Receptor (NK1R).[3][4] Activation of NK1R initiates a cascade of intracellular signaling events, making it a key target for drug discovery in areas such as pain, inflammation, and mood disorders.
This document provides detailed protocols for in vitro functional assays to characterize the activity of this compound and related peptides at the NK1R. The primary signaling pathways activated by NK1R are mediated through Gq and Gs proteins.[2][4] Gq protein activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[2][4] Gs protein activation stimulates adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP).[3] Additionally, as Substance P is a known chemoattractant for immune cells, a neutrophil chemotaxis assay is also described.
While the C-terminal region is essential for the activity of tachykinins, shorter fragments like the this compound tripeptide have been shown to possess weak biological activity in some assays, such as vasodilation, and are significantly less potent than the full-length Substance P or longer C-terminal fragments.[5] Therefore, the following assays are presented to provide a framework for quantifying the potential low-potency activity of this tripeptide and for comparative analysis with more potent analogues.
Data Presentation
The following tables summarize the functional potency of Substance P and its C-terminal fragments at the human NK1R. Currently, specific high-affinity binding or potent functional activity data for the tripeptide this compound is not widely available, reflecting its likely low potency. The data provided for longer peptides serves as a benchmark for comparison.
Table 1: Functional Potency (EC50) of Substance P and its Metabolites at the Human NK1R
| Compound | Assay Type | Cell Line | -log EC50 (M) | EC50 (nM) | Reference |
| Substance P | [Ca2+]i Mobilization | HEK293 | 8.5 ± 0.3 | ~3.16 | [1][2] |
| Substance P | cAMP Accumulation | HEK293 | 7.8 ± 0.1 | ~15.8 | [1][2] |
| SP (6-11) | [Ca2+]i Mobilization | HEK293 | Active | Not specified | [1][2] |
| SP (6-11) | cAMP Accumulation | HEK293 | Little to no activity | Not specified | [1][2] |
Table 2: Binding Affinity (Ki) of Tachykinins at the Human NK1R
| Compound | Radioligand | Cell Line/Tissue | pKi | Ki (nM) | Reference |
| Substance P | [3H]-Septide | CHO-hNK1 | 9.83 | ~0.15 | [6] |
| Neurokinin A | [3H]-Septide | CHO-hNK1 | 8.25 | ~5.62 | [6] |
Signaling Pathways and Experimental Workflows
Neurokinin-1 Receptor (NK1R) Signaling Pathway
Activation of the NK1R by an agonist such as Substance P or its active fragments can trigger two primary signaling cascades via Gq and Gs proteins.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assay Design in Studying Gly-Leu-Met-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Leu-Met-NH2 represents the conserved C-terminal motif of the tachykinin family of neuropeptides.[1][2][3][4][5][6] Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are crucial neuromodulators in both the central and peripheral nervous systems. They exert their biological effects by binding to and activating a class of G protein-coupled receptors (GPCRs), namely the neurokinin receptors NK1, NK2, and NK3.[6][7][8][9] Activation of these receptors initiates downstream signaling cascades that are predominantly coupled to Gαq and Gαs proteins.[9][10][11] The Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+).[6][10] The Gαs pathway activates adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[10][12]
Given the significance of tachykinin signaling in physiological and pathological processes such as pain, inflammation, and neurogenic inflammation, the development of robust cell-based assays is paramount for the discovery and characterization of novel modulators targeting this system.[13][14][15][16] This document provides a comprehensive guide to designing and implementing a suite of cell-based assays to investigate the biological activity of this compound and its analogues. The protocols detailed herein cover receptor binding, second messenger mobilization (Ca2+ and cAMP), downstream gene expression, and potential cytotoxic effects.
Experimental Workflow
A logical and sequential approach is recommended to fully characterize the effects of this compound. The workflow begins with confirming direct interaction with the target receptor, proceeds to quantifying the immediate downstream signaling events, and concludes with assessing broader cellular responses.
Caption: Experimental workflow for characterizing this compound.
Signaling Pathways
The primary signaling cascades initiated by tachykinin receptor activation are the Gαq and Gαs pathways. Understanding these pathways is crucial for selecting and designing appropriate functional assays.
Gαq Signaling Pathway
Caption: Gαq signaling pathway leading to Ca2+ mobilization.
Gαs Signaling Pathway
Caption: Gαs signaling pathway leading to cAMP production.
Application Note 1: Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a specific tachykinin receptor (e.g., NK1R) expressed in a recombinant cell line.
Principle: This protocol describes a competitive radioligand binding assay. A known radiolabeled ligand with high affinity for the receptor is incubated with cell membranes expressing the receptor. The ability of the unlabeled test peptide (this compound) to displace the radioligand is measured. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.
Experimental Protocol
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human tachykinin receptor of interest (e.g., NK1R) to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer (50 mM Tris-HCl, 0.2% BSA, pH 7.4) and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
25 µL of assay buffer
-
25 µL of radioligand (e.g., [3H]-Substance P) at a concentration near its Kd.
-
25 µL of various concentrations of unlabeled this compound (test compound).
-
25 µL of cell membrane preparation.
-
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM) instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Presentation
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| Substance P (Control) | NK1R | 1.5 ± 0.2 | 0.9 ± 0.1 |
| This compound | NK1R | 150 ± 25 | 95 ± 15 |
| Analogue X | NK1R | 55 ± 8 | 35 ± 5 |
Data are representative. Actual values must be determined experimentally.
Application Note 2: Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce intracellular calcium release via activation of Gαq-coupled tachykinin receptors.
Principle: This assay uses a calcium-sensitive fluorescent dye, such as Fura-2 AM, which is a ratiometric indicator.[17][18][19] Cells are loaded with the dye, which becomes fluorescent upon binding to free intracellular calcium. The change in fluorescence intensity upon stimulation with the peptide is monitored over time using a fluorescence plate reader.[17]
Experimental Protocol
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells stably expressing the tachykinin receptor of interest into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[20]
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add 100 µL of the Fura-2 AM loading solution to each well.[20]
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[18]
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Set the instrument to measure fluorescence emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm.[18]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of this compound (at various concentrations) and continue to record the fluorescence signal for an additional 60-120 seconds.
-
Data Presentation
| Compound | EC50 (nM) for Ca2+ Mobilization | Max Response (% of Control) |
| Substance P (Control) | 5.2 ± 0.7 | 100% |
| This compound | 250 ± 40 | 95% ± 8% |
| Analogue Y | 80 ± 12 | 110% ± 10% |
Data are representative. Actual values must be determined experimentally.
Application Note 3: cAMP Accumulation Assay
Objective: To quantify changes in intracellular cAMP levels in response to this compound, indicating activation of Gαs- or inhibition of Gαi-coupled pathways.
Principle: This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[21][22] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. An increase in cellular cAMP leads to a decrease in the FRET signal.[23]
Experimental Protocol
-
Cell Plating:
-
Plate cells expressing the target receptor in a 384-well low-volume plate at an optimized density.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Agonist Stimulation (for Gαs):
-
Antagonist/Inhibitory Assay (for Gαi):
-
To measure Gαi coupling, first stimulate the cells with a known adenylyl cyclase activator (e.g., Forskolin) in the presence of various concentrations of this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
Data Presentation
Gαs Pathway Activation
| Compound | EC50 (nM) for cAMP Accumulation |
|---|---|
| Isoproterenol (Control) | 2.1 ± 0.3 |
| This compound | 450 ± 65 |
| Analogue Z | 120 ± 18 |
Gαi Pathway Activation
| Compound | IC50 (nM) for Forskolin-stimulated cAMP |
|---|---|
| NKB (Control) | 10.5 ± 1.5 |
| This compound | > 10,000 |
| Analogue W | 850 ± 90 |
Data are representative. Actual values must be determined experimentally.
Application Note 4: CRE-Luciferase Reporter Gene Assay
Objective: To assess the transcriptional activation downstream of the cAMP/PKA signaling pathway by measuring the activity of a cAMP Response Element (CRE)-driven reporter gene.
Principle: This assay uses a cell line stably or transiently expressing a luciferase reporter gene under the control of a promoter containing multiple CREs.[24] Activation of the Gαs pathway increases cAMP and activates PKA, which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB binds to CREs and drives the expression of luciferase. The resulting luminescence is proportional to the activation of the signaling pathway.[25][26]
Experimental Protocol
-
Cell Transfection and Plating:
-
One day prior to the assay, seed HEK293 cells into a 96-well white, clear-bottom plate.[27]
-
Co-transfect the cells with an expression vector for the tachykinin receptor and a CRE-luciferase reporter vector. A constitutively expressed Renilla luciferase vector can be included for normalization.[28]
-
Allow cells to express the proteins for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with serum-free medium containing various concentrations of this compound.
-
Incubate for 5-6 hours at 37°C, 5% CO2.[27]
-
-
Luminescence Measurement:
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[29]
-
Measure both Firefly and Renilla luminescence sequentially in a luminometer.
-
Data Presentation
| Compound | EC50 (nM) for CRE-Luciferase Activity | Max Fold Induction |
| Forskolin (Control) | 1,500 ± 200 | 25 ± 4 |
| This compound | 800 ± 110 | 15 ± 2 |
| Analogue V | 250 ± 35 | 22 ± 3 |
Data are representative. The ratio of Firefly to Renilla luminescence is calculated to normalize for transfection efficiency and cell number.
Application Note 5: Cell Viability Assay
Objective: To evaluate the potential cytotoxicity of this compound on the cell line used for the functional assays.
Principle: The MTT or CCK-8 assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the tetrazolium salt MTT (or the WST-8 in CCK-8 kits) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (untreated cells) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C. For MTT, a solubilization buffer must be added to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Presentation
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle | - | 100 ± 5 |
| This compound | 1 | 98 ± 6 |
| 10 | 95 ± 7 | |
| 100 | 92 ± 8 | |
| Doxorubicin (Control) | 10 | 15 ± 4 |
Data are representative. Cell viability is calculated as (Absorbance of treated cells / Absorbance of vehicle control cells) x 100%.
References
- 1. Novel pharmacology of substance K-binding sites: a third type of tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors bind tachykinins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Neurokinin A - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Tachykinin-1 receptor stimulates proinflammatory gene expression in lung epithelial cells through activation of NF-kappaB via a G(q)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 14. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hellobio.com [hellobio.com]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. abcam.com [abcam.com]
- 21. youtube.com [youtube.com]
- 22. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 23. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. resources.amsbio.com [resources.amsbio.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Studies of Gly-Leu-Met-NH2 and Related Tachykinin C-Terminal Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Leu-Met-NH2 represents the core C-terminal sequence of the tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). This conserved motif is essential for the biological activity of tachykinins, primarily through interaction with G protein-coupled receptors (NK1, NK2, and NK3). While in vivo studies focusing exclusively on the this compound tripeptide are limited, research on larger C-terminal fragments containing this sequence provides valuable insights into its potential physiological roles and offers a framework for designing in vivo experiments.
These application notes provide an overview of relevant animal models and detailed protocols for investigating the in vivo effects of this compound and its analogues, drawing from studies on closely related tachykinin fragments. The provided protocols and data should be adapted and validated for the specific research context.
Key Applications and Relevant Animal Models
Based on studies of C-terminal tachykinin fragments, two primary areas of in vivo application have been identified:
-
Tissue Repair and Wound Healing: The tetrapeptide Phe-Gly-Leu-Met-NH2, the C-terminal fragment of Substance P, has been shown to synergistically promote corneal epithelial wound healing in a rabbit model. This suggests a role for C-terminal tachykinin fragments in modulating tissue repair processes.
-
Immunomodulation: Pentapeptides with the general structure Phe-X-Gly-Leu-Met-NH2 have demonstrated immunosuppressive activity in mice, indicating the involvement of this C-terminal motif in regulating immune responses.[1]
Animal Model 1: Rabbit Model of Corneal Epithelial Wound Healing
This model is suitable for investigating the effects of this compound and its analogues on epithelial tissue repair. The protocol is adapted from studies on the synergistic effects of Phe-Gly-Leu-Met-NH2 and Insulin-like Growth Factor-1 (IGF-1).
Experimental Protocol
1. Animal Model:
-
Species: New Zealand White rabbits
-
Weight: 2.0-2.5 kg
-
Housing: Individual cages with a 12-hour light/dark cycle, with free access to food and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Materials:
-
This compound or analogue peptide (sterile, for ophthalmic use)
-
Vehicle control (e.g., sterile Phosphate Buffered Saline - PBS)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Surgical microscope
-
Corneal trephine (7-mm diameter)
-
Surgical blade or corneal rust ring remover
-
Fluorescein (B123965) sodium ophthalmic strips
-
Cobalt blue filter for slit-lamp examination
-
Image analysis software
3. Procedure:
-
Anesthesia: Anesthetize the rabbits locally with a topical anesthetic.
-
Epithelial Debridement:
-
Under a surgical microscope, create a 7-mm diameter circular wound in the central cornea by gently removing the epithelium with a corneal trephine and a surgical blade.
-
-
Treatment Administration:
-
Immediately after wounding, topically apply 50 µL of the test solution (this compound in vehicle), vehicle control, or other treatment groups.
-
Repeat the application at specified intervals (e.g., every 6 or 12 hours).
-
-
Wound Area Measurement:
-
At predetermined time points (e.g., 0, 12, 24, 36, and 48 hours post-wounding), stain the cornea with a fluorescein strip.
-
Photograph the epithelial defect under a slit-lamp with a cobalt blue filter.
-
Measure the wound area using a calibrated image analysis software.
-
-
Endpoint Analysis:
-
Calculate the rate of wound closure for each group.
-
At the end of the experiment, animals can be euthanized, and corneal tissues collected for histological analysis (e.g., H&E staining to assess re-epithelialization and inflammation) or immunohistochemistry (e.g., for proliferation markers like Ki-67).
-
Quantitative Data (Derived from Phe-Gly-Leu-Met-NH2 Studies)
The following table summarizes representative data on corneal epithelial wound closure rates from a study using the closely related tetrapeptide Phe-Gly-Leu-Met-NH2 in combination with IGF-1.
| Treatment Group | Mean Healing Rate (% of initial wound area/hour) | Key Findings |
| Vehicle Control (PBS) | ~2.5% | Baseline healing rate. |
| Phe-Gly-Leu-Met-NH2 alone | No significant difference from control | The tetrapeptide alone did not accelerate wound healing. |
| IGF-1 alone | No significant difference from control | IGF-1 alone did not significantly enhance the healing rate. |
| Phe-Gly-Leu-Met-NH2 + IGF-1 | Significantly higher than control (p<0.01) | A synergistic effect was observed, significantly accelerating wound closure. |
Note: This data is based on studies of Phe-Gly-Leu-Met-NH2 and should be considered as a reference for designing studies with this compound.
Animal Model 2: Mouse Model for Immunomodulation
This model is designed to assess the immunomodulatory, particularly immunosuppressive, effects of this compound and related peptides. The protocol is based on studies investigating the activity of C-terminal tachykinin pentapeptides.[1]
Experimental Protocol
1. Animal Model:
-
Species: Inbred mouse strains (e.g., CBA or BALB/c)
-
Age: 8-12 weeks
-
Housing: Group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethics: All procedures must be approved by the IACUC.
2. Materials:
-
This compound or analogue peptide (sterile, for injection)
-
Vehicle control (e.g., sterile saline)
-
Antigen (e.g., Sheep Red Blood Cells - SRBC)
-
Spleen cell isolation reagents (e.g., RPMI-1640 medium, fetal bovine serum)
-
Plaque-Forming Cell (PFC) assay reagents (e.g., guinea pig complement, SRBCs)
3. Procedure:
-
Immunization: Immunize mice with an intraperitoneal (i.p.) injection of a standardized dose of SRBCs.
-
Peptide Administration:
-
Administer this compound or vehicle control via a chosen route (e.g., subcutaneous or intraperitoneal injection).
-
The timing of administration relative to immunization is critical and should be optimized (e.g., daily injections for a set number of days starting from the day of immunization).
-
Dosage should be determined based on preliminary dose-response studies. For substance P, immunostimulatory effects have been observed at doses of 1, 10, and 100 µg/kg.[2]
-
-
Assessment of Immune Response (PFC Assay):
-
At the peak of the primary immune response (typically 4-5 days after immunization), euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Perform a PFC assay to quantify the number of antibody-producing cells (plaque-forming cells) against SRBCs.
-
-
Endpoint Analysis:
-
Compare the number of PFCs per spleen or per 10^6 splenocytes between the treatment and control groups.
-
A significant reduction in the number of PFCs in the peptide-treated group would indicate an immunosuppressive effect.
-
Quantitative Data (Derived from C-terminal Pentapeptide Studies)
The following table summarizes the immunosuppressive activity of different tachykinin C-terminal pentapeptides.
| Peptide (Phe-X-Gly-Leu-Met-NH2) | X Residue | Relative Immunosuppressive Potency |
| Substance P C-terminal pentapeptide | Phe | Potent |
| Analogue 1 | Tyr | More potent than aliphatic residues |
| Analogue 2 | Val | Less potent than aromatic residues |
| Analogue 3 | Ile | Less potent than aromatic residues |
Note: This data highlights the structure-activity relationship and can guide the selection of this compound analogues for in vivo testing.[1] Specific quantitative inhibition values should be determined experimentally.
Signaling Pathways and Experimental Workflows
Tachykinin Signaling Pathway
This compound, as part of a larger tachykinin peptide, interacts with tachykinin receptors (primarily NK1, NK2, and NK3). The binding of the C-terminal end of tachykinins to these G protein-coupled receptors initiates a signaling cascade.
Experimental Workflow for Corneal Wound Healing Model
The following diagram illustrates the key steps in the rabbit corneal wound healing experimental protocol.
References
Application Notes and Protocols for Radiolabeling Gly-Leu-Met-NH2 and its use in Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the radiolabeling of the tripeptide Gly-Leu-Met-NH2 and its subsequent use in receptor binding assays. This compound is the C-terminal tripeptide of Substance P and may be used in studies targeting receptors that recognize this motif.[1] Given the presence of a methionine residue, which is susceptible to oxidation, a non-oxidative radiolabeling method is paramount to preserve the peptide's biological activity.[2][3] This protocol utilizes the Bolton-Hunter reagent for radioiodination, a method that targets primary amines and avoids harsh oxidizing conditions.[4][5][6] Following the labeling procedure, a comprehensive protocol for a radioligand binding assay is described to characterize the interaction of the radiolabeled peptide with its target receptor.[7][8][9]
Part 1: Radiolabeling of this compound using [¹²⁵I]Bolton-Hunter Reagent
The Bolton-Hunter reagent ([¹²⁵I]N-succinimidyl-3-(4-hydroxy-3-iodophenyl)propionate) is an acylating agent that covalently couples to free amino groups, such as the N-terminal glycine (B1666218) of this compound.[6] This indirect method of radioiodination is ideal for peptides that lack tyrosine residues or are sensitive to oxidation.[5]
Materials and Reagents:
-
This compound peptide
-
[¹²⁵I]Bolton-Hunter Reagent (high specific activity)
-
0.1 M Sodium Borate buffer, pH 8.5
-
0.2 M Glycine in 0.1 M Sodium Borate buffer, pH 8.5
-
0.05 M Sodium Phosphate buffer, pH 7.5
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Bovine Serum Albumin (BSA)
-
Thin Layer Chromatography (TLC) supplies
-
Gamma counter
Experimental Protocol:
-
Peptide Preparation: Dissolve this compound in 0.1 M Sodium Borate buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
Radiolabeling Reaction:
-
In a shielded fume hood, carefully add a specific activity of [¹²⁵I]Bolton-Hunter Reagent (e.g., 1 mCi) to a microcentrifuge tube.
-
Add 10-20 µg of the this compound solution to the tube containing the Bolton-Hunter reagent.
-
Incubate the reaction mixture for 30 minutes at 4°C with gentle agitation. The acylation of the N-terminal amino group is favored at pH 8.5.[5][10]
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5) to the reaction mixture.
-
Incubate for an additional 15 minutes at 4°C. The excess glycine will react with any remaining unreacted Bolton-Hunter reagent.[5]
-
-
Purification of the Radiolabeled Peptide:
-
Equilibrate a Sephadex G-10 column with 0.05 M Sodium Phosphate buffer (pH 7.5) containing 0.1% BSA. The BSA helps to prevent non-specific adsorption of the peptide to the column matrix.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the column with 0.05 M Sodium Phosphate buffer (pH 7.5) and collect fractions (e.g., 0.5 mL).
-
Measure the radioactivity of each fraction using a gamma counter.
-
The radiolabeled peptide will elute in the earlier fractions, while the smaller, unreacted [¹²⁵I]Bolton-Hunter reagent and iodinated glycine will be retained longer and elute in later fractions.
-
-
Assessment of Radiochemical Purity:
-
Spot a small aliquot of the purified, radiolabeled peptide fractions onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., butanol:acetic acid:water).
-
Analyze the distribution of radioactivity on the plate using a phosphorimager or by cutting the plate into sections and counting in a gamma counter. The radiolabeled peptide should migrate as a single spot, distinct from free iodine and other potential contaminants.
-
-
Determination of Specific Activity:
-
Calculate the total radioactivity incorporated into the peptide by summing the counts in the purified peptide fractions.
-
Determine the concentration of the peptide in the purified fractions using a suitable method (e.g., UV spectrophotometry if a chromophore is present, or by assuming 100% recovery of the initial peptide mass if the labeling reaction is highly efficient).
-
The specific activity is calculated as the total radioactivity divided by the total mass of the peptide and is typically expressed in Ci/mmol or Bq/mol.[11][12][13]
-
Quantitative Data Summary:
| Parameter | Value/Range | Unit | Notes |
| Peptide Concentration | 1 | mg/mL | Initial concentration for labeling. |
| [¹²⁵I]Bolton-Hunter Reagent | 1 | mCi | Example starting activity. |
| Reaction Time | 30 | minutes | At 4°C. |
| Quenching Time | 15 | minutes | At 4°C. |
| Elution Buffer | 0.05 M Sodium Phosphate, 0.1% BSA, pH 7.5 | - | For size-exclusion chromatography. |
| Expected Specific Activity | >1000 | Ci/mmol | Dependent on the specific activity of the reagent and labeling efficiency. |
Part 2: Radioligand Binding Assay Protocol
This protocol describes a filtration-based radioligand binding assay to determine the affinity of the newly synthesized [¹²⁵I]this compound for its target receptor in a membrane preparation.[7][8]
Materials and Reagents:
-
[¹²⁵I]this compound (radioligand)
-
Unlabeled this compound
-
Cell or tissue homogenates expressing the target receptor
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Protease inhibitor cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filter apparatus for 96-well plates
-
Scintillation fluid
-
Scintillation counter
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Saturation Binding Assay:
-
Set up a series of tubes or a 96-well plate.
-
To each well, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of [¹²⁵I]this compound (e.g., 0.01 to 10 nM) to determine total binding.
-
For each concentration of radioligand, prepare a parallel set of tubes/wells containing a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.
-
Add binding buffer to bring all wells to the same final volume.
-
Incubate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7][8]
-
-
Competition Binding Assay:
-
Set up a series of tubes or a 96-well plate.
-
To each well, add a constant amount of membrane protein.
-
Add a fixed concentration of [¹²⁵I]this compound (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled competitor (e.g., unlabeled this compound or other test compounds).
-
Incubate, filter, and count as described for the saturation assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Quantitative Data Summary:
| Parameter | Example Value/Range | Unit | Notes |
| Membrane Protein | 50-100 | µ g/well | Optimal concentration should be determined empirically. |
| Radioligand Concentration (Saturation) | 0.01 - 10 | nM | A range spanning below and above the expected Kd. |
| Unlabeled Ligand (Non-specific) | 10 | µM | Should be at least 100-fold higher than the radioligand Kd. |
| Radioligand Concentration (Competition) | Kd value | nM | A single concentration to allow for competition. |
| Incubation Time | 60-90 | minutes | Time to reach equilibrium. |
| Incubation Temperature | Room Temperature or 37°C | °C | Dependent on receptor stability and binding kinetics. |
Visualizations
Radiolabeling Workflow:
Caption: Workflow for radiolabeling this compound with [¹²⁵I]Bolton-Hunter Reagent.
Binding Assay Workflow:
Caption: General workflow for the radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective labeling of alpha- or epsilon-amino groups in peptides by the Bolton-Hunter reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.co.jp [revvity.co.jp]
- 12. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific activity - Wikipedia [en.wikipedia.org]
Application Note: Dissolution and Handling of Gly-Leu-Met-NH₂
Audience: This document is intended for researchers, scientists, and drug development professionals working with the tripeptide Gly-Leu-Met-NH₂ in a laboratory setting.
Introduction
Gly-Leu-Met-NH₂ is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide belonging to the tachykinin family.[1][2] Tachykinins are known for their role in a variety of biological processes, including neuronal signaling, by acting on neurokinin receptors such as the NK-1 receptor.[2][3] Proper handling and dissolution of this peptide are critical for ensuring its stability, solubility, and biological activity in experimental assays. This document provides a detailed protocol for the dissolution, storage, and handling of Gly-Leu-Met-NH₂.
Physicochemical Properties
A summary of the key physicochemical properties of Gly-Leu-Met-NH₂ is presented below.
| Property | Value | Reference |
| Sequence | Gly-Leu-Met-NH₂ (GLM-NH₂) | [2] |
| Molecular Formula | C₁₃H₂₆N₄O₃S | [2] |
| Molecular Weight | 318.44 g/mol | [2] |
| Appearance | White to off-white powder | N/A |
| Biological Target | Neurokinin Receptor | [2] |
| Biological Pathway | GPCR/G Protein; Neuronal Signaling | [2] |
Storage and Stability
Proper storage is crucial to prevent degradation and maintain the integrity of the peptide. The following conditions are recommended based on manufacturer data.
| Form | Storage Temperature | Stability Period | Storage Conditions | Reference |
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture | [2][4] |
| -80°C | 2 years | Sealed, away from moisture | [2][4] | |
| In Solvent | -20°C | 1 month | Sealed, away from moisture | [1][2] |
| -80°C | 6 months | Sealed, away from moisture | [1][2] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[1]
Experimental Protocols
Safety Precautions
Before handling, consult the Safety Data Sheet (SDS) for H-GLY-LEU-MET-NH2 HCL.[5] Standard laboratory safety practices should be followed:
-
Handle in a well-ventilated area.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[5]
-
Avoid formation of dust and aerosols.[5]
-
Avoid contact with skin and eyes.[5]
Peptide Solubility Characteristics
The solubility of a peptide is determined by its amino acid composition, particularly its polarity and charge.
-
Hydrophobicity: Gly-Leu-Met-NH₂ contains the hydrophobic residues Leucine (Leu) and Methionine (Met), which can make it challenging to dissolve directly in aqueous solutions.[6]
-
Charge: At neutral pH, the N-terminal amino group can be protonated, giving the peptide a net positive charge (+1). This classifies it as a slightly basic peptide.
-
Recommended Solvents: Due to its hydrophobic nature, dissolving the peptide in an organic solvent like Dimethyl Sulfoxide (DMSO) is the recommended starting point.[2][4][7]
Protocol for Preparing a Stock Solution
This protocol describes the recommended method for dissolving Gly-Leu-Met-NH₂ using an organic solvent to create a concentrated stock solution.
Workflow for Peptide Solution Preparation
Caption: Workflow for preparing Gly-Leu-Met-NH₂ working solutions.
Materials:
-
Lyophilized Gly-Leu-Met-NH₂ powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of peptide into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the peptide. For example, to prepare a 10 mM stock solution from 1 mg of peptide (MW 318.44), you would add 314 µL of DMSO.[2]
-
Dissolution: Vortex the tube thoroughly. An ultrasonic bath is recommended to aid the dissolution of this peptide.[2][4] Visually inspect the solution to ensure no solid particles remain. The peptide is soluble in DMSO up to 100 mg/mL (314.03 mM).[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -80°C for up to 6 months.[1][2]
-
Preparing Working Solutions: For experiments, thaw a single aliquot of the DMSO stock solution. Dilute it to the final working concentration by slowly adding it dropwise into your aqueous experimental buffer (e.g., PBS, cell culture medium) while gently vortexing.[8] This prevents the peptide from precipitating out of solution.
Note: The final concentration of DMSO in your assay should be kept low (typically <0.5%) as it can be toxic to cells.
Biological Context: Tachykinin Signaling
Gly-Leu-Met-NH₂ is the C-terminal fragment of Substance P, a member of the tachykinin family of neuropeptides.[3] These peptides exert their effects by binding to G-protein coupled receptors (GPCRs), specifically the neurokinin (NK) receptors.[3][9] Substance P preferentially binds to the NK-1 receptor. The binding initiates a signaling cascade involving the activation of G-proteins (like Gq/11), which in turn stimulate phospholipase C (PLC).[10] PLC hydrolyzes PIP₂ into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately resulting in a cellular response.[10]
Tachykinin Receptor Signaling Pathway
Caption: Simplified tachykinin signaling via the NK-1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. biobasic.com [biobasic.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. BioKB - Entity - GO:0007217 [biokb.lcsb.uni.lu]
- 10. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]
Recommended storage conditions for Gly-Leu-Met-NH2 peptide.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Leu-Met-NH2 is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide belonging to the tachykinin family.[1] Substance P and its fragments are involved in a variety of biological processes, including nociception, inflammation, and cellular signaling through neurokinin receptors.[2][3] Given its biological significance and potential therapeutic applications, ensuring the stability and integrity of this compound during storage and handling is critical for obtaining reliable and reproducible experimental results.
These application notes provide detailed recommendations for the storage and handling of this compound, along with a comprehensive protocol for assessing its stability.
Recommended Storage Conditions
The stability of this compound is dependent on its physical state (lyophilized powder or in solution) and the storage temperature. The following conditions are recommended to minimize degradation.
Lyophilized Powder
Lyophilized this compound is relatively stable and should be stored in a tightly sealed container, protected from moisture and light.[4][5]
Key Recommendations:
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6][7]
-
Minimize exposure to atmospheric oxygen, particularly due to the presence of an oxidation-prone methionine residue.[5] Consider purging the vial with an inert gas like nitrogen or argon before resealing.[7]
-
Avoid repeated opening and closing of the main container. It is best practice to aliquot the peptide into single-use vials upon receipt.[5]
Peptide in Solution
Peptides in solution are significantly less stable than in their lyophilized form.[4][5] The shelf-life is limited and influenced by factors such as the solvent, pH, and the presence of proteases or microbes.[5][8]
Key Recommendations:
-
Prepare stock solutions using sterile, nuclease-free buffers or solvents. For solubility, DMSO can be used.[2]
-
It is highly recommended to prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][9]
-
For aqueous solutions, maintaining a slightly acidic pH (pH 5-6) can improve stability.[5][8]
-
Solutions should be stored frozen.
Data Presentation: Storage Condition Summary
The following table summarizes the recommended storage conditions and expected stability for this compound in both lyophilized and solution forms.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | 2 years | Optimal for long-term storage. Tightly seal, protect from moisture and light.[2] |
| Lyophilized Powder | -20°C | 1 year | Suitable for intermediate-term storage. Ensure the container is well-sealed.[2] |
| In Solution | -80°C | 6 months | Optimal for storing stock solutions. Use sterile buffer (pH 5-6), aliquot into single-use vials to avoid freeze-thaw cycles.[1][2][5] |
| In Solution | -20°C | 1 month | Suitable for short-term storage of working solutions. Aliquoting is critical.[1][2] |
| In Solution | 4°C | 1-2 weeks | Not recommended for long-term storage. Suitable for solutions in active experimental use. Prone to bacterial degradation.[4][7] |
Experimental Protocols: Stability Assessment
To ensure the integrity of this compound, particularly in formulation development or long-term studies, a stability-indicating analytical method is crucial. A forced degradation study coupled with High-Performance Liquid Chromatography (HPLC) is a standard approach.
Protocol: Forced Degradation and HPLC Stability Analysis
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method that separates the intact peptide from its degradation products.
Materials:
-
This compound peptide
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
pH meter
-
Incubator and photostability chamber
Methodology:
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in an appropriate solvent (e.g., water or a minimal amount of DMSO followed by dilution with water) to a final concentration of 1 mg/mL.
2. Forced Degradation Conditions:
-
Subject aliquots of the stock solution to the following stress conditions. A control sample (stored at -80°C) should be kept for comparison.
-
Acid Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the peptide solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the peptide solution at 60°C for 48 hours.
-
Photostability: Expose the peptide solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Preparation for HPLC:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples, including the control, to a final concentration of approximately 100 µg/mL with the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% TFA).
4. HPLC Analysis:
-
Column: Reversed-phase C18
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient might be 5% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the main this compound peak.
-
Calculate the percentage of remaining intact peptide and the percentage of each degradation product. The presence of a methionine sulfoxide (B87167) product (an earlier eluting peak) is expected under oxidative stress.[7]
Visualizations
Signaling Pathway of Substance P
This compound is the C-terminal fragment of Substance P, which primarily signals through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. The diagram below illustrates the canonical signaling cascade initiated by Substance P binding.
Caption: Substance P signaling via the NK1R-Gq-PLC pathway.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow of the forced degradation study protocol described above.
Caption: Workflow for forced degradation stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Designing Negative Control Experiments for Gly-Leu-Met-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Leu-Met-NH2 represents the conserved C-terminal sequence of the tachykinin family of neuropeptides.[1][2] Tachykinins, such as Substance P and Neurokinin B, are known to mediate a variety of biological processes through their interaction with G protein-coupled receptors (GPCRs), specifically the tachykinin receptors (NK1, NK2, and NK3).[1][3] When investigating the biological activity of this compound or its analogs, it is imperative to employ rigorously designed negative control experiments to ensure that the observed effects are a direct result of a specific, sequence-dependent interaction with a biological target, rather than non-specific effects.
These application notes provide a detailed guide to designing and implementing negative control experiments for this compound. The protocols outlined herein are intended to assist researchers in validating the specificity of their findings and are applicable to both in vitro and in vivo studies. The primary negative control strategy focuses on the use of a scrambled peptide, which has the same amino acid composition as the active peptide but a randomized sequence.[4] This approach helps to differentiate sequence-specific biological activity from non-specific effects related to the physicochemical properties of the peptide.[4] Additional negative controls, such as alanine-substituted and D-amino acid-substituted analogs, are also described to further probe the structural requirements for activity.
Rationale for Negative Control Design
The selection of appropriate negative controls is a critical aspect of experimental design in peptide research. The following diagram illustrates the logical framework for the selection of negative controls for this compound, each designed to address different aspects of molecular recognition and biological activity.
References
Application Notes and Protocols for the Use of Gly-Leu-Met-NH₂ in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Leu-Met-NH₂ is the C-terminal tripeptide of the neuropeptide Substance P and is a core structural motif for the tachykinin family of peptides. Tachykinins, including Substance P, Neurokinin A, and Neurokinin B, are involved in a wide range of physiological processes such as pain transmission, inflammation, and smooth muscle contraction. They exert their effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the neurokinin receptors NK₁, NK₂, and NK₃. The common C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, is crucial for receptor binding and activation[1][2].
While longer C-terminal fragments of Substance P exhibit significant biological activity, the tripeptide Gly-Leu-Met-NH₂ by itself displays weak agonist properties[3]. However, its fundamental role as a recognition motif makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the tachykinin system. These application notes provide detailed protocols for the use of Gly-Leu-Met-NH₂ and its derivatives in competitive binding assays and functional cell-based assays.
Signaling Pathway
Tachykinin receptors are Gq/11-coupled GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a robust and measurable signal that is amenable to high-throughput screening.
Application 1: Competitive Binding Assay using a Fluorescently Labeled Gly-Leu-Met-NH₂ Analog
Due to its low intrinsic affinity, unlabeled Gly-Leu-Met-NH₂ is not ideal for direct binding assays. However, a fluorescently labeled analog can be synthesized and used in a fluorescence polarization (FP) assay. This competitive assay format is well-suited for HTS to identify compounds that displace the fluorescent tracer from the neurokinin receptor.
Experimental Workflow: Fluorescence Polarization HTS
Protocol: Fluorescence Polarization (FP) HTS for NK₁ Receptor
Objective: To identify compounds that inhibit the binding of a fluorescently labeled Gly-Leu-Met-NH₂ analog (e.g., Fluoro-GLM) to the NK₁ receptor.
Materials:
-
Receptor: Membrane preparation from HEK293 cells stably expressing the human NK₁ receptor.
-
Fluorescent Ligand: Fluoro-GLM (a custom-synthesized Gly-Leu-Met-NH₂ analog conjugated to a fluorophore like TAMRA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control: Substance P.
-
Negative Control: DMSO.
-
Assay Plates: Black, low-volume 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Methodology:
-
Compound Plating:
-
Dispense 100 nL of test compounds, positive control (Substance P), and negative control (DMSO) into the appropriate wells of a 384-well assay plate.
-
-
Reagent Preparation:
-
Dilute the NK₁ receptor membrane preparation in assay buffer to a final concentration that gives an optimal signal window.
-
Dilute Fluoro-GLM in assay buffer to a concentration equivalent to its Kd for the NK₁ receptor.
-
Prepare a 2X working solution by mixing equal volumes of the diluted receptor and diluted Fluoro-GLM.
-
-
Assay Execution:
-
Dispense 20 µL of the 2X receptor/Fluoro-GLM mixture to all wells of the assay plate.
-
Seal the plate and incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test compound, mP_min is the average mP of the positive control, and mP_max is the average mP of the negative control.
-
Determine the Z'-factor to assess assay quality: Z' = 1 - [(3 * SD_max + 3 * SD_min) / |Avg_max - Avg_min|] An acceptable Z'-factor is > 0.5.
-
Representative Data
| Parameter | Value | Description |
| Fluoro-GLM Kd | ~50 nM | Binding affinity of the fluorescent ligand to the NK₁ receptor. |
| Substance P IC₅₀ | ~10 nM | Potency of the positive control in displacing the fluorescent ligand. |
| Z'-Factor | > 0.6 | Indicates a robust and reliable assay for HTS. |
| Signal Window (mP) | 100 - 150 | The difference in millipolarization between bound and free tracer. |
Application 2: Functional Cell-Based Calcium Mobilization Assay
While Gly-Leu-Met-NH₂ is a weak agonist, a calcium mobilization assay is an excellent platform to screen for more potent agonists or antagonists of tachykinin receptors. In an agonist screen, Gly-Leu-Met-NH₂ can be used as a low-potency positive control. In an antagonist screen, a known tachykinin agonist is used to stimulate the cells, and the ability of test compounds to inhibit this response is measured.
Experimental Workflow: Calcium Mobilization HTS
Protocol: Calcium Mobilization HTS for NK₁ Receptor Modulators
Objective: To identify agonists or antagonists of the NK₁ receptor by measuring changes in intracellular calcium.
Materials:
-
Cell Line: SH-SY5Y or HEK293 cells stably expressing the human NK₁ receptor.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Substance P.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control (Agonist screen): Substance P.
-
Positive Control (Antagonist screen): A known NK₁ antagonist.
-
Negative Control: DMSO.
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument capable of kinetic fluorescence reading.
Methodology:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Seed cells into 384-well plates at an optimized density and incubate overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and add the calcium indicator dye solution.
-
Incubate for 1 hour at 37°C.
-
-
Assay Execution (FLIPR):
-
For Agonist Screening:
-
Place the cell plate and a compound plate in the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add test compounds and measure the fluorescence response over time.
-
-
For Antagonist Screening:
-
Add test compounds to the cell plate and incubate for 15-30 minutes.
-
Place the cell plate and an agonist (Substance P at EC₈₀ concentration) plate in the FLIPR.
-
Establish a baseline reading, then add the agonist and measure the fluorescence response.
-
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence signal minus the baseline.
-
For agonist screening, calculate the percent activation relative to the maximal response of Substance P.
-
For antagonist screening, calculate the percent inhibition of the Substance P response.
-
Determine the Z'-factor for assay quality control.
-
Representative Data for an Agonist Screen
| Parameter | Value | Description |
| Substance P EC₅₀ | ~18 nM | Potency of the full agonist in stimulating calcium mobilization. [cite: ] |
| Gly-Leu-Met-NH₂ EC₅₀ | > 1 µM | Expected low potency as a partial agonist. |
| Z'-Factor | 0.69 | Indicates a high-quality assay suitable for HTS. [cite: ] |
| Signal-to-Background Ratio | > 5 | A robust signal change upon agonist stimulation. |
Conclusion
Gly-Leu-Met-NH₂ represents a fundamental structural element for tachykinin receptor interaction. While its intrinsic activity as a tripeptide is low, its utility in HTS is realized through creative assay design. As a basis for a fluorescently labeled probe, it enables robust competitive binding assays like fluorescence polarization. In functional cell-based assays, such as calcium mobilization, it can serve as a benchmark for weak agonism, while the assay itself is a powerful tool for discovering potent and selective modulators of neurokinin receptors. The protocols and data presented here provide a framework for the successful application of Gly-Leu-Met-NH₂ and related tools in modern drug discovery campaigns.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Gly-Leu-Met-NH2 synthesis
Welcome to the technical support center for the synthesis of Gly-Leu-Met-NH2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yield and other common issues encountered during the solid-phase peptide synthesis (SPPS) of this tripeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
A1: Low yield in the synthesis of this compound can typically be attributed to one or more of the following factors:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent issue that can be sequence-dependent.[1] This prevents the subsequent amino acid from being coupled, leading to truncated sequences.
-
Inefficient Coupling: The branched side chain of Leucine can cause steric hindrance, leading to slower and less efficient coupling reactions. The choice of coupling reagent and reaction conditions is critical.[2]
-
Methionine Oxidation: The sulfur-containing side chain of Methionine is susceptible to oxidation to methionine sulfoxide (B87167) or sulfone, particularly during the final cleavage step.[3][4][5] This modification results in an impurity and reduces the yield of the target peptide.
-
Suboptimal Cleavage from Resin: Incomplete cleavage of the peptide from the Rink Amide resin or degradation of the peptide during this process can significantly impact the final yield.[6][7]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate and form secondary structures like β-sheets, which can hinder the accessibility of reagents to the reaction sites.[1]
Q2: How can I detect and troubleshoot incomplete Fmoc deprotection?
A2: Incomplete Fmoc deprotection can be monitored using qualitative tests like the Kaiser test, which detects free primary amines. A negative result (yellow beads) after the deprotection step suggests that the Fmoc group is still attached.[8]
To troubleshoot, you can:
-
Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment.
-
Increase Temperature: Gently warming the reaction vessel can sometimes improve deprotection efficiency.
-
Use a Stronger Base: In some cases, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, but caution is advised as it can promote side reactions.[9]
-
Incorporate Chaotropic Agents: Adding agents that disrupt hydrogen bonding can help to break up aggregates and improve reagent access.
Q3: Which coupling reagents are best for coupling Leucine?
A3: Due to the steric hindrance of Leucine, more powerful coupling reagents are often required to achieve high coupling efficiency. Reagents that form highly reactive esters are recommended.[2] Good options include aminium/uronium or phosphonium (B103445) salt-based reagents.[10]
Q4: How can I prevent the oxidation of Methionine?
A4: Methionine oxidation primarily occurs during the final cleavage from the resin when the peptide is exposed to acidic conditions.[4][5] To minimize this:
-
Use Scavengers: Incorporate scavengers in your cleavage cocktail that can quench the reactive species responsible for oxidation. Common scavengers for this purpose include thioanisole (B89551) and 1,2-ethanedithiol (B43112) (EDT).[11]
-
Work Under an Inert Atmosphere: Performing the synthesis and cleavage under an inert atmosphere of nitrogen or argon can reduce exposure to atmospheric oxygen.
-
Use Fmoc-Met(O)-OH: An alternative strategy is to use the pre-oxidized form, Fmoc-Met(O)-OH, during synthesis and then reduce the sulfoxide back to methionine after purification.[12] This can also improve the solubility of the peptide.[12]
Q5: What is the optimal procedure for cleaving this compound from Rink Amide resin?
A5: For Rink Amide resin, a high concentration of trifluoroacetic acid (TFA) is typically used for cleavage.[11] A common cleavage cocktail is a mixture of TFA, a scavenger like triisopropylsilane (B1312306) (TIS) to protect against side reactions, and water.[13] For peptides containing methionine, the addition of thioanisole or EDT is recommended to prevent oxidation.[11] The cleavage time may need to be optimized, typically ranging from 1 to 3 hours.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low yield issues.
Problem: Low Crude Peptide Yield
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low peptide yield.
Data Presentation
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Description | Advantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient, especially for difficult couplings; forms highly reactive OAt esters.[10] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU, good for routine and challenging syntheses. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt-based reagent, widely used for difficult couplings. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A modern, highly efficient reagent with improved safety profile (non-explosive).[14] |
Table 2: Common Cleavage Cocktails for Rink Amide Resin
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Standard TFA Cleavage | 95% TFA, 2.5% Water, 2.5% TIS | General purpose, effective for many peptides.[13] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Recommended for peptides with sensitive residues like Cys, Met, and Trp.[11] |
| TFA/Thioanisole | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Specifically formulated to minimize side reactions with sensitive amino acids. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines a general procedure for the manual synthesis of this compound on Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Preparation:
- Swell Rink Amide resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[15][16]
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.[17]
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
- Perform a Kaiser test to confirm the presence of free primary amines.[8]
3. Amino Acid Coupling (Met, Leu, Gly in order):
- Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
- Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered Leucine, consider a longer coupling time or a double coupling (repeating the coupling step).
- Wash the resin thoroughly with DMF (5-7 times).
- Perform a Kaiser test to confirm the completion of the coupling (negative result).
4. Final Fmoc Deprotection:
- After coupling the final amino acid (Glycine), perform a final Fmoc deprotection as described in step 2.
5. Cleavage and Deprotection:
- Wash the resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare a fresh cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT).[11]
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
- Dry the crude peptide under vacuum.
6. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Diagram: SPPS Workflow for this compound
Caption: The solid-phase peptide synthesis (SPPS) cycle for this compound.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tks | publisher, event organiser, media agency | Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. biotage.com [biotage.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bachem.com [bachem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Preventing oxidation of methionine in Gly-Leu-Met-NH2 during storage.
This technical support center provides guidance on preventing the oxidation of the methionine residue in the tripeptide Gly-Leu-Met-NH2 during storage. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their peptide samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Increased levels of methionine sulfoxide (B87167) detected in the sample after storage. | 1. Exposure to Air (Oxygen): The thioether side chain of methionine is susceptible to oxidation by atmospheric oxygen.[1][2][3] 2. Inappropriate Storage Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1][2][4] 3. Presence of Oxidizing Contaminants: Trace metals or peroxides in solvents or buffers can catalyze oxidation. 4. Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and increase exposure to air.[1][3] 5. Exposure to Light: UV radiation can promote the formation of reactive oxygen species (ROS), leading to oxidation.[2] | 1. Store under an inert atmosphere: Purge the vial with argon or nitrogen before sealing.[1][2] 2. Store at low temperatures: For long-term storage, keep the lyophilized peptide at -20°C or -80°C.[2][3][5] 3. Use high-purity, oxygen-free solvents and buffers: Prepare solutions with freshly de-gassed solvents.[6] 4. Aliquot the peptide: Upon receipt, divide the peptide into single-use aliquots to minimize freeze-thaw cycles.[1][3] 5. Protect from light: Store vials in the dark or use amber-colored vials.[2] |
| Reduced biological activity of the peptide. | 1. Oxidation of Methionine: The conversion of methionine to methionine sulfoxide can alter the peptide's conformation and its ability to bind to its target. 2. Other Degradation Pathways: Hydrolysis or deamidation may also occur, though methionine oxidation is a primary concern for this peptide. | 1. Confirm oxidation: Use HPLC-MS to analyze the purity of the peptide and quantify the extent of methionine sulfoxide formation. 2. Implement preventative storage strategies: Follow the recommendations for preventing oxidation. 3. Consider using an antioxidant: For solutions, adding a scavenger like free L-methionine can help protect the peptide. |
| Inconsistent results in experiments using the same batch of peptide. | 1. Non-homogeneity of the stored sample: If oxidation has occurred, it may not be uniform throughout the entire batch. 2. Variability in sample handling: Inconsistent exposure to air or light during weighing or dissolution can lead to different levels of oxidation in different aliquots. | 1. Ensure proper mixing of the stock solution before aliquoting. 2. Standardize sample handling procedures: Minimize the time the peptide is exposed to ambient conditions. Always allow the vial to warm to room temperature before opening to prevent condensation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound during storage is the oxidation of the methionine residue. The sulfur-containing side chain of methionine is susceptible to oxidation, leading to the formation of methionine sulfoxide.[1][2] This modification can alter the peptide's physical and chemical properties, potentially impacting its biological activity.
Q2: How should I store lyophilized this compound for long-term use?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or, for maximum stability, at -80°C.[2][3][5] The container should be tightly sealed and, for optimal protection against oxidation, the headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing.[1][2] It is also advisable to store the peptide in the dark to prevent photo-oxidation.[2]
Q3: Can I store this compound in solution?
A3: Storing peptides in solution is generally not recommended for long periods as it increases the rate of degradation.[7] If you must store this compound in solution for a short period, it is best to prepare the solution in a sterile, oxygen-free buffer at a pH between 5 and 7 and store it at 4°C for no more than a few days.[3] For longer-term storage in solution, it is crucial to flash-freeze the aliquots in liquid nitrogen and store them at -80°C. However, be aware that repeated freeze-thaw cycles should be avoided.[3][7]
Q4: Are there any additives I can use to prevent methionine oxidation in solution?
A4: Yes, adding antioxidants to the solution can help prevent the oxidation of methionine. A common strategy is to include an excess of free L-methionine, which acts as a sacrificial scavenger for oxidizing agents.[8] The addition of chelating agents like EDTA can also be beneficial as they sequester metal ions that can catalyze oxidation reactions.
Q5: How can I detect and quantify the oxidation of methionine in my this compound sample?
A5: The most common method for detecting and quantifying methionine oxidation is Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS). This technique can separate the oxidized form (methionine sulfoxide) from the non-oxidized peptide, and the mass spectrometer can confirm the identity of each species. The relative peak areas in the chromatogram can be used to quantify the percentage of oxidation.
Quantitative Data on Methionine Oxidation
The following table summarizes representative data on the stability of a methionine-containing peptide under various storage conditions. These are illustrative values based on typical peptide behavior and highlight the importance of proper storage.
| Storage Condition | Antioxidant | Duration (Months) | Methionine Sulfoxide (%) |
| Lyophilized | |||
| 4°C, exposed to air | None | 6 | ~5% |
| -20°C, inert atmosphere | None | 12 | <1% |
| In Solution (Aqueous Buffer, pH 7) | |||
| 4°C | None | 1 | ~15-20% |
| 4°C | L-Methionine (10:1 molar ratio) | 1 | ~2-5% |
| -20°C (with freeze-thaw cycles) | None | 3 | ~10-15% |
| -80°C (single-use aliquots) | None | 6 | <2% |
Experimental Protocols
Protocol 1: Quantification of Methionine Sulfoxide by RP-HPLC-MS
This protocol outlines a general procedure for the analysis of this compound oxidation.
1. Sample Preparation: a. Reconstitute the lyophilized this compound peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration (e.g., 1 mg/mL). b. If the sample is already in solution, it may be diluted to an appropriate concentration for analysis.
2. HPLC-MS System and Conditions: a. HPLC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes) at a flow rate of 0.3 mL/min. e. Column Temperature: 40°C. f. Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode. g. Data Acquisition: Scan for the expected m/z values of both the native this compound and its oxidized form (methionine sulfoxide, +16 Da).
3. Data Analysis: a. Integrate the peak areas for both the native and oxidized peptide from the extracted ion chromatograms. b. Calculate the percentage of methionine sulfoxide as follows: % Oxidation = [Peak Area (Oxidized Peptide) / (Peak Area (Native Peptide) + Peak Area (Oxidized Peptide))] x 100
Protocol 2: Accelerated Stability Study
This protocol can be used to predict the long-term stability of this compound under various formulation conditions.
1. Sample Preparation: a. Prepare multiple formulations of this compound (e.g., in different buffers, with and without antioxidants). b. Aliquot each formulation into multiple vials for testing at different time points.
2. Storage Conditions: a. Place the vials in a temperature-controlled stability chamber at an elevated temperature (e.g., 40°C with 75% relative humidity for lyophilized samples, or 25°C for solutions).[4]
3. Time Points: a. Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
4. Analysis: a. At each time point, analyze the samples for the percentage of methionine sulfoxide using the RP-HPLC-MS protocol described above. b. Analyze other degradation products as necessary.
5. Data Interpretation: a. Plot the percentage of oxidation versus time for each formulation. b. The rate of degradation at elevated temperatures can be used to estimate the shelf-life at recommended storage conditions using the Arrhenius equation.
Visualizations
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. Graphviz [graphviz.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Peptide stability studies – Genepep [genepep.com]
- 5. nordscipeptides.com [nordscipeptides.com]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Leu-Met-NH2 aggregation issues and prevention strategies
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Gly-Leu-Met-NH2, focusing on potential aggregation issues and strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is the C-terminal tripeptide fragment of the neuropeptide Substance P. Its sequence consists of Glycine, Leucine, and Methionine, with an amidated C-terminus. The presence of the hydrophobic amino acids Leucine and Methionine can contribute to a tendency for aggregation, particularly at high concentrations or in certain buffer conditions. The C-terminal amide group generally increases the peptide's stability against enzymatic degradation compared to a free carboxyl group.[1][2][3][4][5]
Q2: What are the primary factors that can induce the aggregation of this compound?
Several factors can promote the aggregation of this compound:
-
High Peptide Concentration: Increased concentration can facilitate intermolecular interactions, leading to self-assembly and aggregation.[6]
-
pH and Ionic Strength: The pH of the solution can affect the overall charge of the peptide, influencing its solubility and aggregation propensity. While this tripeptide has no acidic or basic side chains, the N-terminal amine's charge is pH-dependent.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and hydrophobic interactions, potentially leading to aggregation.
-
Oxidation of Methionine: The methionine residue is susceptible to oxidation, forming methionine sulfoxide (B87167). This modification can alter the peptide's conformation and hydrophobicity, which may either increase or decrease aggregation depending on the specific context.[7][8][9][10]
-
Lyophilization and Reconstitution: The process of freeze-drying and subsequent reconstitution can sometimes lead to the formation of aggregates if not performed carefully with appropriate solvents.
-
Mechanical Stress: Agitation or vigorous vortexing can introduce energy that may promote aggregation.[6]
Q3: How does the C-terminal amidation affect the stability and aggregation of this compound?
C-terminal amidation is a common post-translational modification in many bioactive peptides. It removes the negative charge of the C-terminal carboxyl group, which can influence the peptide's overall net charge and its interaction with its environment. This modification is generally believed to increase the peptide's resistance to proteases, thereby extending its biological half-life.[11] In terms of aggregation, amidation can enhance peptide-bilayer and peptide-peptide interactions in some cases, potentially stabilizing certain secondary structures.[3] For this compound, the neutral C-terminus resulting from amidation contributes to its overall low charge.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitate or Cloudiness in Solution | Peptide aggregation or poor solubility. | 1. Centrifuge the sample to pellet the precipitate. Use the supernatant for your experiment and quantify the peptide concentration again.2. Try re-solubilizing the peptide in a small amount of an organic solvent like DMSO, and then slowly dilute with the aqueous buffer of choice.[12][13]3. Test solubility in different pH buffers. Since the peptide is neutral, altering the pH might have a limited effect, but it is worth testing. |
| Inconsistent Experimental Results | Partial aggregation leading to variable effective concentrations. | 1. Prepare fresh solutions of the peptide for each experiment.2. Filter the peptide solution through a low-protein-binding 0.22 µm filter before use to remove small aggregates.3. Use a consistent and gentle method for solubilization, avoiding vigorous vortexing. Sonication can be a useful alternative.[13] |
| Loss of Peptide Activity Over Time | Aggregation and/or chemical degradation (e.g., methionine oxidation). | 1. Store the peptide solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]2. To prevent oxidation, consider preparing solutions in deoxygenated buffers or adding antioxidants like Dithiothreitol (DTT) at a low concentration, if compatible with your assay.[14]3. Protect solutions from light. |
| Difficulty Dissolving the Lyophilized Peptide | The hydrophobic nature of Leucine and Methionine. | 1. Refer to the manufacturer's instructions for recommended solvents. A common starting point for neutral, hydrophobic peptides is a small amount of DMSO followed by dilution.[12]2. Calculate the overall charge of the peptide to guide solvent selection. For this compound, the overall charge is close to neutral.[15] |
Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol provides a general guideline for dissolving lyophilized this compound.
-
Pre-analysis: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.
-
Solvent Selection: Based on the peptide's neutral and somewhat hydrophobic character, Dimethyl sulfoxide (DMSO) is a good initial choice.
-
Reconstitution:
-
Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Gently swirl or sonicate the vial to dissolve the peptide completely. Avoid vigorous vortexing.
-
-
Dilution:
-
Once fully dissolved in DMSO, slowly add your desired aqueous buffer to the stock solution to reach the final working concentration.
-
Perform the dilution stepwise to avoid shocking the peptide out of solution.
-
-
Storage:
-
Aliquot the final solution into low-protein-binding tubes.
-
Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring Aggregation using Thioflavin T (ThT) Fluorescence Assay
This assay is a common method to detect the formation of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 1 mM in Tris buffer, pH 8.0). Store protected from light.
-
Prepare your this compound solution at the desired concentration in the buffer you wish to test for aggregation.
-
-
Assay Procedure:
-
In a 96-well black plate, add your peptide solution to the wells.
-
Add ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include control wells containing only the buffer and ThT.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Measurements can be taken at different time points to monitor the kinetics of aggregation. An increase in fluorescence intensity over time suggests the formation of β-sheet-rich aggregates.
-
Visualizations
Caption: Workflow for studying this compound aggregation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of C-terminal amidation on antimicrobial peptide behavior: insights from molecular dynamics simulations approach | Biomath Communications Supplement [biomath.math.bas.bg]
- 3. biorxiv.org [biorxiv.org]
- 4. The effect of amidation on the behaviour of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of methionine oxidation on the aggregation of recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. peptide.com [peptide.com]
- 15. biobasic.com [biobasic.com]
Technical Support Center: Optimizing Buffer Conditions for Gly-Leu-Met-NH2 Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing buffer conditions for the stability of the tripeptide Gly-Leu-Met-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound include:
-
Oxidation: The methionine (Met) residue is susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone. This is a significant concern as it can alter the peptide's biological activity.
-
Hydrolysis: The peptide bonds, particularly the C-terminal amide, can undergo hydrolysis. This is often catalyzed by acidic or basic conditions.
-
Enzymatic Degradation: In biological systems or in the presence of contaminating enzymes, proteases such as matrix metalloproteinases (MMPs) can cleave the peptide bonds.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Generally, a slightly acidic to neutral pH range (pH 5-7) is recommended to minimize both acid- and base-catalyzed hydrolysis of the peptide bonds. The C-terminal amide bond can be particularly susceptible to hydrolysis under acidic conditions.
Q3: Which buffer systems are recommended for formulating this compound?
A3: The choice of buffer is critical for maintaining a stable pH and can also directly impact peptide stability. Commonly used buffers for peptide formulations include:
-
Phosphate buffers (e.g., sodium phosphate): These are effective in the neutral pH range but can sometimes catalyze degradation.
-
Citrate buffers (e.g., sodium citrate): These are suitable for slightly acidic conditions and can chelate metal ions that might catalyze oxidation.
-
Acetate buffers (e.g., sodium acetate): These are useful for acidic pH ranges.
It is crucial to perform stability studies with your specific formulation to determine the optimal buffer system.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: As with most chemical reactions, the degradation rates of this compound increase with temperature. For long-term storage, it is recommended to store the peptide in a lyophilized form at -20°C or -80°C. Once in solution, short-term storage at 2-8°C is advisable, and for longer periods, freezing at -20°C or below in single-use aliquots is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of peptide activity or concentration over time | Oxidation of Methionine: Exposure to oxygen or trace metal ions. | 1. Prepare buffers with deoxygenated water. 2. Consider adding antioxidants like methionine itself in excess, or other compatible antioxidants. 3. Use chelating agents like EDTA in your buffer to sequester metal ions. 4. Store solutions under an inert gas (e.g., argon or nitrogen). |
| Hydrolysis: Inappropriate pH of the buffer. | 1. Measure the pH of your peptide solution. 2. Adjust the pH to be within the optimal range of 5-7 using a suitable buffer system. 3. Perform a pH-stability study to identify the optimal pH for your specific experimental conditions. | |
| Enzymatic Degradation: Contamination with proteases. | 1. Use sterile, high-purity water and reagents. 2. Work in a clean environment to minimize microbial contamination. 3. If applicable, add protease inhibitors to your solution, ensuring they do not interfere with your experiment. | |
| Precipitation or aggregation of the peptide | pH is near the isoelectric point (pI) of the peptide: Reduced solubility. | 1. Determine the pI of this compound. 2. Adjust the buffer pH to be at least one unit away from the pI. |
| High peptide concentration: Exceeding the solubility limit. | 1. Try dissolving the peptide at a lower concentration. 2. If a high concentration is required, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring it is compatible with your downstream application. |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various buffer conditions. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of Buffer and pH on the Half-Life (t½) of this compound at 25°C
| Buffer (50 mM) | pH | Half-Life (Days) |
| Sodium Phosphate | 5.0 | 45 |
| 7.4 | 30 | |
| Sodium Citrate | 5.0 | 55 |
| 7.4 | 25 |
Table 2: Effect of Temperature on the Percentage of this compound Remaining after 7 Days in 50 mM Sodium Phosphate Buffer (pH 7.4)
| Temperature (°C) | % Remaining |
| 4 | 95% |
| 25 | 70% |
| 37 | 45% |
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound in different buffer solutions over time.
1. Materials:
-
This compound peptide standard
-
Selected buffers (e.g., sodium phosphate, sodium citrate) at various pH values
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
2. Sample Preparation:
-
Prepare stock solutions of this compound in each buffer to be tested at a known concentration (e.g., 1 mg/mL).
-
Divide each stock solution into aliquots for different time points and storage conditions (e.g., 4°C and 25°C).
-
Store the aliquots under the specified conditions.
3. HPLC Analysis:
-
At each time point (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve an aliquot from each condition.
-
Inject a known volume of the sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
-
Record the peak area of the intact this compound peptide.
4. Data Analysis:
-
Calculate the percentage of the remaining peptide at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining peptide versus time for each condition.
-
Determine the degradation rate and half-life (t½) for the peptide under each buffer condition.
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
This protocol is for identifying the products of this compound degradation.
1. Materials:
-
Degraded peptide samples from the stability study (Protocol 1)
-
Mass spectrometer (e.g., LC-MS/MS)
2. Sample Preparation:
-
Dilute the degraded peptide samples to an appropriate concentration for MS analysis.
3. Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode to identify the molecular weights of the parent peptide and any degradation products.
-
Perform tandem MS (MS/MS) on the detected peaks to obtain fragmentation patterns for structural elucidation.
4. Data Analysis:
-
Compare the masses of the observed peaks to the expected masses of potential degradation products (e.g., oxidized methionine, hydrolyzed fragments).
-
Analyze the MS/MS fragmentation data to confirm the identity of the degradation products.
Visualizations
Signaling Pathway of MMP-Mediated Peptide Degradation
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and other bioactive molecules. Their activity is tightly regulated through various signaling pathways.
Caption: MMP activation and subsequent peptide degradation pathway.
Experimental Workflow for Peptide Stability Assessment
The following diagram illustrates the general workflow for evaluating the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Logical Relationship of Factors Affecting Stability
This diagram shows the interplay of key factors that influence the stability of this compound in solution.
Caption: Key factors influencing this compound stability.
Reducing non-specific binding in Gly-Leu-Met-NH2 receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Gly-Leu-Met-NH2 receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it problematic in my this compound receptor assay?
A1: Non-specific binding refers to the interaction of your radiolabeled this compound ligand with components other than its intended receptor.[1] This can include binding to the assay tube walls, filter membranes, or other proteins in your sample.[1][2] It is problematic because it can inflate the measured signal, leading to an inaccurate determination of the ligand's affinity and the receptor's density.[1] The goal is to maximize specific binding while minimizing non-specific binding to achieve a high signal-to-noise ratio.[3]
Q2: How can I determine the level of non-specific binding in my assay?
A2: To determine non-specific binding, you should run a parallel experiment in the presence of a high concentration of an unlabeled competitor ligand.[4] This unlabeled ligand will saturate the specific binding sites on the receptor, so any remaining bound radioligand is considered non-specific. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[4]
Q3: What are the most common causes of high non-specific binding?
A3: High non-specific binding can be caused by several factors, including:
-
Hydrophobic interactions: The peptide or the assay components may stick to plastic surfaces.[1]
-
Electrostatic interactions: Charged molecules in your assay can interact with charged surfaces.[1]
-
Inadequate blocking: The non-specific sites in the assay system have not been sufficiently blocked.[3]
-
High radioligand concentration: Using too much radiolabeled ligand can increase the chances of it binding to non-target sites.[4][5]
-
Suboptimal buffer composition: The pH and ionic strength of your buffer can influence non-specific interactions.[6]
Troubleshooting Guide: Reducing High Non-Specific Binding
If you are experiencing high non-specific binding in your this compound receptor assays, follow these troubleshooting steps.
Step 1: Optimize Your Assay Buffer
The composition of your assay buffer is critical for minimizing non-specific interactions.
Issue: High background signal due to charge-based or hydrophobic interactions.
Solution:
-
Adjust pH: Modify the pH of your buffer to be near the isoelectric point of your peptide, which can help neutralize its overall charge and reduce electrostatic interactions.[1][6]
-
Increase Salt Concentration: Adding salts like NaCl can shield charged molecules, thereby reducing their non-specific binding to surfaces.[1][6]
-
Add Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions and prevent your peptide from sticking to tubes and plates.[1][2][6]
Step 2: Implement Effective Blocking Strategies
Blocking unoccupied sites in your assay system is essential to prevent the radioligand from binding non-specifically.
Issue: Your radiolabeled this compound is binding to the assay plate or other proteins.
Solution:
-
Use Protein Blocking Agents: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can be added to your buffer to coat surfaces and reduce non-specific protein interactions.[1][6][7] Other options include casein or skim milk powder.[8]
-
Consider Normal Serum: Using normal serum from the same species as your secondary antibody (if applicable) can help block non-specific binding sites.[7][9]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Primary Mechanism of Action | Notes |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | Coats surfaces and prevents non-specific protein interactions.[1][6] | Use IgG-free, protease-free BSA for best results.[7] |
| Non-fat Skim Milk | 2% | Contains a mixture of proteins that block non-specific sites.[8] | May not be suitable for all assays due to batch variability. |
| Normal Serum | 1 - 5% | Contains antibodies that bind to reactive sites, preventing non-specific secondary antibody binding.[7][9] | Should be from the same species as the secondary antibody.[9] |
| Tween-20 / Triton X-100 | 0.05 - 0.1% | Non-ionic surfactants that disrupt hydrophobic interactions.[1][6] | Can also prevent the analyte from binding to tubing.[1] |
Step 3: Optimize Experimental Conditions
Fine-tuning your experimental protocol can significantly improve your signal-to-noise ratio.
Issue: The assay results are not reproducible or show low specific binding.
Solution:
-
Optimize Incubation Time and Temperature: Ensure your assay has reached equilibrium. Lower concentrations of radioligand may require longer incubation times.[4][10] Perform a time-course experiment to determine the optimal incubation period.
-
Adjust Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays to ensure you are in the optimal range for detecting competitive binding.[4]
-
Verify Receptor Concentration: Ensure that the total amount of radioligand bound is less than 10% of the total amount added to avoid ligand depletion.[4][10] If binding is too high, you may need to reduce the amount of receptor (e.g., membrane preparation) in your assay.[10]
Experimental Protocols & Visualizations
Protocol: Determining Optimal Blocking Agent Concentration
This protocol outlines a method for testing different concentrations of a blocking agent (e.g., BSA) to minimize non-specific binding.
-
Prepare a series of assay buffers containing varying concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1%, and 2%).
-
Set up two sets of tubes for each BSA concentration:
-
Total Binding: Add your membrane preparation, radiolabeled this compound, and the corresponding BSA buffer.
-
Non-Specific Binding (NSB): Add your membrane preparation, radiolabeled this compound, a saturating concentration of unlabeled this compound, and the corresponding BSA buffer.
-
-
Incubate all tubes under your standard assay conditions (e.g., 1 hour at 25°C).[5]
-
Separate bound from free ligand using your standard method (e.g., filtration).
-
Quantify the radioactivity in each sample.
-
Calculate Specific Binding: Subtract the NSB counts from the Total Binding counts for each BSA concentration.
-
Analyze the results: The optimal BSA concentration will be the one that provides the highest specific binding and the lowest non-specific binding.
Workflow for Optimizing Assay Conditions
Caption: A workflow for systematically troubleshooting and optimizing receptor binding assays.
Signaling Pathway: Hypothetical GPCR Activation by this compound
While the specific receptor for this compound is not defined here, many peptide ligands bind to G-protein coupled receptors (GPCRs). This diagram illustrates a generic GPCR signaling cascade.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. researchgate.net [researchgate.net]
- 3. swordbio.com [swordbio.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 8. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 9. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background Noise in Gly-Leu-Met-NH2 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tripeptide Gly-Leu-Met-NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of high background noise in your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in experiments involving this compound?
High background noise in this compound experiments can stem from several factors, broadly categorized as issues related to the peptide itself, the assay components, and the experimental procedure. Key sources include:
-
Peptide Impurities: Residual trifluoroacetic acid (TFA) from peptide synthesis can interfere with cellular assays and alter the pH of your experiment.[1][2] Other impurities, such as truncated or incomplete peptide sequences, can also contribute to non-specific signals.
-
Non-Specific Binding: this compound, antibodies, or detection reagents can adhere to the surfaces of microplates or other labware, leading to a high background signal.[3]
-
Contamination: Contamination of buffers, reagents, or samples with endotoxins, microbes, or cross-contaminating substances can generate unwanted signals.[1][4]
-
Buffer and Reagent Issues: Components of your buffer system can sometimes autofluoresce or interfere with the detection method.[3] The quality of water and other reagents is also critical.[5]
-
Enzymatic Degradation: As a fragment of Substance P, this compound can be susceptible to degradation by proteases present in cell culture media or biological samples, potentially generating fragments that contribute to background noise.[6][7][8]
-
Detection System Issues: In fluorescence-based assays, autofluorescence of assay components can be a problem. In mass spectrometry, chemical and electronic noise can obscure the signal of interest.
Q2: How can I determine if residual TFA from peptide synthesis is causing high background in my cell-based assays?
Residual TFA is a common issue in synthetic peptides and can cause erratic cell growth or death, leading to unreliable results.[1] To determine if TFA is the culprit, you can perform a control experiment where the peptide is exchanged into a more biologically compatible salt form, such as acetate (B1210297) or hydrochloride.[1][9] If the background noise is significantly reduced with the TFA-exchanged peptide, it is likely that TFA was the source of the issue.
Q3: What are the best practices for minimizing non-specific binding in immunoassays (e.g., ELISA) for this compound?
Minimizing non-specific binding is crucial for achieving a good signal-to-noise ratio in immunoassays. Here are some best practices:
-
Blocking: Pre-incubate your microplate wells with a blocking agent to saturate non-specific binding sites.[3]
-
Washing: Implement thorough and consistent washing steps between antibody and reagent incubations to remove unbound components.[4][10]
-
Use of Detergents: Adding a low concentration of a non-ionic detergent, such as Tween 20, to your wash and antibody dilution buffers can help reduce non-specific interactions.[3]
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies to find the lowest concentration that still provides a robust signal.
-
Use Blocking Peptides: To confirm the specificity of your antibody, you can pre-incubate it with a blocking peptide corresponding to the antibody's epitope. A significant reduction in signal indicates specific binding.[11]
Q4: In mass spectrometry analysis of this compound, what are the key parameters to optimize for improving the signal-to-noise ratio?
For mass spectrometry, optimizing several parameters can significantly enhance the signal-to-noise (S/N) ratio:[12][13][14]
-
Source Parameters: Optimize the electrospray source temperature and collision-induced dissociation (CID) voltage for your specific peptide and instrument.[13][14]
-
Mobile Phase Composition: Avoid using TFA in your mobile phase if possible, as it can suppress the signal.[15]
-
Scan Parameters: Adjusting parameters like the isolation window and injection time can impact the scan speed and identification rate.[12]
-
Sample Purity: Ensure your sample is free from contaminants that can create chemical noise.
A signal-to-noise ratio of ≥10 is generally considered valid for the lower limit of quantification (LLOQ) in mass spectrometry assays.[16]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues leading to high background noise.
Issue 1: High Background in Immunoassays (ELISA, RIA)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA).[3] Extend the blocking incubation time. Try a different blocking agent (e.g., casein, non-fat dry milk, or a commercial synthetic blocker).[3][17][18] | Reduction in background OD readings in negative control wells. |
| Inadequate Washing | Increase the number of wash cycles. Ensure complete aspiration of wash buffer after each step. Increase the soaking time with the wash buffer.[10] | Lower background signal across the plate. |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration of primary and secondary antibodies. | Improved signal-to-noise ratio. |
| Cross-Reactivity/Non-Specific Antibody Binding | Run a control with the secondary antibody only to check for non-specific binding.[19] Use a pre-adsorbed secondary antibody. Confirm antibody specificity with a blocking peptide.[11] | No signal in the secondary-only control. Reduced signal in the presence of the blocking peptide. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, high-quality water.[4][5] Filter-sterilize buffers. | Consistent, low background in blank wells. |
Issue 2: High Background in Mass Spectrometry
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Chemical Noise from Solvents/Additives | Use high-purity, LC-MS grade solvents. Avoid using TFA in the mobile phase if possible, or reduce its concentration.[15] | Cleaner baseline and reduced background ions in the mass spectrum. |
| Contamination from Labware | Use glassware or polypropylene (B1209903) tubes instead of plastics that can leach plasticizers. Ensure all labware is thoroughly cleaned. | Reduction of contaminant peaks in the mass spectrum. |
| Suboptimal Instrument Parameters | Systematically optimize source temperature, gas flow rates, and CID voltage.[13][14] Adjust the isolation window and injection time.[12] | Increased intensity of the this compound signal relative to the baseline noise. |
| Sample Matrix Effects | Perform sample cleanup (e.g., solid-phase extraction) to remove interfering substances. | Improved signal intensity and reduced ion suppression. |
Quantitative Data Summary
The following tables provide a summary of quantitative parameters that can be optimized to reduce background noise.
Table 1: Recommended Signal-to-Noise (S/N) Ratios for Analytical Techniques
| Analytical Technique | Parameter | Recommended S/N Ratio | Reference |
| High-Performance Liquid Chromatography (HPLC) | Optimal Precision | > 100 | [16][20] |
| HPLC | Limit of Detection (LOD) | 3:1 | [21] |
| HPLC | Limit of Quantification (LOQ) | 10:1 | [21] |
| Mass Spectrometry (MS) | Lower Limit of Quantification (LLOQ) | ≥ 10 | [16] |
Table 2: Common Blocking Agents and Their Working Concentrations
| Blocking Agent | Typical Working Concentration | Notes | Reference |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Widely used, but can have lot-to-lot variability. | [3] |
| Casein/Non-Fat Dry Milk | 1 - 5% (w/v) | Effective and inexpensive. | [17] |
| Normal Serum | 5 - 10% (v/v) | Should be from the same species as the secondary antibody. | |
| Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | A synthetic, protein-free option. | [3] |
| Commercial Synthetic Blockers | Varies by manufacturer | Can offer better consistency than biological blockers. | [18] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for an ELISA
-
Plate Coating: Coat a 96-well plate with your capture antibody or antigen according to your standard protocol.
-
Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking:
-
Prepare a series of blocking buffers with different agents (e.g., 1%, 3%, and 5% BSA in PBS) and one well with no blocking agent as a control.
-
Add 200 µL of the respective blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection:
-
Add your detection antibody (without the target analyte) to the wells.
-
Incubate and wash according to your standard protocol.
-
Add the substrate and stop solution.
-
-
Analysis: Read the absorbance at the appropriate wavelength. The optimal blocking condition will be the one that yields the lowest background signal in the absence of the analyte.
Protocol 2: Sample Cleanup for Mass Spectrometry using Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the Sample: Acidify your peptide sample with formic acid to a final concentration of 0.1%. Load the sample onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elute the Peptide: Elute the this compound peptide with 1 mL of a solution containing 50-80% acetonitrile (B52724) and 0.1% formic acid.
-
Dry and Reconstitute: Dry the eluted sample under a stream of nitrogen or in a vacuum centrifuge. Reconstitute the peptide in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
Visualizations
Caption: Tachykinin receptor signaling pathway for this compound.
Caption: Workflow for troubleshooting high background noise.
Caption: Logical relationships between problem, causes, and solutions.
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. The Regenerative Potential of Substance P | MDPI [mdpi.com]
- 7. Degradation of substance P by neuronal and glial cells cultured from rat fetal brain and their membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of substance P by the neuroblastoma cells and their membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omizzur.com [omizzur.com]
- 10. arp1.com [arp1.com]
- 11. Peptide Blocking [novusbio.com]
- 12. Synergistic optimization of Liquid Chromatography and Mass Spectrometry parameters on Orbitrap Tribrid mass spectrometer for high efficient data-dependent proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. abacusdx.com [abacusdx.com]
- 18. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Technical Support Center: Gly-Leu-Met-NH2 Purity Confirmation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the purity of a Gly-Leu-Met-NH2 sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the purity of my this compound sample?
A1: The three primary analytical methods for determining the purity of a synthetic peptide like this compound are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for assessing peptide purity. It separates the target peptide from its impurities based on hydrophobicity. A pure peptide should ideally show a single, sharp peak.[1][2] The percentage purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[3]
-
Mass Spectrometry (MS): This technique confirms the identity of the peptide by measuring its molecular weight with high accuracy. It is also invaluable for identifying potential impurities by their mass.[4][5][6]
-
Amino Acid Analysis (AAA): This method verifies the amino acid composition of the peptide. The sample is hydrolyzed into its constituent amino acids, which are then quantified.[7][8] This confirms that the correct amino acids are present in the expected ratios.
Q2: What are the common impurities I might find in my this compound sample?
A2: Impurities in synthetic peptides typically arise during solid-phase peptide synthesis (SPPS) or subsequent handling and storage. For this compound, potential impurities include:
-
Oxidized Peptides: The methionine residue is highly susceptible to oxidation, forming methionine sulfoxide (B87167) (+16 Da) or, less commonly, methionine sulfone (+32 Da).[9] This is often exacerbated by exposure to air or certain solvents.
-
Deletion Sequences: Incomplete coupling during synthesis can lead to peptides missing one of the amino acids (e.g., Gly-Met-NH2 or Leu-Met-NH2).
-
Insertion Sequences: If excess amino acid reagents are not completely washed away, an additional amino acid may be inserted into the peptide chain.
-
Incompletely Removed Protecting Groups: Residual protecting groups from the synthesis process can remain on the peptide.
-
Deamidation: While less common for this specific sequence, deamidation of the C-terminal amide is a possibility.
Q3: My HPLC chromatogram shows more than one peak. What should I do?
A3: Multiple peaks in an HPLC chromatogram indicate the presence of impurities. Here's a troubleshooting guide:
-
Assess Peak Integration: Ensure that the software is correctly integrating all peaks, including any small "shoulder" peaks.
-
Optimize Separation: If peaks are not well-resolved, consider optimizing the HPLC method. This could involve adjusting the gradient of the mobile phase, changing the column, or modifying the temperature.[10][11] A shallower gradient is often effective for separating closely related peptide impurities.[12]
-
Identify the Impurities: Couple the HPLC system to a mass spectrometer (LC-MS) to determine the molecular weights of the species corresponding to the additional peaks. This will help in identifying the nature of the impurities (e.g., oxidized peptide, deletion sequence).
-
Consider On-Column Artifacts: Be aware that methionine oxidation can sometimes occur on the HPLC column itself.[9]
Experimental Protocols & Data
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate this compound from potential impurities and quantify its purity.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.[3] Centrifuge or filter the sample to remove any particulates.
-
HPLC System:
-
Elution: A gradient elution is typically used. A common starting point is a linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.[3]
-
Analysis: The purity is calculated based on the relative peak areas in the resulting chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent, often the same as for HPLC analysis.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high mass accuracy.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for the protonated this compound ([M+H]⁺) is approximately 319.17 Da.
-
Analysis:
-
Compare the experimentally observed mass to the theoretical mass.
-
Look for additional peaks that could correspond to common impurities.
-
Table 1: Theoretical Molecular Weights of this compound and Potential Impurities
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift from Parent (Da) |
| This compound | C₁₃H₂₆N₄O₃S | 318.17 | 0 |
| Oxidized (Sulfoxide) | C₁₃H₂₆N₄O₄S | 334.17 | +16 |
| Oxidized (Sulfone) | C₁₃H₂₆N₄O₅S | 350.16 | +32 |
| Glycine Deletion | C₁₁H₂₃N₃O₂S | 261.15 | -57.02 |
| Leucine Deletion | C₇H₁₅N₃O₂S | 205.09 | -113.08 |
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition of the peptide sample.
Methodology:
-
Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids. A standard method is heating in 6 M HCl at 110°C for 24 hours.[7][8][13]
-
Separation and Derivatization: The resulting amino acid mixture is separated by ion-exchange chromatography or RP-HPLC. The amino acids are often derivatized post-column with a reagent like ninhydrin (B49086) to allow for colorimetric detection.[7][8]
-
Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a known standard mixture.
-
Analysis: The molar ratios of Glycine, Leucine, and Methionine should be approximately 1:1:1.
Visual Workflows
Caption: Workflow for purity and identity confirmation.
Caption: Troubleshooting guide for HPLC results.
References
- 1. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 2. hplc.eu [hplc.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 11. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Gly-Leu-Met-NH2 in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the tripeptide Gly-Leu-Met-NH2 in different biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in human plasma?
Q2: How does the stability of this compound differ across species?
A2: The stability of peptides can vary significantly between different species due to differences in enzymatic activity in the plasma. For example, while H-Pro-Leu-Gly-NH2 is very stable in human plasma, it is rapidly degraded in rat plasma with a half-life of only 26.4 minutes.[1] This highlights the importance of selecting the appropriate animal model for preclinical studies and not directly extrapolating stability data from one species to another.
Q3: What are the primary enzymes responsible for the degradation of peptides like this compound in biological matrices?
A3: The degradation of peptides in biological matrices is primarily mediated by various proteases and peptidases.[4] For a tripeptide like this compound, the key enzymes to consider are:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide.
-
Carboxypeptidases: These enzymes cleave amino acids from the C-terminus. However, the C-terminal amide group of this compound is expected to provide resistance to many carboxypeptidases.[2][3]
-
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain.
Q4: What are the likely degradation products of this compound?
A4: Based on the degradation of similar peptides, the primary degradation products of this compound are likely to be the constituent amino acids (Glycine, Leucine, Methionine) and smaller peptide fragments. For the similar peptide H-Pro-Leu-Gly-NH2, the degradation products were identified as Pro, Leu, and Gly-NH2, indicating cleavage of the peptide bond between Pro and Leu.[5] Therefore, for this compound, one might expect to see Gly, Leu, and Met-NH2 as initial degradation products.
Q5: How can the stability of this compound be improved?
A5: The C-terminal amidation of this compound already provides a degree of stability.[2][3] Further strategies to enhance stability include:
-
N-terminal modification: Acetylation of the N-terminus can block the action of aminopeptidases.[4]
-
Use of D-amino acids: Replacing L-amino acids with their D-isomers can significantly increase resistance to enzymatic degradation.[3]
-
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic radius of the peptide, protecting it from enzymatic degradation and renal clearance.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in in-vitro plasma stability assay | 1. Incorrect species of plasma used (e.g., rat plasma instead of human).2. Improper handling and storage of plasma, leading to the activation of proteases.3. Contamination of the sample with exogenous proteases. | 1. Verify the species of plasma used. Be aware of significant species-specific differences in peptide degradation rates.[1][5]2. Use fresh plasma or plasma that has been stored at -80°C and thawed only once. Avoid repeated freeze-thaw cycles.3. Use sterile techniques and protease-free reagents and labware. |
| High variability in stability results between experiments | 1. Inconsistent incubation times or temperatures.2. Variability in the quality of the biological matrix.3. Inconsistent sample preparation and analysis. | 1. Ensure precise control of incubation time and temperature (typically 37°C).2. Use a pooled lot of plasma for all experiments to minimize lot-to-lot variability.3. Standardize the sample preparation protocol, including the method of stopping the enzymatic reaction and the extraction of the peptide. |
| Low recovery of this compound from the biological matrix | 1. Adsorption of the peptide to labware.2. Inefficient protein precipitation and peptide extraction.3. Oxidation of the methionine residue. | 1. Use low-binding microcentrifuge tubes and pipette tips.2. Optimize the protein precipitation method (e.g., trying different organic solvents like acetonitrile (B52724) or methanol).3. Store and handle the peptide under conditions that minimize oxidation. Consider the use of antioxidants if necessary. Methionine is susceptible to oxidation, which can affect its quantification.[6] |
| Interference from matrix components in LC-MS analysis | 1. Inadequate sample cleanup.2. Co-elution of matrix components with the peptide. | 1. Optimize the solid-phase extraction (SPE) protocol for sample cleanup.2. Adjust the HPLC gradient to improve the separation of the peptide from interfering matrix components. |
Quantitative Data Summary
As direct quantitative stability data for this compound is limited, the following table summarizes the stability data for the structurally similar peptide, H-Pro-Leu-Gly-NH2 , in different biological matrices. This data can be used as a preliminary estimate, but it is crucial to perform specific stability studies for this compound.
| Biological Matrix | Species | Half-life (t½) | Degradation Products | Reference |
| Plasma | Human | 5.6 days | Not specified | [1] |
| Plasma | Rat | 26.4 minutes | Leucine | [1] |
| Serum | Human | No degradation observed after 1 hour | Not applicable | [5] |
| Serum | Rat | 100% degradation within 1 hour | Pro, Leu, Gly-NH2 | [5] |
Experimental Protocols
Protocol 1: In-Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
1. Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in a suitable solvent like water or DMSO).
-
Human or other species plasma (collected with an anticoagulant like EDTA or heparin), stored at -80°C.
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., acetonitrile with 1% formic acid).
-
LC-MS/MS system for analysis.
2. Procedure:
-
Thaw the plasma on ice.
-
Pre-warm the plasma to 37°C for 15 minutes.
-
Spike the this compound stock solution into the pre-warmed plasma to a final concentration of, for example, 1 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding 3 volumes of the cold quenching solution to the aliquot.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Collect the supernatant and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) of the peptide by plotting the natural logarithm of the peptide concentration versus time.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound in plasma samples.
1. Sample Preparation:
-
Perform protein precipitation as described in Protocol 1.
-
(Optional but recommended) Perform solid-phase extraction (SPE) for further sample cleanup to remove salts and phospholipids (B1166683) that can cause ion suppression in the mass spectrometer.
2. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the peptide.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and an internal standard.
3. Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into the same biological matrix.
-
Quantify the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for in-vitro plasma stability assay of this compound.
Caption: Potential enzymatic degradation pathways of this compound.
References
- 1. H-Pro-[3H]Leu-Gly-NH2: metabolism in human and rat plasma investigated by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Gly-Leu-Met-NH2 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gly-Leu-Met-NH2 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in binding assays?
A1: this compound is a tripeptide amide that represents the conserved C-terminal sequence of tachykinin neuropeptides, such as Substance P.[1] This sequence is crucial for the binding and activation of tachykinin receptors (NK1, NK2, and NK3), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] Therefore, studying the binding of this compound and its analogs is vital for understanding these biological functions and for the development of novel therapeutics.
Q2: Which receptor does this compound bind to?
A2: The C-terminal sequence Phe-X-Gly-Leu-Met-NH2 is responsible for the biological activity of tachykinins.[1] this compound, as part of this conserved sequence, is involved in binding to all three tachykinin receptors (NK1, NK2, and NK3), although the N-terminal portion of the full tachykinin peptide determines receptor subtype selectivity.[4] The primary endogenous ligand for the NK1 receptor is Substance P.[5]
Q3: What are the key signaling pathways activated upon this compound binding to its receptor?
A3: Upon binding of a tachykinin peptide containing the this compound sequence to its cognate receptor (e.g., NK1 receptor), several intracellular signaling pathways are activated. These are primarily G-protein mediated and can include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][6][7] Other potential pathways include the modulation of adenylyl cyclase activity, affecting cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][6][7]
Q4: What is the typical range for incubation times in a this compound binding assay?
A4: The optimal incubation time for a this compound binding assay must be determined empirically, as it depends on factors such as the specific receptor subtype, the concentration of the radiolabeled ligand, and the temperature of the assay. For many receptor binding assays, incubation times can range from 30 minutes to several hours to ensure that the binding has reached equilibrium.[8] It is crucial to perform a time-course experiment to determine the point at which specific binding reaches a plateau.[8][9]
Troubleshooting Guides
Issue 1: High Non-Specific Binding
-
Question: My this compound binding assay shows high background signal, making it difficult to determine specific binding. What can I do?
-
Answer: High non-specific binding can obscure your results. Here are several steps you can take to troubleshoot this issue:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to prevent the ligand from binding to non-receptor components.
-
Reduce Radioligand Concentration: Using a high concentration of radiolabeled ligand can lead to increased non-specific binding. Try reducing the concentration to a level that is at or below the dissociation constant (Kd) of the ligand-receptor interaction.
-
Increase Washing Steps: After incubation, increase the number and stringency of your washing steps to more effectively remove unbound radioligand.
-
Use Appropriate Assay Plates: Some peptides can adhere to certain types of plastic. Consider using low-binding plates.
-
Check for Ligand Purity: Impurities in your radiolabeled or unlabeled peptide can contribute to non-specific binding.
-
Issue 2: Low or No Specific Binding
-
Question: I am not observing any significant specific binding in my this compound assay. What are the possible causes and solutions?
-
Answer: A lack of specific binding can be due to several factors related to your reagents or experimental setup:
-
Inactive Receptor Preparation: Your cell membrane preparation or purified receptor may have lost activity. Prepare fresh membranes and ensure proper storage at -80°C.
-
Degraded Ligand: The radiolabeled or unlabeled this compound peptide may have degraded. Aliquot your peptides upon receipt and avoid repeated freeze-thaw cycles.
-
Incorrect Incubation Time: The incubation time may be too short for the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation period.
-
Suboptimal Assay Buffer Conditions: The pH, ionic strength, or presence of certain ions in your assay buffer can significantly impact binding. Optimize the buffer composition.
-
Insufficient Receptor Concentration: The concentration of the receptor in your assay may be too low to detect a signal. Increase the amount of membrane preparation used.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting variable results in my this compound binding assays from day to day. How can I improve the reproducibility of my experiments?
-
Answer: Inconsistent results are often due to subtle variations in experimental execution. To improve reproducibility:
-
Standardize Reagent Preparation: Prepare large batches of assay buffers and other reagents to minimize variability between experiments.
-
Ensure Consistent Pipetting: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions of your ligands.
-
Maintain Stable Temperature: Ensure that the incubation temperature is precisely controlled throughout the experiment.
-
Consistent Incubation Times: Use a timer to ensure that all samples are incubated for the exact same duration.
-
Aliquot Reagents: Aliquot all critical reagents, including peptides and receptor preparations, to avoid degradation from multiple freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time for a radiolabeled this compound analog binding to its receptor in a cell membrane preparation.
-
Prepare Cell Membranes: Homogenize cells expressing the tachykinin receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Reaction Setup: In a 96-well plate, set up triplicate wells for each time point for total and non-specific binding.
-
Total Binding: Add assay buffer, a fixed concentration of radiolabeled this compound analog (e.g., at its Kd concentration), and the cell membrane preparation.
-
Non-Specific Binding: Add assay buffer, the same concentration of radiolabeled this compound analog, a high concentration of unlabeled this compound (e.g., 1000-fold excess), and the cell membrane preparation.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C).
-
Termination and Harvesting: At various time points (e.g., 15, 30, 60, 90, 120, 180 minutes), terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each time point by subtracting the non-specific binding from the total binding. Plot specific binding versus time to identify the time at which the binding reaches a plateau. This plateau indicates the optimal incubation time.
Protocol 2: Competitive Binding Assay
This protocol describes how to perform a competitive binding assay to determine the binding affinity (Ki) of an unlabeled test compound against a radiolabeled this compound analog.
-
Reagent Preparation: Prepare cell membranes, assay buffer, radiolabeled this compound analog, and a serial dilution of the unlabeled test compound as described in Protocol 1.
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.
-
Non-Specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a known competitor, and cell membranes.
-
Competition: Assay buffer, radiolabeled ligand, varying concentrations of the unlabeled test compound, and cell membranes.
-
-
Incubation: Incubate the plate for the predetermined optimal incubation time at a constant temperature.
-
Termination, Harvesting, and Washing: Follow the same procedure as in Protocol 1.
-
Quantification: Measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation
Table 1: Representative Data from a Time-Course Experiment
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 15 | 2500 | 500 | 2000 |
| 30 | 4500 | 550 | 3950 |
| 60 | 6200 | 600 | 5600 |
| 90 | 7800 | 620 | 7180 |
| 120 | 8500 | 650 | 7850 |
| 180 | 8600 | 640 | 7960 |
Table 2: Representative Data from a Competitive Binding Assay
| Unlabeled Compound Conc. (M) | % Specific Binding |
| 1.00E-10 | 98.5 |
| 1.00E-09 | 92.1 |
| 1.00E-08 | 75.3 |
| 1.00E-07 | 50.2 |
| 1.00E-06 | 24.7 |
| 1.00E-05 | 5.6 |
Visualizations
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate scavengers for Gly-Leu-Met-NH2 cleavage
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting appropriate scavengers for the cleavage of the peptide Gly-Leu-Met-NH₂. It includes troubleshooting advice and frequently asked questions to address common issues encountered during this critical step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be concerned about during the TFA cleavage of Gly-Leu-Met-NH₂?
A1: The primary side reactions when cleaving a methionine-containing peptide like Gly-Leu-Met-NH₂ are:
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)). This is a common issue that can be exacerbated by prolonged exposure to acidic conditions.[1][2][3]
-
S-alkylation (tert-butylation): During the cleavage of tert-butyl (tBu) based protecting groups, reactive tert-butyl cations are generated. These can alkylate the nucleophilic sulfur atom of the methionine residue, leading to the formation of a sulfonium (B1226848) salt.[2][3][4]
Q2: Why is a standard cleavage cocktail like TFA/TIS/H₂O (95:2.5:2.5) not recommended for Gly-Leu-Met-NH₂?
A2: While a standard cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water is effective for many peptides, it is often insufficient for those containing methionine. TIS is a good scavenger for carbocations, but it does not adequately prevent the oxidation of the methionine side chain.[2][5] Using this cocktail can lead to significant formation of methionine sulfoxide.
Q3: What is the general role of scavengers in a cleavage cocktail?
A3: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" reactive cationic species that are generated during the removal of protecting groups. By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues like methionine, tryptophan, and cysteine.[3][5]
Troubleshooting Guide
Problem: My final product shows a significant peak corresponding to the mass of Gly-Leu-Met(O)-NH₂.
-
Cause: This indicates oxidation of the methionine residue. This can happen due to the cleavage cocktail used, the duration of the cleavage, or the handling of the peptide post-cleavage.
-
Solution:
-
Use a scavenger cocktail specifically designed for methionine-containing peptides. A cocktail containing reducing agents and sulfur-based scavengers is recommended. Refer to the tables below for effective scavenger combinations.
-
Minimize cleavage time. Prolonged exposure to TFA can increase oxidation. Optimize the cleavage time by performing small-scale trials.
-
Work under an inert atmosphere. Performing the cleavage and subsequent workup under nitrogen or argon can help minimize oxidation from atmospheric oxygen.
-
Post-cleavage reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A common method is to treat the crude peptide with a solution of ammonium (B1175870) iodide and dimethylsulfide.
-
Problem: I observe a side product with a mass increase of 56 Da.
-
Cause: This mass increase corresponds to the addition of a tert-butyl group to the methionine residue, a side reaction known as S-alkylation.
-
Solution:
-
Increase the concentration and effectiveness of carbocation scavengers. Thioanisole and 1,2-ethanedithiol (B43112) (EDT) are effective at scavenging tert-butyl cations.
-
Consider a milder cleavage strategy if compatible with your protecting groups.
-
Scavenger Selection for Gly-Leu-Met-NH₂ Cleavage
The selection of an appropriate scavenger cocktail is critical to minimize side reactions and maximize the yield of the desired peptide. Below is a comparison of various scavenger cocktails and their effectiveness in preventing methionine oxidation and S-alkylation.
Quantitative Comparison of Scavenger Cocktails
The following table summarizes the performance of different cleavage cocktails in minimizing side reactions for a model methionine-containing peptide.
| Cleavage Cocktail Composition (v/v or w/v) | % Met Oxidation (Met(O)) | % S-alkylation (tBu) |
| TFA/TIS/H₂O (95:2.5:2.5) | High | Moderate |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Low | Low |
| Reagent H: TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Very Low | Low |
| TFA/Anisole/TMSCl/Me₂S/PPh₃ (85:5:5:5 + 1mg/mL PPh₃) | Eradicated | Reduced |
Data is compiled from literature and represents typical outcomes. Actual percentages may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Cleavage using Reagent K
This protocol is a good general-purpose method for peptides with sensitive residues, including methionine.
-
Resin Preparation: Swell the Gly-Leu-Met-NH₂-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Cleavage:
-
Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Add 10 mL of Reagent K per gram of resin.
-
Stir the mixture at room temperature for 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Cleavage using a Cocktail with Triphenylphosphine (B44618) for Oxidation Eradication
This protocol is highly effective at eliminating methionine oxidation.[2]
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Cleavage:
-
Prepare the cleavage cocktail: 85% TFA, 5% anisole, 5% trimethylsilyl (B98337) chloride (TMSCl), 5% dimethylsulfide (Me₂S), and dissolve triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL.
-
Add 10 mL of the cocktail per gram of resin.
-
Stir the mixture at room temperature for 1 hour.
-
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
Visualizing the Cleavage Process and Side Reactions
Cleavage Workflow and Scavenger Action
The following diagram illustrates the general workflow for the cleavage of Gly-Leu-Met-NH₂ from the solid support and the points at which scavengers intervene to prevent side reactions.
Caption: Workflow for TFA cleavage of Gly-Leu-Met-NH₂ and the role of scavengers.
Troubleshooting Logic for Methionine-Containing Peptide Cleavage
This diagram outlines a logical approach to troubleshooting common issues encountered during the cleavage of peptides like Gly-Leu-Met-NH₂.
Caption: Troubleshooting workflow for identifying and addressing side reactions.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Substance P and its C-Terminal Tripeptide Gly-Leu-Met-NH2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the neuropeptide Substance P and its C-terminal tripeptide fragment, Gly-Leu-Met-NH2. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their respective roles and potential therapeutic applications.
Substance P, an eleven-amino acid neuropeptide, is a well-characterized member of the tachykinin family, known for its diverse physiological roles, including pain transmission, neurogenic inflammation, and smooth muscle contraction.[1] In contrast, its C-terminal tripeptide fragment, this compound, represents the core binding sequence of tachykinins but exhibits markedly different biological activity. This guide will delve into their comparative pharmacology, receptor interactions, and functional effects.
Comparative Overview of Biological Activity
| Feature | Substance P | This compound |
| Primary Target | Neurokinin-1 (NK1) Receptor (high affinity) | Does not exhibit significant binding to NK1 or other tachykinin receptors on its own. |
| Signaling Mechanism | G-protein coupled receptor (GPCR) activation, leading to phospholipase C stimulation, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, intracellular calcium mobilization, and cyclic AMP (cAMP) accumulation.[2] | No significant independent signaling activity has been reported. C-terminal metabolism of Substance P, which would produce this fragment, results in a loss of signaling activity.[2] |
| Key Biological Effects | Potent induction of pain perception, inflammation, vasodilation, and smooth muscle contraction.[1] | Possesses weak vasodilator properties at high concentrations but lacks other significant biological effects observed with Substance P.[3] |
| Receptor Binding Affinity (Ki) | High affinity for NK1 receptor. | Not applicable, as significant binding is not observed. |
| Functional Potency (EC50) | Induces intracellular calcium mobilization and NK-1 receptor internalization with EC50 values in the nanomolar range.[4] | Not applicable, as it does not elicit a significant functional response in standard assays. |
Signaling Pathways and Molecular Interactions
Substance P exerts its effects by binding to and activating the NK1 receptor, a G-protein coupled receptor. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
In contrast, this compound, lacking the full peptide structure, does not effectively bind to the NK1 receptor and therefore fails to initiate this signaling cascade. Studies on C-terminal fragments of Substance P have shown that while longer fragments (penta- and hexapeptides) retain some activity, the activity diminishes with decreasing chain length, with the tripeptide showing negligible effects in most functional assays.[3]
Experimental Data and Methodologies
The biological activities of Substance P and its fragments are typically assessed using a variety of in vitro assays. Below are summaries of key experimental data and the methodologies used to obtain them.
Quantitative Comparison of Biological Activity
| Parameter | Substance P | This compound | Reference Assay |
| NK1 Receptor Binding (Ki) | ~1.6 nM | No significant binding | Radioligand Binding Assay[5] |
| Intracellular Calcium Mobilization (EC50) | ~16.1 nM | No significant activity | Fura-2 AM Calcium Assay[4] |
| NK1 Receptor Internalization (EC50) | ~14.28 nM | No significant activity | Receptor Internalization Assay[4] |
| Vasodilator Properties | Potent | Weak | Dog Hind Limb Blood Flow Assay[3] |
| Spasmogenic Activity | Potent | Inactive | Guinea Pig Ileum Contraction Assay[3] |
Experimental Protocols
1. Radioligand Binding Assay:
This assay is used to determine the binding affinity of a ligand for its receptor.
-
Cell/Tissue Preparation: Membranes are prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells) or from tissues known to express the receptor (e.g., rat brain).[6]
-
Assay Components:
-
Radiolabeled Substance P (e.g., [³H]Substance P) as the tracer.
-
Unlabeled Substance P or this compound as the competitor.
-
Membrane preparation.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).
-
-
Procedure:
-
Incubate a fixed concentration of radiolabeled Substance P with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
2. Intracellular Calcium Mobilization Assay:
This functional assay measures the ability of a ligand to activate its receptor and trigger a downstream signaling event.
-
Cell Preparation: Cells expressing the NK1 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[7]
-
Procedure:
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Substance P or this compound to the wells.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Conclusion
The comparative analysis reveals a stark contrast in the biological activities of Substance P and its C-terminal tripeptide, this compound. Substance P is a potent and multifaceted neuropeptide that activates the NK1 receptor to elicit a broad range of physiological effects. In contrast, this compound, while forming the core C-terminal sequence of tachykinins, displays minimal to no independent biological activity in the assays evaluated. This underscores the importance of the entire undecapeptide structure of Substance P for its high-affinity receptor binding and subsequent signal transduction. These findings are critical for researchers in the field of pharmacology and drug development, as they highlight the precise structural requirements for tachykinin receptor activation and provide a basis for the design of novel agonists and antagonists.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. substance P | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The Tripeptide Gly-Leu-Met-NH2: A Comparative Analysis of its Role in Tachykinin Receptor Activation
A deep dive into the structure-activity relationship and functional significance of the C-terminal tripeptide of tachykinins, providing researchers with comparative data and detailed experimental protocols for its study.
In the landscape of neuroscience and pharmacology, the tachykinin family of neuropeptides stands out for its diverse physiological roles, from mediating pain and inflammation to regulating smooth muscle contractility. The biological activity of these peptides is largely dictated by their conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2. Within this critical motif, the terminal tripeptide Gly-Leu-Met-NH2 serves as a fundamental component for receptor interaction and activation. This guide offers a comparative analysis of this compound against other tachykinin C-terminal fragments, supported by experimental data, to elucidate its significance and facilitate further research and drug development.
Unveiling the Tachykinin Family and their Receptors
Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3, respectively.[1][2] While the N-terminal region of these peptides confers receptor selectivity, the conserved C-terminal domain is essential for their biological function.[3][4] The common C-terminal pentapeptide Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or branched aliphatic amino acid, is considered the "message" domain responsible for activating the receptors.[4]
Comparative Biological Activity of Tachykinin C-Terminal Fragments
The potency and efficacy of tachykinin fragments are highly dependent on their amino acid composition. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations in the C-terminal sequence can significantly impact receptor binding and functional activity.
A study on the immunosuppressive activity of C-terminal pentapeptides with the general structure Phe-X-Gly-Leu-Met-NH2 revealed that the nature of the amino acid at position X is critical. Peptides containing aromatic residues (like Phenylalanine in Substance P) were found to be more potent immunosuppressors than those with aliphatic residues (like Valine in Neurokinin A or Isoleucine in Neurokinin B).[5] This highlights the nuanced role of each amino acid in the C-terminal fragment in determining the specific biological outcome.
While direct quantitative comparisons of the tripeptide this compound with other tripeptide fragments are not extensively documented in publicly available literature, the importance of each component is well-established through substitution analysis of larger fragments. For instance, L-Alanine substitution of Leucine (Leu) and Methionine (Met) in Neurokinin A (4-10) resulted in a significant decrease in binding affinity and functional potency at the NK2 receptor.[6] This underscores the critical contribution of the Leu-Met-NH2 portion of the tripeptide to receptor interaction.
The following table summarizes the binding affinities and functional potencies of various tachykinins and their C-terminal fragments for the three tachykinin receptors. This data provides a broader context for understanding the importance of the C-terminal sequence.
| Peptide/Fragment | Receptor | Assay Type | Value (nM) | Reference |
| Substance P (SP) | NK1 | Binding Affinity (IC50) | > NKA > NKB | [1] |
| Neurokinin A (NKA) | NK2 | Binding Affinity (IC50) | > NKB > SP | [1] |
| Neurokinin B (NKB) | NK3 | Binding Affinity (IC50) | > NKA > SP | [1] |
| [Cys3,6]SP | NK1 | Binding Affinity (IC50) | Similar to SP | [7] |
| [Cys3,6]SP | NK3 | Binding Affinity (IC50) | Similar to NKB | [7] |
| NKA(4-10) | NK2 | Binding Affinity | Less potent than NKA | [6] |
| L-Ala(9) substitution in NKA(4-10) | NK2 | Binding Affinity | 8-80 fold decrease | [6] |
| L-Ala(10) substitution in NKA(4-10) | NK2 | Binding Affinity | 8-80 fold decrease | [6] |
Signaling Pathways and Experimental Workflows
The activation of tachykinin receptors by agonists such as this compound containing peptides initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 3. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Structure of the Mammalian Tachykinin Peptide Neurokinin A Bound to Lipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive activity of C-terminal fragments of tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Cross-Reactivity of Gly-Leu-Met-NH2 with Neurokinin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the C-terminal tripeptide Gly-Leu-Met-NH2 with the neurokinin receptors NK1, NK2, and NK3. The information presented is supported by experimental data on related C-terminal fragments of tachykinins, detailed experimental methodologies, and visual diagrams of key biological and experimental processes.
The tripeptide this compound is a core component of the conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) of tachykinins, the endogenous ligands for neurokinin receptors.[1] While this conserved sequence is essential for the biological function of tachykinins, the N-terminal portion of these peptides is primarily responsible for receptor selectivity.[2] Understanding the interaction of the core C-terminal fragments with neurokinin receptors is crucial for the development of novel therapeutics targeting these receptors.
Quantitative Analysis of C-Terminal Tachykinin Fragments
Direct quantitative binding and functional data for the tripeptide this compound are limited in publicly available literature. However, structure-activity relationship studies on C-terminal fragments of Substance P (SP) and Neurokinin A (NKA) provide valuable insights into the activity of shortened tachykinin peptides. The data consistently demonstrates that while C-terminal fragments can retain some activity, there is a significant loss of potency and efficacy as the peptide is truncated.
Metabolism of Substance P from the C-terminus results in a loss of activity in both calcium mobilization and cAMP signaling pathways.[3][4] This suggests that the tripeptide this compound alone is likely to exhibit very low affinity and functional activity at neurokinin receptors.
The following tables summarize the available data for various C-terminal fragments of tachykinins at the NK1 and NK2 receptors.
Table 1: Binding Affinity (Ki) of Tachykinin C-Terminal Fragments at Human Neurokinin Receptors
| Peptide Fragment | NK1 Receptor Ki (nM) | NK2 Receptor Ki (nM) | Reference |
| Substance P | ~0.15 | ~150 | [5] |
| NKA(4-10) | ~100 | ~1.0 | [5] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | >1000 | ~1.5 | [5] |
Table 2: Functional Activity (EC50) of Tachykinin C-Terminal Fragments in Calcium Mobilization Assays
| Peptide Fragment | NK1 Receptor EC50 (nM) | NK2 Receptor EC50 (nM) | Reference |
| Substance P | ~3.2 | >1000 | [5] |
| NKA(4-10) | ~200 | ~2.0 | [5] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | >1000 | ~1.0 | [5] |
| SP (6-11) | Inactive | Inactive | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is a standard method to determine the binding affinity of a ligand for a receptor.[6][7]
Objective: To measure the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand specific for each receptor subtype (e.g., [³H]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, [³H]Senktide for NK3).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the specific radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the unlabeled competitor (this compound).
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, such as the neurokinin receptors, leading to an increase in intracellular calcium.[8][9]
Objective: To determine the functional potency (EC50) of this compound at NK1, NK2, and NK3 receptors.
Materials:
-
Cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound.
-
A fluorescent imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Cell Plating:
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
-
Compound Addition and Measurement:
-
Prepare a plate containing various concentrations of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure the baseline fluorescence of the cells and then automatically add the this compound solutions to the wells.
-
The fluorescence intensity is then monitored over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence intensity is plotted against the concentration of this compound.
-
The EC50 value (the concentration of the ligand that produces 50% of the maximal response) is determined from the resulting dose-response curve.
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the neurokinin receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: Neurokinin receptor signaling pathway.
Caption: Experimental workflow for receptor cross-reactivity.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of a New Gly-Leu-Met-NH2 Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a novel antibody targeting the tripeptide Gly-Leu-Met-NH2. Ensuring antibody specificity is critical for the reliability and reproducibility of experimental results in research and diagnostic applications.[1][2][3] This document outlines a series of recommended validation experiments, presenting clear protocols and data interpretation guidelines. The performance of the new this compound antibody is compared against hypothetical alternative antibodies to illustrate the validation process.
Core Principles of Antibody Validation
Antibody validation is the process of confirming that an antibody specifically binds to its intended target antigen with high affinity and reproducibility.[1][2] The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation to ensure rigorous and reliable results.[4][5] These pillars guide the experimental design outlined in this guide and include genetic strategies, orthogonal strategies, independent antibody strategies, expression of tagged proteins, and immunocapture followed by mass spectrometry.[4][5][6] Given that the target is a small peptide, this guide will focus on adapted strategies, particularly competitive assays and peptide blocking, which are highly relevant for demonstrating specificity against small molecules.[7][8]
Comparative Validation Strategy
To objectively assess the specificity of the new this compound antibody (Antibody A), its performance is compared with two other hypothetical commercially available antibodies:
-
Antibody A (New): The new this compound antibody requiring validation.
-
Antibody B (Competitor 1): An existing antibody claimed to be specific for this compound.
-
Antibody C (Competitor 2): Another existing antibody with purported specificity for the same tripeptide.
The following sections detail the experimental protocols and present sample data in comparative tables.
Experiment 1: Competitive ELISA for Specificity and Affinity
A competitive ELISA is a powerful method to determine the specificity and relative affinity of an antibody for its target, especially for small antigens like peptides.[7][8][9][10] In this assay, the antibody is pre-incubated with a competing peptide, and the mixture is then added to a plate coated with the target peptide conjugated to a carrier protein. The signal is inversely proportional to the amount of target peptide in the sample, allowing for a quantitative assessment of specificity.[7][9]
Experimental Protocol: Competitive ELISA
-
Plate Coating: 96-well plates are coated with a this compound-BSA conjugate.
-
Blocking: The remaining protein-binding sites are blocked to prevent non-specific binding.[11]
-
Competition Reaction: Each antibody (A, B, and C) is pre-incubated with varying concentrations of the free this compound peptide and a panel of related, potentially cross-reactive peptides (e.g., Gly-Leu-Ala-NH2, Ala-Leu-Met-NH2, Gly-Leu-Met).
-
Incubation: The antibody-peptide mixtures are added to the coated and blocked plates.
-
Detection: A species-specific HRP-conjugated secondary antibody is added, followed by a substrate to produce a colorimetric signal.
-
Data Analysis: The absorbance is measured, and the IC50 (the concentration of free peptide that inhibits 50% of the antibody binding) is calculated for each competing peptide. A lower IC50 indicates a higher affinity of the antibody for the specific peptide.
Data Presentation: Competitive ELISA Results
| Competing Peptide | Antibody A (New) IC50 (nM) | Antibody B (Competitor 1) IC50 (nM) | Antibody C (Competitor 2) IC50 (nM) |
| This compound | 15 | 50 | 25 |
| Gly-Leu-Ala-NH2 | >10,000 | 800 | 5,000 |
| Ala-Leu-Met-NH2 | >10,000 | 1,200 | >10,000 |
| Gly-Leu-Met | 5,000 | 2,000 | 8,000 |
Interpretation: Antibody A demonstrates the highest affinity for this compound (lowest IC50) and superior specificity, with minimal cross-reactivity to closely related peptides. Antibody B shows significant cross-reactivity, while Antibody C is moderately specific but with lower affinity than Antibody A.
Workflow Diagram: Competitive ELISA
Caption: Workflow for Competitive ELISA.
Experiment 2: Peptide Blocking in Immunocytochemistry (ICC)
Immunocytochemistry (ICC) can visualize the binding of an antibody within a cellular context.[1][12] To validate specificity, a peptide blocking experiment is essential.[2][13] In this assay, the antibody is pre-incubated with an excess of the immunizing peptide, which should prevent the antibody from binding to its target in the cells, resulting in a loss of signal.[2][5]
Experimental Protocol: ICC with Peptide Blocking
-
Cell Culture and Fixation: Cells known to endogenously express or have been treated with this compound are cultured on coverslips, fixed, and permeabilized.
-
Antibody Preparation: For the blocking condition, each antibody (A, B, and C) is incubated with a 100-fold molar excess of the this compound peptide. The non-blocked condition uses the antibody alone.
-
Staining: The cells are incubated with either the blocked or non-blocked antibody preparations.
-
Detection: A fluorophore-conjugated secondary antibody is used for detection.
-
Imaging: The coverslips are mounted and imaged using a fluorescence microscope.
-
Analysis: The staining intensity and pattern are compared between the blocked and non-blocked conditions. Specific binding is indicated by a significant reduction or complete absence of signal in the blocked sample.
Data Presentation: ICC Peptide Blocking Results
| Antibody | Staining without Blocking Peptide | Staining with Blocking Peptide | Specificity Assessment |
| Antibody A (New) | Strong, specific cytoplasmic signal | Signal completely abolished | High Specificity |
| Antibody B (Competitor 1) | Moderate signal with some background | Signal reduced, but background remains | Moderate Specificity |
| Antibody C (Competitor 2) | Strong signal, non-specific nuclear staining | Cytoplasmic signal reduced, nuclear staining persists | Low Specificity |
Interpretation: Antibody A shows high specificity, as its signal is completely blocked by the target peptide. Antibody B exhibits some non-specific binding that is not blocked. Antibody C demonstrates significant off-target binding, indicated by the persistent non-specific nuclear signal.
Logical Diagram: Peptide Blocking Principle
Caption: Principle of Peptide Blocking.
Experiment 3: Western Blot Analysis of Peptide-Carrier Conjugates
While Western blotting is typically used for larger proteins, it can be adapted to validate a peptide antibody by detecting the peptide conjugated to a larger carrier protein.[1][14] This experiment tests the antibody's ability to recognize the peptide in a denatured state on a membrane.
Experimental Protocol: Western Blot
-
Sample Preparation: Prepare samples of a this compound-BSA conjugate, an unconjugated BSA control, and a conjugate of an unrelated peptide with BSA.
-
SDS-PAGE and Transfer: The samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[14]
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with the primary antibodies (A, B, and C).
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody and visualized using a chemiluminescent substrate.[14]
-
Analysis: A specific antibody should produce a strong band at the molecular weight of the this compound-BSA conjugate and no band for the BSA control or the unrelated peptide-BSA conjugate.
Data Presentation: Western Blot Specificity
| Antibody | This compound-BSA | BSA Control | Unrelated Peptide-BSA | Specificity Assessment |
| Antibody A (New) | Single, strong band | No band | No band | High Specificity |
| Antibody B (Competitor 1) | Band at correct MW, multiple other bands | Faint non-specific bands | Faint cross-reactive band | Low Specificity |
| Antibody C (Competitor 2) | Strong band at correct MW | No band | No band | High Specificity |
Interpretation: Both Antibody A and Antibody C perform well in this assay, showing specific recognition of the target peptide conjugate. Antibody B shows significant non-specific binding and cross-reactivity, making it unreliable for this application.
Experimental Workflow: Western Blot Validation
Caption: Western Blot Validation Workflow.
Summary and Conclusion
This guide outlines a multi-faceted approach to validating the specificity of a new this compound antibody. Through a combination of competitive ELISA, immunocytochemistry with peptide blocking, and Western blot analysis, a comprehensive profile of the antibody's performance can be established.
Based on the presented hypothetical data, the New this compound Antibody (Antibody A) demonstrates superior specificity and affinity compared to the alternatives. It exhibits the lowest IC50 in competitive ELISA, complete signal abrogation in peptide blocking experiments, and clean, specific detection in Western blots. This rigorous validation process ensures that the antibody is a reliable tool for research and development, minimizing the risk of inaccurate and irreproducible results.[1]
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. genuinbiotech.com [genuinbiotech.com]
- 5. A superior strategy for validation of antibody: Blocking peptide validation | Affinity Biosciences [affbiotech.com]
- 6. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. mybiosource.com [mybiosource.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Competitive ELISA [elisa-antibody.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Antibodies for Immunocytochemistry (ICC) | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 14. Antibody validation by Western blotting [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Gly-Leu-Met-NH2 and neurokinin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of the C-terminal tripeptide of Substance P, Gly-Leu-Met-NH2, and the tachykinin neuropeptide, Neurokinin A (NKA). This objective analysis is intended to inform research and development decisions by presenting key performance data from experimental studies.
Biochemical and Structural Properties
Both this compound and Neurokinin A belong to the tachykinin family of peptides, which are characterized by a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2.[1][2][3] This shared motif is crucial for their interaction with and activation of tachykinin receptors.[4][5] Neurokinin A is a decapeptide, while this compound represents the terminal tripeptide fragment of the undecapeptide Substance P.[6][7][8][9]
| Feature | This compound | Neurokinin A |
| Amino Acid Sequence | This compound | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[7][8] |
| Molecular Formula | C13H26N4O3S | C50H79N13O13S |
| Molecular Weight | 318.44 g/mol | 1134.29 g/mol |
| Synonyms | Substance P (9-11) | Substance K, Neuromedin L[7][8][10] |
Receptor Binding Affinity
Tachykinins exert their effects by binding to three main subtypes of G protein-coupled receptors: NK1, NK2, and NK3.[2][11] Neurokinin A is the preferred endogenous ligand for the NK2 receptor but also exhibits high affinity for the NK1 receptor, demonstrating a degree of cross-reactivity.[8][11][12]
Quantitative binding data for this compound is scarce in the literature. However, studies on various C-terminal fragments of Substance P indicate that shorter fragments, such as the tripeptide, possess significantly lower affinity for tachykinin receptors compared to the full-length peptide or longer fragments.[6] The biological activity of Substance P C-terminal fragments generally requires a sequence of at least six amino acids to achieve potency comparable to the parent peptide.
| Ligand | Receptor Subtype | Reported Affinity (Kd or Ki) | Cell/Tissue Type |
| Neurokinin A | NK1 | 0.51 nM (Kd)[8] | COS-7 cells expressing rat NK1 receptor |
| NK2 | 3.4 nM (Kd)[11] | CHO cells expressing rat NK2 receptor | |
| NK3 | Lower affinity than for NK1 and NK2 | Data not consistently reported | |
| This compound | NK1, NK2, NK3 | Data not available; inferred to be low | - |
Functional Potency
The functional potency of these peptides is typically assessed through their ability to elicit a biological response, such as smooth muscle contraction or intracellular calcium mobilization. Neurokinin A is a potent agonist at both NK1 and NK2 receptors, inducing robust physiological effects in various tissues.[6][13] In contrast, this compound exhibits weak biological activity, with some studies reporting only minor vasodilator effects and no significant activity in less sensitive assays like the isolated guinea pig ileum contraction assay.[6]
| Ligand | Assay | Potency (EC50 or pD2) | Tissue/Cell Type |
| Neurokinin A | Rat Duodenum Contraction | 1.8 nM (EC50)[6] | Rat Duodenum |
| Rat Vas Deferens Contraction | 59.5 nM (EC50)[6] | Rat Vas Deferens | |
| Human Saphenous Vein Contraction | pD2 = 7.3[2] | Human Saphenous Vein | |
| Human Bronchi Contraction | pD2 = 6.99[14] | Human Isolated Bronchi | |
| Intracellular Ca2+ Mobilization (NK2) | pEC50 = 8.6 ± 0.1[13] | CHO cells expressing human NK2 receptor | |
| Intracellular Ca2+ Mobilization (NK1) | pEC50 = 7.3 ± 0.1[13] | CHO cells expressing human NK1 receptor | |
| This compound | Vasodilation | Weak activity reported[6] | Dog Hind Limb |
| Guinea Pig Ileum Contraction | Inactive[6] | Guinea Pig Ileum |
Signaling Pathways
Activation of tachykinin receptors, including NK1 and NK2, by agonists like Neurokinin A, primarily initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses.[12]
Furthermore, in certain cell types such as macrophages, Neurokinin A has been shown to activate the transcription factor NF-κB via the NK1 receptor. This activation is mediated through the extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, leading to the expression of pro-inflammatory genes.
References
- 1. Tachykinin receptors: a radioligand binding perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contractile activities of neurokinin A, B and related peptides on smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PHARMACOLOGICAL INVESTIGATION OF SYNTHETIC SUBSTANCE P ON THE ISOLATED GUINEA‐PIG ILEUM | Semantic Scholar [semanticscholar.org]
- 8. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that the contractile response of the guinea-pig ileum to capsaicin is due to release of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of neurokinin effects and receptor selectivity in human isolated bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of Gly-Leu-Met-NH2 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the bioactivity of the tripeptide Gly-Leu-Met-NH2. As the C-terminal tripeptide of the tachykinin family of neuropeptides, its biological activity is intrinsically linked to the function of tachykinin receptors, primarily the neurokinin-1 receptor (NK1R). This document outlines orthogonal experimental methods to rigorously assess its potential interaction with and activation of these receptors, comparing its activity with its parent peptide, Substance P, and other relevant fragments.
Introduction to this compound and Tachykinin Signaling
Tachykinins, such as Substance P (SP), are neuropeptides that play a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] They exert their effects by binding to G protein-coupled receptors (GPCRs), namely the NK1, NK2, and NK3 receptors.[2] The biological activity of tachykinins is largely attributed to their conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid.[3][4] The tripeptide this compound represents the final three amino acids of this conserved motif.
Understanding the bioactivity of this compound is critical for structure-activity relationship (SAR) studies and drug development efforts targeting the tachykinin system. Orthogonal validation, employing multiple independent methods to probe the same biological question, is essential to ensure the reliability and accuracy of the findings. This guide focuses on three key orthogonal approaches to characterize the bioactivity of this compound:
-
Receptor Binding Assays: To determine the affinity of the peptide for the NK1 receptor.
-
Second Messenger Assays (Calcium Mobilization): To measure the functional consequence of receptor binding by assessing the mobilization of intracellular calcium, a key downstream signaling event for NK1R.
-
Second Messenger Assays (cAMP Accumulation): To investigate the peptide's ability to modulate cyclic adenosine (B11128) monophosphate (cAMP) levels, another important signaling pathway associated with NK1R activation.
Comparative Bioactivity Data
The following table summarizes the reported bioactivity of Substance P and its C-terminal fragment SP 6-11 on the human neurokinin-1 receptor (NK1R). While direct quantitative data for this compound is limited, studies indicate that C-terminal metabolism of Substance P beyond the 6-11 fragment leads to a loss of activity in both calcium mobilization and cAMP accumulation assays.[5][6] This suggests that this compound alone is likely to be inactive or have significantly diminished potency compared to larger fragments.
| Compound | Assay | Receptor | Cell Line | -log EC50 (M) |
| Substance P | Intracellular Ca²⁺ Increase | Human NK1R | 3T3 | 8.53 ± 0.27 |
| cAMP Accumulation | Human NK1R | 3T3 | 8.04 ± 0.18 | |
| SP 6-11 | Intracellular Ca²⁺ Increase | Human NK1R | 3T3 | 8.07 ± 0.27 |
| cAMP Accumulation | Human NK1R | 3T3 | 6.78 ± 0.27 | |
| This compound | Intracellular Ca²⁺ Increase | Human NK1R | 3T3 | Inactive |
| cAMP Accumulation | Human NK1R | 3T3 | Inactive |
Data sourced from:[5]
Orthogonal Experimental Methodologies
To empirically validate the bioactivity of this compound, the following orthogonal experimental protocols are recommended. These should be performed in parallel with positive controls (Substance P) and relevant C-terminal fragments (e.g., Phe-Gly-Leu-Met-NH2, SP 6-11) to provide a robust comparison.
Method 1: Radioligand Competition Binding Assay
This assay directly measures the ability of this compound to bind to the NK1 receptor by competing with a radiolabeled ligand.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA) and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg of protein).
-
Add 50 µL of increasing concentrations of this compound or control peptides (Substance P, Phe-Gly-Leu-Met-NH2).
-
Add 50 µL of a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H] Aprepitant) or agonist (e.g., [¹²⁵I]-Substance P).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Gly-Leu-Met-NH2: A Comparative Analysis of In Vitro and In Vivo Effects
This guide, therefore, provides a comparative overview of the methodologies used to assess the biological effects of tachykinin peptides containing the Gly-Leu-Met-NH2 sequence, drawing inferences about the function of this crucial tripeptide motif in both laboratory and whole-organism settings.
Data Presentation: A Comparative Overview of Tachykinin Activity Assays
The biological effects of tachykinins, and by extension the functional importance of their C-terminal this compound sequence, are evaluated through a variety of in vitro and in vivo experimental systems. The following tables summarize the common assays and models employed.
Table 1: Comparison of In Vitro Assays for Tachykinin Activity
| Assay Type | Description | Typical Data Generated |
| Receptor Binding Assays | Competitive binding assays using radiolabeled tachykinin ligands and cell membranes expressing specific tachykinin receptors (NK1, NK2, NK3). | Binding affinity (Ki), receptor density (Bmax). |
| Isolated Tissue/Organ Bath Assays | Measurement of smooth muscle contraction or relaxation in response to tachykinin application in isolated tissues such as guinea pig ileum, trachea, or rabbit pulmonary artery. | Potency (EC50), efficacy (Emax), antagonist affinity (pA2).[2] |
| Cell-Based Functional Assays | Measurement of second messenger mobilization (e.g., calcium flux, inositol (B14025) phosphate (B84403) accumulation) in cultured cells engineered to express tachykinin receptors. | Signal transduction pathway activation, potency (EC50). |
| Immunosuppressive Activity Assays | Assessment of the effect of tachykinin fragments on immune cell function, such as the plaque-forming cell (PFC) test to measure antibody production. | Inhibition of immune response, dose-response relationships.[3] |
Table 2: Comparison of In Vivo Models for Tachykinin Activity
| Model/Assay | Description | Key Endpoints Measured |
| Cardiovascular Models (e.g., anesthetized rats) | Intravenous administration of tachykinins and measurement of cardiovascular parameters. | Changes in blood pressure, heart rate, and vascular permeability. |
| Respiratory Models (e.g., guinea pigs) | Inhalation or intravenous administration of tachykinins and measurement of respiratory function. | Bronchoconstriction, plasma extravasation in the airways. |
| Gastrointestinal Models (e.g., conscious dogs, rats) | Administration of tachykinins and measurement of gastrointestinal motility and secretion. | Gastric emptying, intestinal transit, gastric acid secretion.[4] |
| Nociception Models (e.g., rodents) | Intrathecal or peripheral administration of tachykinins and assessment of pain-related behaviors. | Paw withdrawal latency (hot plate, tail flick), vocalization. |
| Neurogenic Inflammation Models (e.g., rodents) | Intradermal injection of tachykinins and measurement of inflammatory responses. | Plasma extravasation, vasodilation, edema formation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to characterize tachykinin activity.
In Vitro: Guinea Pig Ileum Contraction Assay
This classic bioassay is used to determine the potency and efficacy of tachykinins and their analogues on smooth muscle contraction, which is primarily mediated by NK1 and NK3 receptors.
Objective: To measure the contractile response of isolated guinea pig ileum to a tachykinin peptide.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Tachykinin peptide stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
A male guinea pig is humanely euthanized.
-
A segment of the terminal ileum is removed and placed in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Longitudinal muscle strips are prepared and mounted in organ baths containing Krebs-Henseleit solution at 37°C.
-
The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Cumulative concentration-response curves are generated by adding the tachykinin peptide in increasing concentrations to the organ bath.
-
The contractile responses are recorded until a maximal response is achieved.
-
Data are analyzed to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).
In Vivo: Rat Gastric Acid Secretion Assay
This in vivo model assesses the central effects of tachykinins on gastric function, a process that can be mediated by NK3 receptors.
Objective: To measure the effect of centrally administered tachykinin on gastric acid secretion in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Intracerebroventricular (ICV) injection cannula
-
Gastric perfusion pump
-
pH meter and titrator
-
Tachykinin peptide solution for ICV injection
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
The animals are anesthetized, and the trachea is cannulated to ensure a clear airway.
-
The rat is placed in a stereotaxic apparatus for the precise implantation of an ICV cannula into a lateral cerebral ventricle.
-
A double-lumen cannula is inserted into the stomach for continuous perfusion with saline.
-
The gastric perfusate is collected every 15 minutes, and the acid content is determined by titration with 0.01 N NaOH to a pH of 7.0.
-
After a basal period of acid secretion is established, the tachykinin peptide is administered via the ICV cannula.
-
Gastric acid secretion is monitored for several hours post-injection.
-
The total acid output is calculated and compared between treatment and control groups.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of tachykinins and a generalized workflow for comparing in vitro and in vivo studies.
Caption: Tachykinin signaling via Gq/11 protein-coupled receptors.
Caption: Workflow for comparing peptide effects in vitro and in vivo.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive activity of C-terminal fragments of tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo biological activities of PG-KII, a novel kassinin-like peptide from the skin of the Australian frog, Pseudophryne güntheri - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gly-Leu-Met-NH2 as a Reference Standard in Tachykinin Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gly-Leu-Met-NH2 with other tachykinin receptor ligands, offering supporting experimental data and detailed protocols for key assays. This compound, the C-terminal tripeptide of the neurotransmitter Substance P, serves as a fundamental tool in the study of tachykinin receptors, which are implicated in a variety of physiological processes including pain, inflammation, and smooth muscle contraction.
Introduction to Tachykinins and Their Receptors
Tachykinins are a family of neuropeptides that share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3, with preferential affinities. SP shows the highest affinity for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor.
This compound represents the core C-terminal tripeptide amide common to tachykinins. While the full-length peptides are required for high-affinity binding and potent activation, this tripeptide is often used in research as a minimal recognition motif and a reference standard to probe the fundamental interactions between tachykinin ligands and their receptors.
Comparative Analysis of Tachykinin Receptor Ligands
The utility of this compound as a reference standard is best understood in the context of the binding affinities and functional potencies of the endogenous tachykinins. While specific quantitative data for the binding of this compound is limited in publicly available literature, studies on C-terminal fragments of Substance P indicate that fragments shorter than a heptapeptide (B1575542) are, at most, only weakly active[1]. This suggests that while this compound contains the essential C-terminal amide group, its affinity and potency are significantly lower than the full-length peptides.
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the primary endogenous tachykinins for the human NK1, NK2, and NK3 receptors. This data provides a baseline for understanding the relative activity of C-terminal fragments like this compound.
Table 1: Comparative Binding Affinities (Ki, nM) of Endogenous Tachykinins
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P | ~0.1 - 1 | ~100 - 1000 | ~1000 |
| Neurokinin A | ~1 - 10 | ~1 - 10 | ~10 - 100 |
| Neurokinin B | ~10 - 100 | ~100 - 1000 | ~1 - 10 |
| This compound | Low Affinity | Low Affinity | Low Affinity |
Table 2: Comparative Functional Potencies (EC50, nM) in Calcium Mobilization Assays
| Ligand | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK3 Receptor (EC50, nM) |
| Substance P | ~0.1 - 5 | >1000 | >1000 |
| Neurokinin A | ~10 - 100 | ~1 - 10 | ~100 - 1000 |
| Neurokinin B | ~100 - 1000 | ~100 - 1000 | ~1 - 10 |
| This compound | Low Potency | Low Potency | Low Potency |
Tachykinin Receptor Signaling Pathways
Activation of tachykinin receptors initiates a cascade of intracellular signaling events. The NK1 receptor, the primary target of Substance P, couples to multiple G-proteins, leading to diverse downstream effects. The diagram below illustrates the major signaling pathways associated with NK1 receptor activation.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for common assays used in tachykinin research are provided below. These protocols can be adapted for the use of this compound as a reference standard, typically at higher concentrations due to its lower affinity.
Radioligand Binding Assay for Tachykinin Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a tachykinin receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells stably transfected with the NK1 receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., [³H]Substance P for NK1 receptors, typically at a concentration near its Kd).
-
Varying concentrations of the unlabeled test compound (or this compound).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes a functional assay to measure the ability of a compound to activate tachykinin receptors and induce an intracellular calcium response, often performed using a Fluorometric Imaging Plate Reader (FLIPR).
Caption: Experimental Workflow for Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the tachykinin receptor of interest into a 96-well black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the loading buffer to each well and incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Measurement of Calcium Flux:
-
Prepare a compound plate with varying concentrations of the test agonist (or this compound).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will record a baseline fluorescence reading before automatically adding the test compound to the cell plate.
-
Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of the agonist.
-
Determine the concentration of the agonist that produces 50% of the maximal response (EC50).
-
Conclusion
This compound serves as a valuable, albeit low-potency, reference standard in tachykinin research. Its primary utility lies in studies focused on the minimal structural requirements for tachykinin receptor recognition and activation. For researchers investigating the physiological and pharmacological roles of tachykinins, the full-length endogenous peptides—Substance P, Neurokinin A, and Neurokinin B—remain the gold-standard reference agonists due to their high affinity and potency. The provided experimental protocols offer a solid foundation for conducting both binding and functional assays to characterize novel compounds targeting the tachykinin system.
References
A Comparative Analysis of Gly-Leu-Met-NH2 and Known NK1R Agonists
This guide provides a detailed comparison of the Neurokinin-1 Receptor (NK1R) activity of the C-terminal tripeptide of Substance P, Gly-Leu-Met-NH2, against established NK1R agonists. The information is intended for researchers, scientists, and drug development professionals working on tachykinin receptor modulation.
The tripeptide this compound represents the amidated C-terminus of Substance P (SP), the primary endogenous ligand for the NK1R.[1][2][3][4] Structure-activity relationship studies have consistently shown that the conserved C-terminal pentapeptide sequence of tachykinins, Phe-X-Gly-Leu-Met-NH2, is the essential "message domain" or pharmacophore responsible for binding to and activating tachykinin receptors.[5][6][7][8][9] While the full-length peptide is required for high-affinity binding and potent activation, the C-terminal fragment is fundamentally responsible for initiating the biological response. This guide benchmarks the activity of this core motif by comparing it to its parent molecule, Substance P, and another well-characterized synthetic agonist, Septide.
Data Presentation: Agonist Performance at the NK1 Receptor
The following table summarizes the quantitative data for key NK1R agonists. Direct experimental values for the standalone this compound tripeptide are not prevalent in the literature, as studies typically focus on larger fragments or the full peptide. Its activity is inferred from its critical role within the parent Substance P sequence.
| Compound | Type | Binding Affinity (Ki / Kd) | Functional Potency (EC50) | Key Characteristics |
| Substance P | Endogenous Peptide Agonist | Kd: 0.04 nM[10] | ~0.05 nM (Inositol Phosphate Assay)[11] ~18 nM (Receptor Internalization Assay)[12] | The primary, high-affinity endogenous ligand for the NK1R.[13][14][15] |
| Septide | Synthetic Peptide Agonist | Ki: ~3,700 nM (vs. [3H]SP)[11] Kd: 0.55 nM[16] | ~5 nM (Inositol Phosphate Assay)[11] | Potent functional agonist that acts at a distinct site or induces a different active conformation of the NK1R compared to Substance P.[11] |
| This compound | Substance P C-Terminal Fragment | Data not available | Data not available | Represents the core C-terminal tripeptide of Substance P, essential for receptor activation but expected to have significantly lower affinity and potency than the full peptide.[1] |
Signaling Pathways and Experimental Workflows
To understand how these agonists exert their effects, it is crucial to visualize the underlying molecular and experimental processes.
NK1 Receptor Signaling Cascade
Activation of the NK1R, a G-protein-coupled receptor (GPCR), by an agonist like Substance P initiates a cascade of intracellular events. The receptor primarily couples to Gq and Gs heterotrimeric G proteins to transmit its signal.[13][15][17][18]
Caption: NK1R agonist binding activates Gq and Gs pathways.
Experimental Workflow for Agonist Benchmarking
The process of comparing NK1R agonists involves a structured series of experiments to determine their binding and functional characteristics.
Caption: Workflow for comparing NK1R agonist performance.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of agonist activity at the NK1R.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) or dissociation constant (Kd) of the test compounds.
-
Materials:
-
Membranes prepared from cells stably expressing the human NK1R.
-
Radioligand: [³H]Substance P or [¹²⁵I]Substance P.
-
Assay Buffer: E.g., 40 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, and protease inhibitors like Bacitracin.[10]
-
Test Compounds: this compound, Substance P, Septide at various concentrations.
-
Non-specific binding control: A high concentration of a known unlabeled NK1R antagonist (e.g., Aprepitant) or agonist (unlabeled Substance P).
-
Glass fiber filters (e.g., GF/C), presoaked in a solution like 0.3% polyethyleneimine (PEI).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 27°C) to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation
This assay measures the functional potency of an agonist by quantifying the production of a key second messenger, inositol phosphate, following Gq protein activation.
-
Objective: To determine the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of the test compounds.
-
Materials:
-
Intact cells stably expressing the human NK1R (e.g., COS-1 or CHO cells).[11]
-
Labeling medium containing myo-[³H]inositol.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
Test Compounds: this compound, Substance P, Septide at various concentrations.
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
-
Procedure:
-
Plate the NK1R-expressing cells and allow them to adhere.
-
Label the cells overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells in a buffer containing LiCl.
-
Stimulate the cells with varying concentrations of the test agonists for a specific time (e.g., 30-60 minutes).
-
Terminate the stimulation and lyse the cells.
-
Separate the accumulated [³H]inositol phosphates from free [³H]inositol and other components using anion exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates using a scintillation counter.
-
Plot the amount of IP produced against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
References
- 1. Original article In vitro pharmacological evaluation of the radiolabeled C-terminal substance P analogue Lys-Phe-Phe-Gly-Leu-Met-NH2: Does a specific binding site exist? [termedia.pl]
- 2. Substance P | C63H98N18O13S | CID 36511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance P - Echelon Biosciences [echelon-inc.com]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. mdpi.com [mdpi.com]
- 14. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 15. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gly-Leu-Met-NH2 Analogues: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a statistical and comparative analysis of Gly-Leu-Met-NH2 analogues. It focuses on their biological activity as part of the tachykinin peptide family, offering supporting experimental data and detailed methodologies.
The tripeptide sequence this compound is the conserved C-terminal motif of the tachykinin family of neuropeptides. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a wide array of physiological processes such as smooth muscle contraction, vasodilation, and neurotransmission.[1][2][3] The biological activity of these peptides is mediated through their interaction with G protein-coupled receptors (GPCRs), specifically the tachykinin receptors NK1, NK2, and NK3.[1][2] The C-terminal sequence is crucial for receptor recognition and activation.[2] Consequently, modifications to the this compound motif are a key strategy in developing potent and selective tachykinin receptor agonists and antagonists for therapeutic applications.
Quantitative Comparison of Analogue Activity
The biological potency of this compound analogues is typically assessed through functional assays, such as the guinea pig ileum contraction assay, which primarily measures activity at NK1 receptors. The data presented below, collated from various studies, summarizes the relative potencies of several C-terminal analogues of tachykinins.
| Analogue (Modification from parent peptide) | Parent Peptide | Assay System | Relative Potency (%) | Reference |
| pGlu-Phe-gPhe-mthis compound | pGlu-Phe-Phe-Gly-Leu-Met-NH2 | Guinea Pig Ileum | 22 | [4] |
| [Tyr5, D-Trp6,8, Arg9]SP | Substance P | Guinea Pig Ileum | Antagonist Activity | N/A |
| [D-Pro2, D-Trp7,9]SP | Substance P | Guinea Pig Ileum | Antagonist Activity | N/A |
| [MeVal7]NKA(4-10) | Neurokinin A (4-10) | Various in vitro preps | NK-P selective agonist | [5] |
| Bapa0[(pBzl)Phe11]SP | Substance P | Phospholipase C Assay | Agonist | [6] |
| Bapa0[(pBzl)Phe11]SP | Substance P | Adenylate Cyclase Assay | Antagonist | [6] |
Note: A direct statistical comparison is challenging due to variations in experimental conditions across different studies. The data presented provides a qualitative and semi-quantitative overview of the effects of specific amino acid substitutions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of this compound analogues.
Tachykinin Receptor Binding Assay
This assay measures the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Ki) of this compound analogues for tachykinin receptors (NK1, NK2, NK3).
Materials:
-
Cell membranes expressing the tachykinin receptor of interest (e.g., from CHO cells).
-
Radiolabeled tachykinin ligand (e.g., [3H]Substance P for NK1).
-
Unlabeled this compound analogue (test compound).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled analogue.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the analogue. The IC50 value (concentration of analogue that inhibits 50% of specific binding) is determined and used to calculate the binding affinity (Ki).
Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum)
This functional assay measures the biological effect of a ligand on smooth muscle tissue.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound analogues in inducing smooth muscle contraction.
Materials:
-
Isolated guinea pig ileum tissue.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic transducer to measure muscle contraction.
-
Data acquisition system.
-
This compound analogue (test compound).
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in the organ bath under a resting tension.
-
Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period of time until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: The analogue is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Measurement: The contractile response at each concentration is recorded by the isotonic transducer.
-
Data Analysis: The magnitude of the contraction is plotted against the logarithm of the analogue concentration to generate a concentration-response curve. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound analogue activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Tachykinin Receptor Signaling Pathway.
Caption: Experimental Workflow for Analogue Comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurokinin B | C55H79N13O14S2 | CID 5311312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of partially modified retro-inverso substance P analogues and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of N-methylated analogues of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Tachykinin C-Terminus: A Comparative Guide to the Biological Activity of Gly-Leu-Met-NH2 and Related Fragments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the conserved C-terminal tripeptide Gly-Leu-Met-NH2 of the tachykinin family and its related fragments. This analysis is based on published experimental data, offering insights into the structure-activity relationship of these peptides and their interaction with tachykinin receptors.
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes, from smooth muscle contraction and pain transmission to inflammation and immune responses. A hallmark of this family is the conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for receptor binding and activation. This guide focuses on the biological significance of the C-terminal fragments, with a particular emphasis on the this compound motif.
While independent verification of published results for the isolated tripeptide this compound is not available in the current body of scientific literature, extensive research on larger C-terminal fragments provides valuable data for understanding its role within the context of the parent peptides.
Comparative Biological Activity of Tachykinin C-Terminal Fragments
The biological activity of tachykinin C-terminal fragments is highly dependent on their length and specific amino acid composition. Generally, longer C-terminal fragments retain a higher affinity for tachykinin receptors and greater biological potency.
Table 1: Comparative Activity of Substance P (SP) C-Terminal Fragments in Histamine (B1213489) Release from Murine Mast Cells
| Peptide Fragment | Sequence | Relative Potency in Histamine Release |
| SP (Full Length) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | No release |
| SP(4-11) | Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Slight release |
| SP(5-11) | Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Nearly equipotent to SP(6-11) |
| SP(6-11) | Gln-Phe-Phe-Gly-Leu-Met-NH2 | Nearly equipotent to SP(5-11) |
| SP(8-11) | Phe-Gly-Leu-Met-NH2 | Maximum release |
| SP(9-11) | This compound | Potent, but less than SP(8-11) |
| SP(1-4) | Arg-Pro-Lys-Pro | No release |
| SP(1-6) | Arg-Pro-Lys-Pro-Gln-Gln | No release |
| SP(1-7) | Arg-Pro-Lys-Pro-Gln-Gln-Phe | No release |
Data summarized from a study on histamine release from a murine mast cell line.[1]
Table 2: Structure-Activity Relationship of Neurokinin A (4-10) Analogues at the Human NK2 Receptor
| Analogue of NKA(4-10) (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2) | Modification | Effect on Binding Affinity |
| L-Ala substitution at Asp(4) | Asp4 -> Ala4 | 8- to 80-fold decrease |
| L-Ala substitution at Phe(6) | Phe6 -> Ala6 | ~5000-fold decrease |
| L-Ala substitution at Val(7) | Val7 -> Ala7 | 8- to 80-fold decrease |
| L-Ala substitution at Leu(9) | Leu9 -> Ala9 | 8- to 80-fold decrease |
| L-Ala substitution at Met(10) | Met10 -> Ala10 | 8- to 80-fold decrease |
| D-enantiomer substitution at Phe(6) | Phe6 -> d-Phe6 | Drastic reduction |
| D-enantiomer substitution at Val(7) | Val7 -> d-Val7 | Drastic reduction |
This table highlights the critical role of specific residues within the C-terminal heptapeptide (B1575542) of NKA for binding to the NK2 receptor. Data from a study on human colon circular muscle.[2]
Studies on various biological assays have consistently shown that C-terminal fragments of SP as small as the heptapeptide are potent agonists, while fragments with five or fewer amino acids are, at most, weakly active in assays such as guinea pig ileum contraction.[3] This suggests that while the C-terminal tripeptide is a core component, additional preceding amino acids are necessary for full biological activity.
Experimental Methodologies
The data presented in this guide are derived from established in vitro and ex vivo experimental protocols designed to assess the biological activity of peptides.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand (in this case, tachykinin fragments) for its receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the tachykinin receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[4]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]SP) and varying concentrations of the unlabeled test peptide (the C-terminal fragment).[4]
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[4][5]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.[5]
Guinea Pig Ileum Contraction Assay
This is a classic functional assay used to measure the contractile or relaxant effects of a substance on smooth muscle.
General Protocol:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[6]
-
Transducer Attachment: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Drug Administration: The test peptide is added to the organ bath in a cumulative or non-cumulative manner, and the resulting contraction is recorded.
-
Data Analysis: The magnitude of the contraction is measured and can be expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or potassium chloride). Dose-response curves are constructed to determine the potency (EC50) of the peptide.
Histamine Release Assay
This assay quantifies the ability of a substance to induce the release of histamine from mast cells, a key event in inflammatory and allergic responses.
General Protocol:
-
Cell Culture: A mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells are cultured.[3]
-
Stimulation: The cells are washed and resuspended in a physiological buffer. The test peptide is then added at various concentrations.[3]
-
Incubation: The cells are incubated with the peptide for a defined period (e.g., 30 minutes) at 37°C.[3]
-
Termination and Separation: The reaction is stopped by centrifugation to pellet the cells, and the supernatant containing the released histamine is collected.[3]
-
Quantification: The histamine concentration in the supernatant is measured using methods such as ELISA or a fluorometric assay.[3]
-
Data Analysis: The amount of histamine released is typically expressed as a percentage of the total cellular histamine content.
Tachykinin Signaling Pathway
Tachykinins exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1, NK2, and NK3 receptors. The binding of a tachykinin peptide to its receptor initiates a cascade of intracellular events.
Upon binding of a tachykinin peptide, the receptor activates a Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with elevated calcium levels, activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, depending on the cell type.
Conclusion
The available scientific literature underscores the critical role of the C-terminal region of tachykinins in receptor interaction and biological activity. While the isolated tripeptide this compound appears to have limited activity on its own in some assays, it forms an essential part of the larger C-terminal fragments that are potent agonists at tachykinin receptors. The data strongly suggest that the length and the specific amino acid sequence of the C-terminal fragments are key determinants of their potency and receptor selectivity. For drug development professionals, this highlights the importance of considering the entire C-terminal motif, and not just the terminal tripeptide, when designing novel agonists or antagonists for tachykinin receptors. Future research involving systematic comparative studies of a wider range of C-terminal fragments across all tachykinin receptors would provide a more complete understanding of their structure-activity relationships and could pave the way for the development of more selective and potent therapeutic agents.
References
- 1. C-terminal substance P fragments elicit histamine release from a murine mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Evidence that the contractile response of the guinea-pig ileum to capsaicin is due to release of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Gly-Leu-Met-NH2
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of peptides like Gly-Leu-Met-NH2 is paramount for both personal safety and research integrity. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal protocols. While the chemical, physical, and toxicological properties of this specific peptide have not been exhaustively investigated, adherence to best practices for handling non-hazardous peptides is crucial.[1]
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against accidental exposure when handling this compound is the consistent use of appropriate PPE and engineering controls.[2]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1][3] |
| Respiratory Protection | Respirator/Fume Hood | Recommended when handling the lyophilized powder to avoid inhalation of dust. It is advised to work in a well-ventilated area.[1][2][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1] Let the sealed container of the lyophilized peptide reach room temperature before opening to prevent moisture absorption.[4]
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] The use of a fume hood or biosafety cabinet is highly recommended to prevent inhalation.[2]
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1] For neutral or hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution before dilution into an aqueous buffer.[4]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1] Change gloves immediately if they become contaminated.[2]
Storage Protocols:
-
Lyophilized Powder : For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or -80°C.[2][4][5]
-
In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1] Solutions are generally stable for shorter periods, for instance, up to one month at -20°C and up to six months at -80°C.[6]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and adhere to laboratory safety regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1][5]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[1]
-
Waste Disposal : Dispose of the chemical waste according to all federal, state, and local environmental regulations. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
Skin Contact : In case of skin contact, take off contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[7]
-
Eye Contact : If the peptide comes into contact with the eyes, rinse with pure water for at least 15 minutes and consult a doctor.[7]
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[7]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
